Anticancer agent 211
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H21ClN2O2 |
|---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(2-ethoxyphenyl)methanone |
InChI |
InChI=1S/C19H21ClN2O2/c1-2-24-18-9-4-3-8-17(18)19(23)22-12-10-21(11-13-22)16-7-5-6-15(20)14-16/h3-9,14H,2,10-13H2,1H3 |
InChI Key |
UTBDVNWZTNDVJV-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Astatine-211: A Technical Guide to its Decay Properties and Applications in Targeted Alpha Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astatine-211 (²¹¹At) is a promising alpha-emitting radionuclide for targeted alpha therapy (TAT), a therapeutic approach that aims to deliver highly cytotoxic alpha particles directly to cancer cells while minimizing damage to surrounding healthy tissues.[1][2] Its unique decay characteristics, including a high linear energy transfer (LET) and a short path length, make it a potent agent for inducing difficult-to-repair double-strand DNA breaks in target cells.[2][3] This technical guide provides an in-depth overview of the decay properties of Astatine-211, its production, and its application in the development of next-generation cancer therapies.
Core Decay Properties of Astatine-211
Astatine-211 decays with a half-life of 7.214 hours via a branched pathway, ultimately leading to the stable lead-207 isotope.[4][5] A key feature of its decay is that 100% of the decays result in the emission of an alpha particle, ensuring a high therapeutic payload.[4][6] Unlike other alpha emitters such as Actinium-225 or Radium-223, Astatine-211 does not have a long chain of alpha-emitting daughters, which simplifies dosimetry and reduces the risk of off-target toxicity from recoiling daughter nuclides.[6][7]
The decay scheme involves two primary branches:
-
Alpha Decay (41.8%): Astatine-211 directly emits an alpha particle with an energy of 5.87 MeV to become Bismuth-207 (²⁰⁷Bi).[4]
-
Electron Capture (58.2%): Astatine-211 undergoes electron capture to form the very short-lived Polonium-211 (²¹¹Po) (half-life of 0.516 seconds), which then rapidly decays by emitting a high-energy alpha particle (7.45 MeV) to the stable Lead-207 (²⁰⁷Pb).[4][5]
The electron capture decay branch is also accompanied by the emission of characteristic X-rays (77-92 keV), which can be utilized for in vivo imaging and dosimetry studies using SPECT cameras.[8][9]
Quantitative Decay Data for Astatine-211
| Property | Value | Citation(s) |
| Half-life | 7.214 hours | [4][5] |
| Alpha Decay Branch (41.8%) | ||
| Alpha Particle Energy | 5.87 MeV | [4] |
| Daughter Nuclide | Bismuth-207 (²⁰⁷Bi) | [4] |
| Electron Capture Branch (58.2%) | ||
| Intermediate Nuclide | Polonium-211 (²¹¹Po) | [4][5] |
| Intermediate Half-life | 0.516 seconds | [5] |
| Alpha Particle Energy | 7.45 MeV | [4] |
| Final Daughter Nuclide | Lead-207 (²⁰⁷Pb) | [4] |
| Other Emissions | ||
| X-ray Energy Range | 77 - 92 keV | [9] |
| Average Alpha Energy per Decay | 6.78 MeV | [5] |
| Mean Alpha Particle Range in Tissue | ~70 µm | [5] |
| Mean Linear Energy Transfer (LET) | ~100 keV/µm | [2] |
Production and Purification of Astatine-211
Astatine-211 is artificially produced in cyclotrons by irradiating natural bismuth-209 (²⁰⁹Bi) targets with alpha particles, primarily through the ²⁰⁹Bi(α,2n)²¹¹At nuclear reaction.[4][9] To maximize the yield of ²¹¹At while minimizing the co-production of the undesirable isotope Astatine-210 (²¹⁰At), which decays to the highly radiotoxic Polonium-210, the incident alpha particle energy is typically maintained between 28 and 29 MeV.[10][11]
Experimental Protocol: Astatine-211 Production and Dry Distillation Purification
This protocol outlines a common method for the production and subsequent purification of Astatine-211.
1. Target Preparation and Irradiation:
-
A target of natural bismuth metal is prepared.
-
The bismuth target is irradiated with an alpha particle beam of approximately 28-29 MeV in a cyclotron.[10][11] The duration and intensity of the irradiation are optimized to produce the desired activity of ²¹¹At.
2. Post-Irradiation Target Handling:
-
Following irradiation, the target is remotely handled in a hot cell to ensure radiation safety.
3. Dry Distillation for Purification:
-
The irradiated bismuth target is placed in a quartz tube furnace.
-
The furnace is heated to at least 600°C to volatilize the Astatine-211.[12]
-
An inert gas, such as Argon, is passed through the tube to carry the vaporized astatine.[12]
-
The gas stream is directed through a chilled capillary tube, often made of PTFE, where the Astatine-211 condenses.[10]
-
The purified Astatine-211 is then eluted from the capillary tube using a suitable solvent, such as methanol or chloroform, rendering it ready for radiolabeling.[10][12] This process typically yields high recovery rates of over 70%.[12]
Radiolabeling of Targeting Molecules with Astatine-211
The development of stable radiopharmaceuticals is crucial for the clinical success of Astatine-211. Due to its halogen-like properties, astatine can be incorporated into various targeting molecules, including antibodies, peptides, and small molecules.[2][5] However, the in vivo stability of the carbon-astatine bond can be a challenge, leading to potential deastatination.[13]
Experimental Protocol: Two-Step Radiolabeling of an Antibody using N-succinimidyl 3-[²¹¹At]astatobenzoate ([²¹¹At]SAB)
This protocol describes a widely used two-step method for labeling monoclonal antibodies (mAbs).[2][9]
Step 1: Synthesis of the Prosthetic Group, [²¹¹At]SAB
-
The precursor, N-succinimidyl 3-(trialkylstannyl)benzoate, is dissolved in a suitable organic solvent.
-
Purified Astatine-211 is added to the precursor solution in the presence of an oxidizing agent (e.g., N-iodosuccinimide, NIS).
-
The reaction mixture is incubated for a short period (e.g., 30 seconds) to allow for the electrophilic substitution of the stannyl group with Astatine-211, forming [²¹¹At]SAB.[14]
Step 2: Conjugation of [²¹¹At]SAB to the Antibody
-
The [²¹¹At]SAB is purified from the reaction mixture.
-
The purified [²¹¹At]SAB is added to a solution of the monoclonal antibody in a buffer with a slightly alkaline pH (e.g., citrate buffer pH 5.5 or carbonate buffer pH 8.5).[14][15]
-
The reaction is allowed to proceed for a specified time (e.g., 1-2 minutes) to allow the N-succinimidyl ester of the [²¹¹At]SAB to react with the ε-amino groups of lysine residues on the antibody.[14][15]
-
The reaction is quenched by the addition of a quenching agent like sodium ascorbate.[14]
-
The final ²¹¹At-labeled antibody is purified from unreacted components using methods such as size-exclusion chromatography.
Cellular Effects and Signaling Pathways
The high LET of alpha particles from Astatine-211 results in dense ionization tracks, leading to complex and clustered DNA damage, particularly double-strand breaks (DSBs).[3][16] These complex lesions are challenging for cellular repair mechanisms to resolve accurately.[13][16]
The cellular response to this damage involves the activation of several key signaling pathways:
-
ATM/ATR Pathway: The Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases are master regulators of the DNA damage response.[3][13] They are activated by DSBs and initiate a cascade of downstream signaling events.
-
p53 Pathway: The tumor suppressor protein p53 is a critical downstream target of ATM.[17] Activated p53 can induce cell cycle arrest, allowing time for DNA repair, or trigger apoptosis (programmed cell death) if the damage is too severe.[3][17]
-
Histone Modifications: High-LET radiation has been shown to induce specific post-translational modifications of histones, such as the ubiquitylation of histone H2B on lysine 120 (H2Bub).[16] This modification is involved in the signaling and repair of complex DNA damage.
Cellular response to Astatine-211 induced DNA damage.
Experimental Workflow for Targeted Alpha Therapy with Astatine-211
The development and evaluation of an Astatine-211-based radiopharmaceutical follows a structured workflow from production to preclinical assessment.
Experimental workflow for Astatine-211 targeted alpha therapy.
Conclusion
Astatine-211 possesses highly favorable decay properties for the development of targeted alpha therapies. Its potent, short-range alpha emissions offer the potential for highly localized and effective tumor cell killing. While challenges in production logistics and the in vivo stability of astatinated compounds remain, ongoing research into novel labeling strategies and a deeper understanding of its radiobiology are paving the way for the clinical translation of Astatine-211-based radiopharmaceuticals. This technical guide provides a foundational understanding for researchers and developers working to harness the therapeutic potential of this promising radionuclide.
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 3. Molecular Pathways: Targeted α-Particle Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of [211At]-Astatinated Radiopharmaceuticals and Applications in Targeted α-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. perceptive.com [perceptive.com]
- 6. New Understanding of Astatine’s Chemical Properties Will Aid Targeted Alpha Therapy for Cancer | Department of Energy [energy.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeted α-Particle Radiotherapy with 211At-labeled Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production, Purification and Availability of 211At: Near Term Steps Towards Global Access - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Astatine-211 radiolabelling chemistry: from basics to advanced biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. proceedings.jacow.org [proceedings.jacow.org]
- 12. Revisiting the Radiobiology of Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | Chromatin and the Cellular Response to Particle Radiation-Induced Oxidative and Clustered DNA Damage [frontiersin.org]
- 16. Typical Cell Signaling Response to Ionizing Radiation: DNA Damage and Extranuclear Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Complex DNA Damage Induced by High Linear Energy Transfer Alpha-Particles and Protons Triggers a Specific Cellular DNA Damage Response. — Department of Oncology [oncology.ox.ac.uk]
Preclinical Studies of Astatine-211 Labeled Antibodies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted Alpha Therapy (TAT) is a rapidly advancing modality in oncology, offering the potential for highly potent and specific cancer cell killing while minimizing damage to surrounding healthy tissues. Astatine-211 (²¹¹At), a high-energy alpha-particle emitter with a manageable half-life of 7.2 hours, is at the forefront of this research. When conjugated to monoclonal antibodies (mAbs) that target tumor-associated antigens, ²¹¹At can be selectively delivered to cancer cells, initiating a cascade of cytotoxic events. This technical guide provides a comprehensive overview of the core preclinical studies involving ²¹¹At-labeled antibodies, focusing on quantitative data, detailed experimental protocols, and key conceptual workflows.
Production and Purification of Astatine-211
The availability of ²¹¹At is a critical first step in the development of ²¹¹At-labeled radiopharmaceuticals. The most common production method involves the cyclotron irradiation of a natural bismuth-209 (²⁰⁹Bi) target with alpha particles.
Experimental Protocol: ²¹¹At Production and Purification
-
Target Preparation: A target of natural bismuth is prepared.
-
Cyclotron Irradiation: The bismuth target is irradiated with an alpha particle beam, typically with an energy of approximately 28-29 MeV, to induce the ²⁰⁹Bi(α,2n)²¹¹At nuclear reaction.[1][2][3] Controlling the alpha beam energy is crucial to minimize the co-production of the undesirable isotope ²¹⁰At, which decays to the highly toxic ²¹⁰Po.[4]
-
Isolation of ²¹¹At: Following irradiation, the ²¹¹At must be separated from the bulk bismuth target. Two primary methods are employed:
-
Dry Distillation: This method involves heating the irradiated target in a furnace, causing the more volatile ²¹¹At to separate from the bismuth.[2][5] The volatilized ²¹¹At is then trapped and collected.
-
Wet Chemistry: This approach involves dissolving the bismuth target in a strong acid, such as nitric acid.[6][7] The ²¹¹At is then purified from the solution using techniques like solvent extraction or chromatography.[6][7] Recent advancements in wet chemistry methods have significantly reduced purification times from hours to minutes.[7]
-
Radiolabeling of Antibodies with Astatine-211
The stable conjugation of ²¹¹At to a monoclonal antibody is paramount for the successful delivery of the radionuclide to the tumor target. Several strategies have been developed to achieve this, with the goal of creating a stable carbon-astatine bond.
Experimental Protocol: Antibody Labeling using N-succinimidyl 3-(trimethylstannyl)benzoate (m-MeATE)
This is a widely used two-step and one-step labeling procedure.[4][5][8]
-
Antibody Modification (for two-step procedure): The monoclonal antibody is first conjugated with a bifunctional linker, such as N-succinimidyl-3-(trimethylstannyl)benzoate. This introduces a tin-containing group onto the antibody, typically at lysine residues.[4]
-
²¹¹At Activation: The purified ²¹¹At is activated using an oxidizing agent like N-iodosuccinimide.[9]
-
Astatination: The activated ²¹¹At is then reacted with the trimethylstannyl group on the conjugated antibody (or directly with an immunoconjugate in a one-pot reaction), resulting in a halogen-exchange reaction that forms the ²¹¹At-labeled antibody.[10][11]
-
Purification: The radiolabeled antibody is purified from unconjugated ²¹¹At and other reactants using size-exclusion chromatography, such as a PD-10 desalting column.[10]
The following diagram illustrates the general workflow for the production and labeling of Astatine-211 antibodies.
In Vitro Characterization of ²¹¹At-Labeled Antibodies
Before proceeding to in vivo studies, a thorough in vitro evaluation of the radiolabeled antibody is essential to confirm its quality and functionality.
Key In Vitro Assays and Protocols
-
Radiochemical Purity and Stability:
-
Protocol: The radiochemical purity is typically assessed using techniques like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC). Stability is evaluated by incubating the labeled antibody in phosphate-buffered saline (PBS) or serum at 37°C over time and measuring the percentage of intact radiolabeled antibody at various time points.[12][13]
-
-
Immunoreactivity:
-
Protocol: The ability of the radiolabeled antibody to bind to its target antigen is determined. This is often done by incubating the ²¹¹At-mAb with an excess of antigen-positive cells and measuring the percentage of radioactivity that binds to the cells.[14]
-
-
Cellular Binding and Affinity:
-
In Vitro Cytotoxicity:
-
Protocol: The cell-killing ability of the ²¹¹At-labeled antibody is assessed using various assays.
-
Cell Viability Assays (e.g., CCK-8, MTT): Cancer cells are incubated with increasing concentrations of the ²¹¹At-mAb, and cell viability is measured after a set period (e.g., several days).[12][15]
-
Clonogenic Survival Assays: This assay measures the ability of single cells to proliferate and form colonies after treatment with the radiolabeled antibody. It provides a more stringent measure of cytotoxicity.[16]
-
Spheroid Models: Three-dimensional tumor spheroids can be used to evaluate the penetration and cytotoxic effect of the ²¹¹At-mAb in a more physiologically relevant model.[17]
-
-
In Vivo Preclinical Evaluation
Animal models are indispensable for evaluating the biodistribution, therapeutic efficacy, and potential toxicity of ²¹¹At-labeled antibodies.
Experimental Workflow for Preclinical In Vivo Studies
The following diagram outlines a typical experimental workflow for the in vivo evaluation of an ²¹¹At-labeled antibody.
Key In Vivo Study Protocols
-
Biodistribution Studies:
-
Protocol: Tumor-bearing animals are injected with the ²¹¹At-labeled antibody. At various time points post-injection, animals are euthanized, and major organs and tumors are harvested. The radioactivity in each tissue is measured using a gamma counter, and the data are expressed as the percentage of the injected dose per gram of tissue (%ID/g).[9][18] This provides crucial information on tumor targeting and clearance from normal organs.
-
-
Therapeutic Efficacy Studies:
-
Protocol: Once tumors reach a specified size, animals are randomized into treatment and control groups. The treatment group receives the ²¹¹At-labeled antibody, while control groups may receive a vehicle, unlabeled antibody, or a non-specific radiolabeled antibody. Tumor growth is monitored over time using caliper measurements. Key endpoints include tumor growth inhibition, prolongation of survival, and in some cases, complete tumor regression.[5][14][18]
-
-
Toxicity Studies:
Mechanism of Action of ²¹¹At-Radioimmunotherapy
The therapeutic effect of ²¹¹At-labeled antibodies is driven by the cytotoxic properties of alpha particles.
Alpha particles have a high linear energy transfer (LET), meaning they deposit a large amount of energy over a very short distance (typically a few cell diameters).[8][10] This dense ionization track is highly effective at causing complex and difficult-to-repair DNA double-strand breaks, leading to efficient cancer cell death.[10]
Quantitative Data Summary
The following tables summarize key quantitative data from various preclinical studies of ²¹¹At-labeled antibodies.
Table 1: Radiolabeling and In Vitro Characteristics
| Antibody Target | Antibody | Labeling Yield (%) | Specific Activity | Radiochemical Purity (%) | Immunoreactivity (%) | Binding Affinity (Kd, nM) | Reference |
| Mesothelin | ET210-28 / ET210-6 | - | - | >95 | - | - | [12][15] |
| Tenascin | 81C6 | High | Up to 4 mCi/mg | - | High | - | [8] |
| HER2 | Trastuzumab | 51.6 ± 9.1 | 95.2–453.0 kBq/μg | >95 | - | - | [1] |
| CD138 | 9E7.4 | 68 ± 2 | - | >99 | 83.0 ± 3.0 | - | [14] |
| HER2 | Trastuzumab | 68-81 | Up to 1 GBq/mg | High | - | 1.0 ± 0.06 | [11] |
| PSCA | A11 minibody | - | - | >95 | 60-70 | - | [9] |
Table 2: In Vitro Cytotoxicity
| Antibody Target | Cell Line | Assay | Key Finding | Reference |
| Mesothelin | MDA-MB-231-mesothelin | CCK-8 | 83.7% survival at 0.27 kBq/mL; 9.8% survival at 0.82 kBq/mL | [15] |
| Tenascin / Proteoglycan | D-247 MG / SK-MEL-28 | Clonogenic Survival | 0.37 survival fraction at 0.24-0.29 Gy (1-2 alpha hits/nucleus) | [16] |
| Ovarian Cancer Antigen | OVCAR-3 | Growth Inhibition | RBE of ~5 for α-emission compared to Co-60 | [5] |
| Tenascin | D-247 MG Spheroids | Spheroid Regrowth | Significant regrowth delay at 125 and 250 kBq/mL | [17] |
Table 3: In Vivo Tumor Targeting and Efficacy
| Antibody Target | Animal Model | Tumor Type | Max. Tumor Uptake (%ID/g) | Therapeutic Outcome | Reference |
| Ovarian Cancer Antigen | Nude Mice | Ovarian Cancer (i.p.) | - | Effective inhibition of tumors and ascites; long-term survival | [5] |
| Glioma Antigen | Athymic Mice | Glioma Xenograft | - | Selective and specific targeting of the tumor | [8] |
| CD20 | Athymic Mice | Disseminated B-cell Lymphoma | Increasing uptake over 24h | 70% of animals cured in MRD model with 15 µCi | [18][20] |
| PSCA | Nude Mice | Prostate Cancer Xenograft | 7.2% at 5h | ~85% reduction in tumor volume compared to controls | [9] |
| CD138 | Syngeneic Mice | Multiple Myeloma | - | Significant survival benefit at 555 and 740 kBq; 11/17 mice survived long-term at 740 kBq | [14] |
Conclusion
Preclinical studies have consistently demonstrated the promise of Astatine-211 labeled antibodies as a potent form of targeted alpha therapy. The methodologies for ²¹¹At production, antibody labeling, and preclinical evaluation are well-established, providing a robust framework for the continued development of these novel radiopharmaceuticals. The quantitative data on labeling efficiency, in vitro cytotoxicity, and in vivo efficacy underscore the potential of this approach to treat a variety of cancers, particularly micrometastatic disease. As research progresses, further optimization of targeting vectors, labeling chemistry, and dosimetry will be crucial for translating these promising preclinical findings into successful clinical applications.
References
- 1. Utility of 211At-Trastuzumab for the Treatment of Metastatic Gastric Cancer in the Liver: Evaluation of a Preclinical α-Radioimmunotherapy Approach in a Clinically Relevant Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production, Purification and Availability of 211At: Near Term Steps Towards Global Access - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of [211At]-Astatinated Radiopharmaceuticals and Applications in Targeted α-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astatine-211 radiolabelling chemistry: from basics to advanced biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Researchers report fastest purification of astatine-211 needed for targeted cancer therapy | Texas A&M Engineering Experiment Station [tees.tamu.edu]
- 8. Labeling monoclonal antibodies and F(ab')2 fragments with the alpha-particle-emitting nuclide astatine-211: preservation of immunoreactivity and in vivo localizing capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted alpha therapy with astatine-211-labeled anti-PSCA A11 minibody shows antitumor efficacy in prostate cancer xenografts and bone microtumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nishina.riken.jp [nishina.riken.jp]
- 11. Direct procedure for the production of 211At-labeled antibodies with an epsilon-lysyl-3-(trimethylstannyl)benzamide immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Construction and Preclinical Evaluation of 211At Labeled Anti-mesothelin Antibodies as Potential Targeted Alpha Therapy Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeted-Alpha-Therapy Combining Astatine-211 and anti-CD138 Antibody in a Preclinical Syngeneic Mouse Model of Multiple Myeloma Minimal Residual Disease [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. The cytotoxicity and microdosimetry of astatine-211-labeled chimeric monoclonal antibodies in human glioma and melanoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxicity of alpha-particle-emitting astatine-211-labelled antibody in tumour spheroids: no effect of hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. Frontiers | Astatine-211 based radionuclide therapy: Current clinical trial landscape [frontiersin.org]
- 20. Astatine-211 conjugated to an anti-CD20 monoclonal antibody eradicates disseminated B-cell lymphoma in a mouse model | Journal Article | PNNL [pnnl.gov]
A Technical Guide to the Cellular Uptake and Retention of Astatine-211 Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction: Astatine-211 in Targeted Alpha Therapy
Astatine-211 (²¹¹At) is a radionuclide of significant interest for Targeted Alpha Therapy (TAT).[1][2][3] As an alpha-emitter, it deposits high linear energy transfer (LET) radiation (~100 keV/µm) over a very short path length of a few cell diameters (~70 µm).[1][4] This characteristic allows for the delivery of highly potent, cytotoxic radiation directly to cancer cells while minimizing damage to surrounding healthy tissues.[1] With a half-life of approximately 7.2 hours, ²¹¹At is well-suited for conjugation with targeting vectors like small molecules, peptides, and antibodies that exhibit rapid tumor accumulation and clearance from the body.[1]
The therapeutic efficacy of any ²¹¹At-conjugate is critically dependent on two key processes: its ability to be taken up by the target cancer cells and its subsequent retention within those cells long enough to exert its cytotoxic effect. Understanding the mechanisms governing these processes is paramount for the rational design and development of novel ²¹¹At-based radiopharmaceuticals. This guide provides an in-depth overview of the core principles of cellular uptake and retention, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological and experimental workflows.
Mechanisms of Cellular Uptake
The entry of ²¹¹At-conjugates into cancer cells is primarily dictated by the nature of the targeting vector. The main pathways include receptor-mediated endocytosis, transporter-mediated uptake, and passive accumulation via the Enhanced Permeability and Retention (EPR) effect.
Receptor-Mediated Endocytosis
For ²¹¹At conjugated to monoclonal antibodies (mAbs), antibody fragments, or peptides, the primary uptake mechanism is receptor-mediated endocytosis. This process begins with the specific binding of the conjugate to a cell surface receptor that is overexpressed on cancer cells.
-
Antibody-Conjugates: Large molecules like mAbs (e.g., ²¹¹At-trastuzumab targeting HER2) bind to their cognate receptors.[5][6] Following binding, the receptor-conjugate complex is internalized, often via clathrin-coated pits, into endosomes. These endosomes mature and can traffic to lysosomes, where the antibody is degraded, releasing the astatine payload within the cell.[4][6] The efficiency of internalization can be inversely proportional to the level of receptor expression in some cases.[6]
-
Small Molecule/Peptide Conjugates: Smaller targeting ligands, such as those targeting Prostate-Specific Membrane Antigen (PSMA), also rely on receptor-mediated internalization. For example, studies with an ²¹¹At-labeled agent targeting PSMA on PC3 PIP cells demonstrated specific uptake that increased over time, indicating a progressive internalization of the conjugate.[7]
Transporter-Mediated Uptake
Certain small molecule ²¹¹At-conjugates are designed to mimic natural substrates of cellular transporters that are upregulated in cancer cells.
-
Amino Acid Transporters: Phenylalanine derivatives labeled with ²¹¹At can target the L-type amino acid transporter 1 (LAT1), which is often overexpressed in glioma cells.[8] The uptake of these conjugates, such as para-²¹¹At-PA, can be significantly inhibited by blocking LAT1, confirming the transporter's role.[8]
-
Norepinephrine Transporter (NET): Meta-astatobenzylguanidine ([²¹¹At]MABG) is an analog of meta-iodobenzylguanidine (MIBG) and is taken up by neuroblastoma cells via the norepinephrine transporter (NET).[9] This active transport mechanism leads to significant and specific accumulation in NET-expressing tumors.[9]
Nanoparticle-Mediated Uptake
²¹¹At-labeled nanoparticles can accumulate in tumors through the EPR effect, where leaky tumor vasculature and poor lymphatic drainage lead to passive accumulation.[10][11] Once at the tumor site, the nanoparticles can be internalized by cancer cells through various endocytic pathways.[10][11] While the exact mechanism of internalization for some nanoparticles is not fully understood, proximity to the cell surface due to precipitation in the local microenvironment can facilitate uptake.[10]
Factors Influencing Cellular Retention
Effective cell killing requires that the ²¹¹At radionuclide be retained within or in close proximity to the target cell after initial uptake. Retention is heavily influenced by the stability of the conjugate and its intracellular fate.
-
In Vivo Deastatination: A major challenge in the field is the in vivo instability of the bond between astatine and the targeting molecule, a process known as deastatination.[3][12] This can occur systemically or after the conjugate has been internalized by the cell. Studies have shown that the C-At bond is susceptible to cleavage through oxidative dehalogenation, particularly within the oxidative environment of lysosomes.[13] This process is estimated to be significantly faster for astatobenzoates than for their iodobenzoate counterparts.[13]
-
Intracellular Trapping: To counteract deastatination and enhance retention, strategies have been developed to "trap" the radionuclide inside the cell. One approach involves designing conjugates where the catabolites (degradation products) are charged. For instance, incorporating a guanidinomethyl group results in a positively charged catabolite upon lysosomal degradation.[4] This charged molecule is less likely to diffuse across the lysosomal and cell membranes, effectively trapping the ²¹¹At inside the cell.[4]
-
Subcellular Localization: The ultimate fate of the ²¹¹At atom determines the location of the high-LET alpha particle emission. If the radionuclide is retained within the cytoplasm or nucleus, it has a high probability of causing lethal DNA double-strand breaks. If it is rapidly externalized from the cell following conjugate degradation, its therapeutic effect is diminished.
Quantitative Data on Cellular Uptake and Retention
The following tables summarize quantitative data from preclinical studies, providing a comparative overview of the performance of various ²¹¹At-conjugates.
Table 1: In Vitro Cellular Uptake of Astatine-211 Conjugates
| Conjugate | Cell Line(s) | Target | Uptake Data | Time Point(s) | Reference |
| ²¹¹At-3-Lu | PC3 PIP | PSMA | 13.4% ± 0.5% of input dose | 4 h | [7] |
| para-²¹¹At-PA | C6 glioma | LAT1 | Inhibition by BCH: 12.2% ± 0.8% | Not Specified | [8] |
| para-²¹¹At-PA | U-87MG | LAT1 | Inhibition by BCH: 27.6% ± 1.1% | Not Specified | [8] |
| para-²¹¹At-PA | GL261 | LAT1 | Inhibition by BCH: 12.6% ± 2.0% | Not Specified | [8] |
| [²¹¹At]MABG | SK-N-SH | NET | Cytotoxicity 1,400x higher than [¹³¹I]MIBG | Not Specified | [9] |
| ²¹¹At-AuNP-S-mPEG | C6 glioma, PANC-1 | Non-targeted | Significant cytotoxicity at 1 MBq/mL | 24 h | [10] |
Table 2: In Vivo Tumor Uptake of Astatine-211 Conjugates in Animal Models
| Conjugate | Animal Model | Tumor Model | Tumor Uptake (%ID/g) | Time Point(s) | Reference |
| ²¹¹At-3-Lu | SCID Mice | PSMA+ PC3 PIP Xenograft | 30.6 ± 4.8% | 1 h | [7] |
| 9.46 ± 0.96% | 24 h | [7] | |||
| [²¹¹At]MABG | CB17SC scid⁻/⁻ Mice | Neuroblastoma Xenograft | Significant accumulation | 4 h & 24 h | [9] |
| ²¹¹At-trastuzumab | SCID Mice | NCI-N87 Gastric Cancer | ~12% | 24 h | [5] |
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible data in the evaluation of ²¹¹At-conjugates.
In Vitro Cellular Uptake Assay
This assay quantifies the total amount of radioactivity associated with a cell population after incubation with a radiolabeled conjugate.
Methodology:
-
Cell Seeding: Plate cells (e.g., 50,000 - 150,000 cells/well) in 24- or 96-well plates and culture until they reach near-confluence.[14]
-
Preparation: On the day of the assay, aspirate the growth medium and wash the cells with an appropriate assay buffer (e.g., HBSS-HEPES, pH 7.4).[14]
-
Blocking (for Specificity): For determining specific uptake, pre-incubate a subset of wells with a high concentration of a non-radiolabeled competitor or an inhibitor of the target receptor/transporter for 30 minutes at 37°C.[14]
-
Incubation: Initiate the uptake by adding the ²¹¹At-conjugate (at a defined concentration/activity) to each well. Incubate the plate for predetermined time intervals (e.g., 0.5, 1, 2, 4 hours) at 37°C with gentle agitation.[7][14]
-
Termination and Washing: Stop the incubation by rapidly aspirating the radioactive medium and washing the cells multiple times (e.g., 3x) with ice-cold PBS to remove unbound radioactivity.[14]
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., RIPA buffer or a commercial solubilizer) to each well.[14][15]
-
Quantification: Transfer the cell lysate to counting tubes and measure the radioactivity using a gamma counter.
-
Data Normalization: Determine the total protein concentration in a parallel set of wells using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts (e.g., cpm/mg protein).[15] Cellular uptake can be expressed as the percentage of the added dose per million cells or per mg of protein.
Internalization Assay
This assay distinguishes between surface-bound and internalized radioactivity.
Methodology:
-
Follow steps 1-4 of the In Vitro Cellular Uptake Assay.
-
Acid Wash: After incubation, wash the cells once with cold PBS. Then, treat one set of wells with a mild acid buffer (e.g., glycine-HCl, pH 2.5) for 5-10 minutes on ice to strip surface-bound radioligand. The supernatant contains the surface-bound fraction.
-
Lysis: Wash the acid-treated cells with PBS and then lyse them as described above. The lysate contains the internalized fraction.
-
Quantification: Measure the radioactivity in the acid wash supernatant and the cell lysate separately.
-
Calculation: The internalized fraction is calculated as: (Radioactivity in Lysate) / (Radioactivity in Lysate + Radioactivity in Acid Wash) * 100%.[7]
In Vitro Retention (Efflux) Assay
This assay measures the rate at which a radiolabeled conjugate is externalized from cells after an initial loading period.
Methodology:
-
Loading: Incubate cells with the ²¹¹At-conjugate for a set period (e.g., 4 hours) to allow for uptake and internalization, as described in the uptake assay.
-
Washing: At the end of the loading period, wash the cells thoroughly with ice-cold PBS to remove any unbound conjugate.
-
Efflux Period: Add fresh, pre-warmed, non-radioactive culture medium to the cells.
-
Sampling: At various time points (e.g., 0, 1, 4, 24 hours), collect the supernatant (containing effluxed radioactivity) and lyse the cells to determine the retained radioactivity.
-
Quantification: Measure the radioactivity in both the supernatant and the cell lysate at each time point.
-
Data Analysis: Plot the percentage of retained radioactivity (relative to time zero) versus time to determine the retention kinetics.
Visualizations: Workflows and Pathways
Caption: Workflow for a typical in vitro cellular uptake experiment.
Caption: Pathway of receptor-mediated uptake and intracellular trafficking.
Caption: Key factors that promote or hinder cellular retention of Astatine-211.
Conclusion and Future Directions
The cellular uptake and retention of Astatine-211 are the foundational determinants of therapeutic success for any ²¹¹At-based radiopharmaceutical. As demonstrated, uptake is a multifaceted process governed by the choice of targeting vector and the biology of the cancer cell, involving mechanisms from receptor-mediated endocytosis to active transport. However, the ultimate efficacy hinges on the ability to retain the radionuclide within the cell long enough for its alpha emissions to inflict lethal damage.
The persistent challenge of in vivo deastatination, particularly within the harsh intracellular environment, remains a primary focus of current research.[13] Future advancements will likely concentrate on the development of novel, more stable conjugation chemistries and linker technologies that can resist oxidative degradation. Furthermore, refining strategies for intracellular trapping of ²¹¹At catabolites will be crucial for maximizing the radiation dose delivered to the tumor. Continued elucidation of the specific cellular trafficking pathways for different conjugates will enable more sophisticated drug design, ensuring that this potent alpha-emitter is delivered and retained precisely where it is needed most.
References
- 1. perceptive.com [perceptive.com]
- 2. Astatine-211 based radionuclide therapy: Current clinical trial landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Astatine-211-Towards In Vivo Stable Astatine-211 Labeled Radiopharmaceuticals and Their (Pre)Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Astatine‐211—Towards In Vivo Stable Astatine‐211 Labeled Radiopharmaceuticals and Their (Pre)Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. oncotarget.com [oncotarget.com]
- 9. Preclinical Development of [211At]meta- astatobenzylguanidine ([211At]MABG) as an Alpha Particle Radiopharmaceutical Therapy for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intratumoral administration of astatine-211-labeled gold nanoparticle for alpha therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Astatine-211 radiolabelling chemistry: from basics to advanced biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted radionuclide therapy with astatine-211: Oxidative dehalogenation of astatobenzoate conjugates [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Radiobiology of Alpha Emitters in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted Alpha Therapy (TAT) represents a paradigm shift in oncology, harnessing the potent, localized cytotoxic effects of alpha-emitting radionuclides to eradicate cancer cells with minimal damage to surrounding healthy tissues. The high linear energy transfer (LET) of alpha particles induces complex, irreparable DNA double-strand breaks (DSBs), leading to potent cell killing, even in tumors resistant to conventional therapies. This guide provides an in-depth exploration of the radiobiology of alpha emitters, detailing their physical properties, mechanisms of action, and the cellular responses they elicit. It further outlines key experimental protocols for evaluating their efficacy and elucidates the intricate signaling pathways that govern the cellular fate following alpha particle irradiation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the advancement of TAT.
Introduction to Targeted Alpha Therapy (TAT)
Targeted Alpha Therapy is a form of radionuclide therapy that utilizes alpha-emitting isotopes conjugated to targeting molecules, such as antibodies or peptides.[1] These constructs selectively deliver the potent alpha particle payload to cancer cells.[1] Unlike beta particles, which have a longer range and lower LET, alpha particles deposit a large amount of energy over a very short distance (typically less than 100 micrometers), corresponding to only a few cell diameters.[1][2] This high-energy deposition results in a dense track of ionization events, leading to highly complex and difficult-to-repair DNA damage.[3][4]
The primary advantage of TAT lies in its ability to deliver a highly cytotoxic dose to tumor cells, including micrometastases and disseminated disease, while sparing adjacent healthy tissues.[5] This precision targeting minimizes the side effects commonly associated with traditional radiotherapy and chemotherapy.[2]
Physical Properties of Clinically Relevant Alpha Emitters
The selection of an appropriate alpha-emitting radionuclide is critical for the successful design of a TAT agent. Key physical characteristics, including half-life, decay chain, and alpha particle energy, dictate the therapeutic potential and logistical considerations for clinical use.
| Radionuclide | Half-life | Alpha Energy (MeV) & Range in Tissue (µm) | Decay Chain Highlights |
| Radium-223 (223Ra) | 11.4 days | 5.6-7.5 MeV (4 daughters); ~47-85 µm | Decays through a series of short-lived alpha and beta emitters to stable 207Pb.[6] |
| Actinium-225 (225Ac) | 9.9 days | 5.8-8.4 MeV (4 daughters); ~47-85 µm | Decays to stable 209Bi via a cascade of six radionuclides, releasing a total of four alpha particles.[5] |
| Thorium-227 (227Th) | 18.7 days | 6.0 MeV (and daughters); ~48 µm | Decays to Radium-223, which then follows its decay chain.[6] |
| Bismuth-213 (213Bi) | 45.6 minutes | 8.4 MeV (from 213Po daughter); ~80 µm | A single alpha emission in its decay to stable 209Pb. Often obtained from a 225Ac generator.[5] |
| Lead-212 (212Pb) | 10.6 hours | 6.1-8.8 MeV (from daughters); ~40-100 µm | Decays to 212Bi, which then emits an alpha particle. Acts as an in vivo generator for 212Bi.[5] |
| Astatine-211 (211At) | 7.2 hours | 5.9-7.5 MeV (from daughters); ~55-67 µm | A single alpha emission in its decay to stable 207Pb.[6] |
| Terbium-149 (149Tb) | 4.1 hours | 4.0 MeV; ~28 µm | A single alpha emission in its decay chain.[6] |
Molecular Mechanisms of Alpha Particle-Induced Cell Death
The high biological effectiveness of alpha particles stems from their ability to induce clustered and complex DNA lesions, primarily DNA double-strand breaks (DSBs).[3][4] The dense ionization track of an alpha particle can create multiple DSBs within a small region of the DNA, often accompanied by base damage and single-strand breaks. This complex damage is exceedingly difficult for the cell's repair machinery to process accurately.[4]
DNA Damage Response (DDR)
The cellular response to alpha particle-induced DNA damage is orchestrated by the DNA Damage Response (DDR) signaling network. The primary sensor for DSBs is the ATM (Ataxia Telangiectasia Mutated) kinase.[6][7] Upon activation, ATM phosphorylates a cascade of downstream proteins to initiate cell cycle arrest, DNA repair, or apoptosis.[3][8]
The ATR (Ataxia Telangiectasia and Rad3-related) kinase also plays a role, particularly in response to single-stranded DNA that can arise during the processing of complex DNA damage.[6][7] There is evidence of a switch from ATM to ATR signaling as DNA ends are resected during repair.[6]
DNA Repair Pathways
Two major pathways are involved in the repair of DSBs: Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR).
-
Non-Homologous End Joining (NHEJ): This is the predominant DSB repair pathway throughout the cell cycle.[9][10] It directly ligates the broken DNA ends, a process that is often error-prone and can lead to small insertions or deletions.[9] For the complex DSBs induced by alpha particles, NHEJ is often unable to correctly repair the damage, leading to cell death or genomic instability.[11]
-
Homologous Recombination (HR): This is a high-fidelity repair pathway that is primarily active in the S and G2 phases of the cell cycle when a sister chromatid is available as a template for repair.[12][13] While more accurate, the complexity of alpha-particle-induced damage can still overwhelm the HR machinery.[11]
p53 Signaling Pathway
The tumor suppressor protein p53 is a critical downstream effector of the DDR.[14] Activated p53 acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis (e.g., PUMA, Noxa).[14][15] The decision between cell survival and cell death is often dependent on the extent of DNA damage and the cellular context. The severe damage inflicted by alpha particles frequently pushes the cell towards p53-mediated apoptosis.[16]
Quantitative Biological Effects of Alpha Emitters
The biological impact of alpha particles is significantly greater than that of low-LET radiation like X-rays or gamma rays for the same absorbed dose. This is quantified by the Relative Biological Effectiveness (RBE).
| Parameter | Alpha Particles | X-rays / Gamma-rays | Reference |
| Linear Energy Transfer (LET) | High (50-230 keV/µm) | Low (~0.2 keV/µm) | [1] |
| DNA DSB Yield | ~7.8 x 10-9 DSB/Gy/bp | ~8.2 x 10-9 DSB/Gy/bp | [3] |
| DSB Complexity | High (clustered damage) | Low (simple breaks) | [4] |
| Relative Biological Effectiveness (RBE) for Cell Killing | 3 - 20 (highly variable) | 1 (by definition) | [1][17][18] |
| Oxygen Enhancement Ratio (OER) | ~1 (hypoxia-independent) | 2.5 - 3 | [8] |
Key Experimental Protocols
In Vitro Evaluation of Targeted Alpha Therapy
5.1.1. Clonogenic Survival Assay
This assay is the gold standard for determining the cytotoxic effect of ionizing radiation.
-
Cell Seeding: Plate a known number of single cells into 6-well plates.
-
Treatment: After cell attachment, treat with varying concentrations of the alpha-emitting radiopharmaceutical for a defined period.
-
Incubation: Remove the treatment medium, wash the cells, and incubate for 1-3 weeks to allow for colony formation (a colony is defined as at least 50 cells).
-
Staining and Counting: Fix the colonies with a solution like 6% glutaraldehyde and stain with 0.5% crystal violet. Count the number of colonies.
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
5.1.2. γ-H2AX Foci Analysis for DNA Damage
This immunofluorescence-based assay quantifies the formation of DSBs.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the alpha emitter.
-
Fixation and Permeabilization: At various time points post-treatment, fix the cells (e.g., with 4% paraformaldehyde) and permeabilize them (e.g., with 0.1% Triton X-100).
-
Immunostaining: Block non-specific antibody binding and then incubate with a primary antibody against phosphorylated H2AX (γ-H2AX). Follow with a fluorescently labeled secondary antibody.
-
Microscopy: Mount the coverslips and visualize the fluorescent foci using a fluorescence microscope.
-
Quantification: Count the number of γ-H2AX foci per cell nucleus. An increase in the number of foci indicates a higher level of DSBs.
5.1.3. Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide)
This assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment and Collection: Treat cells with the alpha emitter. At the desired time point, collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
5.1.4. Western Blot for DDR Protein Analysis
This technique is used to measure the levels and activation (phosphorylation) of key DDR proteins.
-
Cell Lysis: After treatment with the alpha emitter, lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for DDR proteins of interest (e.g., phospho-ATM, phospho-p53, total p53) and a loading control (e.g., β-actin). Then, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Evaluation of Targeted Alpha Therapy
5.2.1. Tumor Model Establishment
-
Cell Culture: Culture the desired cancer cell line.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size.
5.2.2. TAT Agent Administration and Monitoring
-
Treatment Groups: Randomize the tumor-bearing mice into control and treatment groups.
-
Administration: Administer the TAT agent, typically via intravenous injection.
-
Tumor Growth Measurement: Measure the tumor volume regularly (e.g., 2-3 times per week) using calipers.
-
Survival Analysis: Monitor the mice for signs of morbidity and record the date of euthanasia to determine overall survival.
5.2.3. Biodistribution and Toxicity Assessment
-
Biodistribution: At selected time points after injection, euthanize a subset of mice. Harvest tumors and major organs. Weigh the tissues and measure the radioactivity using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).
-
Toxicity: Monitor the body weight of the mice throughout the study. At the end of the study, collect blood for complete blood counts and serum chemistry analysis. Perform histological analysis of major organs to assess for any treatment-related toxicities.
Conclusion and Future Directions
The radiobiology of alpha emitters provides a strong rationale for their use in oncology. Their high LET and short range allow for the targeted delivery of a highly cytotoxic payload, leading to complex and often irreparable DNA damage in cancer cells. The detailed understanding of the molecular mechanisms of action and the cellular responses to alpha particle irradiation is crucial for the continued development and optimization of Targeted Alpha Therapies.
Future research will likely focus on:
-
Novel Targeting Moieties: Developing new antibodies, peptides, and small molecules to target a wider range of cancer-specific antigens.
-
Combination Therapies: Investigating the synergistic effects of TAT with other cancer treatments, such as immunotherapy and chemotherapy.
-
Dosimetry and Treatment Planning: Improving methods for accurately measuring the radiation dose delivered to tumors and normal tissues to personalize treatment regimens.
-
Overcoming Resistance: Understanding and overcoming potential mechanisms of resistance to TAT.
As our knowledge of the radiobiology of alpha emitters continues to expand, so too will the clinical applications of this promising therapeutic modality, offering new hope to cancer patients.
References
- 1. TABLE B-4, Representative LJST and RBE values* - Toxicological Profile for Radium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. An overview of targeted alpha therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways: Targeted α-Particle Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Chromatin and the Cellular Response to Particle Radiation-Induced Oxidative and Clustered DNA Damage [frontiersin.org]
- 5. α-Particle-induced DNA damage tracks in peripheral blood mononuclear cells of [223Ra]RaCl2-treated prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of switch from ATM to ATR signaling at the sites of DNA damage induced by low and high LET radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. DNA double strand break repair via non-homologous end-joining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nishina.riken.jp [nishina.riken.jp]
- 12. emboj.embopress.org [emboj.embopress.org]
- 13. DNA repair by nonhomologous end joining and homologous recombination during cell cycle in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. APR-246 as a radiosensitization strategy for mutant p53 cancers treated with alpha-particles-based radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative comparisons of cancer induction in humans by internally deposited radionuclides and external radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of RBE values of high- LET α-particles for the induction of DNA-DSBs, chromosome aberrations and cell reproductive death - PMC [pmc.ncbi.nlm.nih.gov]
Astatine-211 for treating hematological malignancies
An In-depth Technical Guide to Astatine-211 in the Treatment of Hematological Malignancies
Executive Summary
Astatine-211 (²¹¹At) is an alpha-emitting radionuclide with properties that make it a highly promising candidate for Targeted Alpha Therapy (TAT), particularly for hematological malignancies. Its high linear energy transfer (LET) and short path length allow for potent and localized cytotoxicity to cancer cells while minimizing damage to surrounding healthy tissues.[1][2] This technical guide provides a comprehensive overview of ²¹¹At, covering its production, radiolabeling chemistry, preclinical efficacy, and the current landscape of clinical trials for blood-borne cancers. It is intended for researchers, scientists, and drug development professionals in the field of oncology and radiopharmaceuticals.
Core Properties of Astatine-211
Astatine-211's therapeutic potential is rooted in its unique decay characteristics. Unlike beta emitters, which have a longer range and lower LET, ²¹¹At releases high-energy alpha particles that cause dense, localized ionization, leading to complex and difficult-to-repair DNA double-strand breaks in target cells.[3][4][5]
The key physical and nuclear properties of Astatine-211 are summarized below.
| Property | Value | Reference(s) |
| Half-life | 7.21 hours | [6][7] |
| Decay Mode | Branched: 41.8% Alpha decay, 58.2% Electron Capture (EC) | [8] |
| Alpha Particle Energy | 5.87 MeV (from ²¹¹At), 7.45 MeV (from ²¹¹Po) | [4] |
| Alpha Particle Range | 55-70 µm in tissue | [1][9] |
| Linear Energy Transfer (LET) | ~100-120 keV/µm | [9][10] |
| Emitted X-rays for Imaging | ~77-92 keV (from Polonium daughter) | [11][12] |
Astatine-211 undergoes a branched decay. A direct alpha emission leads to Bismuth-207. Alternatively, electron capture results in the formation of Polonium-211, which is extremely short-lived and immediately decays via alpha emission to stable Lead-207. This ensures that nearly one alpha particle is emitted per ²¹¹At decay, delivering a potent cytotoxic payload.[4][8]
Production and Purification
The limited availability of ²¹¹At is a primary constraint on its widespread clinical use.[13] It is produced artificially in cyclotrons via the ²⁰⁹Bi(α,2n)²¹¹At nuclear reaction, which involves bombarding a natural bismuth target with alpha particles.[7][13][14]
Experimental Protocol: Cyclotron Production of ²¹¹At
-
Target Preparation: A target of natural Bismuth-209 is prepared, often deposited on an aluminum backing.[14]
-
Irradiation: The bismuth target is bombarded with an alpha particle beam. Optimal alpha particle energy is a subject of debate, but energies around 28-29 MeV are commonly used to maximize ²¹¹At yield while minimizing the production of the long-lived ²¹⁰At isotope, which decays to the highly toxic ²¹⁰Po.[13][15]
-
Production Yield: Yields are typically reported in MBq/µA-h. At Duke University Medical Center, a yield of 41 ± 7 MBq/μA-h has been reported, with production runs achieving up to 6.6 GBq after a 4-hour irradiation.[15]
-
Isolation: Post-irradiation, the ²¹¹At must be separated from the bulk bismuth target. This is commonly achieved through dry distillation, where the target is heated, and the more volatile astatine is collected.[14][16] Automated systems using extraction chromatography are also being developed to streamline this process, reduce radiation exposure to personnel, and improve reproducibility.[6][17]
| Parameter | Value / Condition | Reference(s) |
| Nuclear Reaction | ²⁰⁹Bi(α,2n)²¹¹At | [13][14] |
| Typical Alpha Beam Energy | 28 - 29 MeV | [13][15] |
| Target Material | Natural Bismuth (²⁰⁹Bi) | [7] |
| Purification Method | Dry Distillation or Extraction Chromatography | [6][14] |
| Reported Production Yield | 41 ± 7 MBq/μA-h | [15] |
| Max Reported Activity | 6.6 - 9.3 GBq | [15] |
Radiolabeling of Targeting Vectors
As a halogen, astatine's chemistry is distinct from the radiometals used in other radiopharmaceuticals. Direct labeling of proteins is generally not feasible.[18] Therefore, conjugation to monoclonal antibodies (mAbs) or other targeting vectors requires the use of bifunctional coupling agents (prosthetic groups).[8][19]
Experimental Protocol: Indirect Radiolabeling via N-succinimidyl 3-[²¹¹At]astatobenzoate ([²¹¹At]SAB) This method utilizes the precursor N-succinimidyl 3-(trimethylstannyl)benzoate (m-MeATE).[20]
-
Astatodestannylation: The stannyl precursor (m-MeATE) is reacted with ²¹¹At in the presence of an oxidizing agent, such as N-chlorosuccinimide (NCS). The ²¹¹At electrophilically displaces the trimethylstannyl group to form the active intermediate, N-succinimidyl 3-[²¹¹At]astatobenzoate ([²¹¹At]SAB).
-
Conjugation: The resulting [²¹¹At]SAB is added to a solution containing the monoclonal antibody (e.g., anti-CD38, anti-CD45). The succinimidyl ester group on [²¹¹At]SAB reacts with primary amines (e.g., on lysine residues) on the antibody surface to form a stable amide bond.
-
Purification: The final radiolabeled antibody is purified from unconjugated ²¹¹At and other reactants, typically using size-exclusion chromatography.
-
Quality Control: The final product is assessed for radiochemical purity, specific activity, and immunoreactivity (the ability of the antibody to bind to its target antigen).
Other reagents, such as N-succinimidyl 4-(guanidinomethyl)-3-[²¹¹At]astatobenzoate ([²¹¹At]SAGMB), have been developed to improve the intracellular trapping of radioactivity after the antibody-antigen complex is internalized by the cancer cell.[19][21]
Preclinical Evidence in Hematological Malignancies
Numerous preclinical studies have demonstrated the potent, antigen-specific efficacy of ²¹¹At-labeled antibodies in various models of hematological cancers. These studies establish the proof-of-concept for clinical translation.
Summary of Key Preclinical Findings
| Target Antigen | Malignancy Model | Key Findings & Results | Reference(s) |
| CD38 | Multiple Myeloma (Disseminated) | Single doses of 24-45 µCi of ²¹¹At-anti-CD38 led to sustained remission and >150-day survival in 50-80% of mice. | [22][23] |
| CD45 | Acute Myeloid Leukemia | ²¹¹At-anti-CD45 RIT in combination with hematopoietic stem cell transplantation (HSCT) prolonged median survival in leukemic mice. | [19] |
| CD138 | Multiple Myeloma (Syngeneic) | Treatment with ²¹¹At-anti-mCD138 demonstrated feasibility and low toxicity, achieving survival rates at 150 days similar to those seen with ²¹³Bi-based therapies. | [24] |
| CD123 | Acute Leukemia (MOLM-13) | A single dose of up to 40 µCi of ²¹¹At-anti-CD123 significantly prolonged survival in a dose-dependent manner in mice with CD123+ leukemia. | [25] |
| CD20 | B-cell Lymphoma | ²¹¹At conjugated to an anti-CD20 antibody eradicated disseminated B-cell lymphoma in a mouse model. | [26] |
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines (e.g., LLC, HeLa, AD293) are cultured under standard conditions.[5][27]
-
Treatment: Cells are exposed to varying concentrations of free ²¹¹At or ²¹¹At-labeled agents.
-
Incubation: Cells are incubated for a set period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using standard assays (e.g., MTT, CellTiter-Glo).
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated. For free ²¹¹At, IC₅₀ values were reported to be between 0.125–0.25 MBq/mL for several cell lines after 72 hours.[5][27] Proliferation assays can also be used to show that ²¹¹At induces cell cycle arrest at specific concentrations.[27]
Clinical Translation and Trials
The promising preclinical data have led to several early-phase clinical trials, primarily investigating ²¹¹At-radioimmunotherapy (RIT) as a conditioning agent prior to hematopoietic cell transplantation (HCT) for high-risk hematological malignancies.[7][18][28]
Summary of Clinical Trials with Astatine-211 As of late 2025, several key trials are ongoing or have been completed.
| Trial Identifier | Condition(s) | Intervention | Phase | Location | Reference(s) |
| NCT03128034 | Acute Myeloid Leukemia (AML), Myelodysplastic Syndrome (MDS) | ²¹¹At-BC8-B10 (anti-CD45) + Fludarabine/TBI | I/II | Fred Hutchinson Cancer Center | [24] |
| NCT03670966 | Multiple Myeloma | ²¹¹At-DARA-B10 (anti-CD38) + Melphalan | I | Fred Hutchinson Cancer Center | [24] |
| NCT04083183 | AML, Acute Lymphoblastic Leukemia (ALL) | ²¹¹At-J15-B10 (anti-CD45) + HCT | I | Fred Hutchinson Cancer Center | [24] |
| Not specified | Differentiated Thyroid Cancer | [²¹¹At]NaAt (Sodium Astatide) | I | Osaka University | [18] |
| Not specified | Malignant Pheochromocytoma | ²¹¹At-MABG | I | Fukushima Medical University | [18] |
The trials at the Fred Hutchinson Cancer Center represent a significant effort to integrate TAT into the curative-intent setting of HCT.[7][28] The goal is to enhance the myeloablative and anti-leukemic effect of the conditioning regimen, potentially allowing for reduced doses of total body irradiation (TBI) and its associated toxicities.[7] Early results from trials involving over 40 patients have been promising, with some patients remaining in remission for several years post-treatment.[7]
Cellular Mechanism and Dosimetry
The high-LET alpha particles from ²¹¹At induce complex DNA double-strand breaks, which are difficult for cancer cells to repair. This potent damage triggers cell cycle arrest and apoptosis.[5] A single alpha particle traversal through a cell nucleus is often sufficient to be lethal.
Dosimetry and Imaging: Accurate dosimetry—calculating the absorbed radiation dose to tumors and normal organs—is critical for optimizing therapy and minimizing toxicity. While challenging for alpha emitters due to their short range, dosimetry for ²¹¹At is feasible. The decay of ²¹¹At produces characteristic X-rays (77-92 keV) from its polonium daughter, which can be imaged using SPECT or specialized planar imaging systems.[11][12] This allows for in vivo quantification of the radiopharmaceutical's biodistribution, enabling the calculation of absorbed doses to different tissues.[11]
Challenges and Future Directions
Despite its immense potential, the clinical development of ²¹¹At-based therapies faces several hurdles:
-
Supply Chain: The short 7.2-hour half-life necessitates on-site or nearby cyclotron production and rapid radiolabeling, purification, and administration.[6][7] Expanding the network of cyclotrons capable of producing ²¹¹At is crucial for broader access.[24]
-
Radiochemistry: While effective, current labeling methods can be improved. Dehalogenation in vivo can lead to off-target uptake in the stomach and lungs.[24] Developing more stable conjugation chemistries is an active area of research.[8]
-
Dosimetry Standards: Standardized and validated methods for alpha-emitter dosimetry are still evolving but are essential for establishing clear dose-response and dose-toxicity relationships in clinical trials.[12]
The future of ²¹¹At in treating hematological malignancies is bright. Ongoing research is focused on optimizing production, developing next-generation targeting vectors (such as smaller antibody fragments or peptides), and expanding clinical trials to different patient populations and disease settings, including the treatment of minimal residual disease (MRD).[22][24]
References
- 1. perceptive.com [perceptive.com]
- 2. New Understanding of Astatine’s Chemical Properties Will Aid Targeted Alpha Therapy for Cancer | Department of Energy [energy.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Targeted α-Particle Radiotherapy with 211At-labeled Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. Exploring a new cancer treatment option in radioactive isotope astatine-211 | NIDC: National Isotope Development Center [isotopes.gov]
- 8. mdpi.com [mdpi.com]
- 9. A microdosimetric model of astatine-211 labeled antibodies for radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microdosimetric model of astatine-211 labeled antibodies for radioimmunotherapy (Journal Article) | OSTI.GOV [osti.gov]
- 11. mdpi.com [mdpi.com]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Astatine-211: Production and Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. osti.gov [osti.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. New Understanding of Astatine’s Chemical Properties Will Aid Targeted Alpha Therapy for Cancer | NIDC: National Isotope Development Center [isotopes.gov]
- 18. Astatine-211 based radionuclide therapy: Current clinical trial landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Astatine-211 radiolabelling chemistry: from basics to advanced biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Labeling monoclonal antibodies and F(ab')2 fragments with the alpha-particle-emitting nuclide astatine-211: preservation of immunoreactivity and in vivo localizing capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Astatine-211 labeled anti-HER2 5F7 single domain antibody fragment conjugates: radiolabeling and preliminary evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ashpublications.org [ashpublications.org]
- 23. The α-emitter astatine-211 targeted to CD38 can eradicate multiple myeloma in a disseminated disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Development Of [211At]Astatine-Based Anti-CD123 Radioimmunotherapy For Acute Leukemias and Other CD123+ Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Astatine-211 and actinium-225: two promising nuclides in targeted alpha therapy [ouci.dntb.gov.ua]
- 27. Dose-Dependent Cytotoxic Profiling of Astatine-211 for Targeted Alpha Therapy | Sciety [sciety.org]
- 28. Astatine-211 targets blood-borne cancers in Seattle clinical trials -- ANS / Nuclear Newswire [ans.org]
Methodological & Application
Application Notes and Protocols: Astatine-211 Production and Purification
Introduction
Astatine-211 (²¹¹At) is a promising radionuclide for Targeted Alpha Therapy (TAT) due to its emission of high-energy alpha particles, which deposit a large amount of energy over a very short distance.[1][2] This property allows for the selective destruction of cancer cells while minimizing damage to surrounding healthy tissue.[1] With a half-life of 7.2 hours, ²¹¹At is long enough for production, purification, and radiolabeling, but short enough to avoid long-term radioactivity in patients.[1][3]
The primary challenge in the widespread clinical use of ²¹¹At is its limited availability, stemming from the need for a medium-energy cyclotron for its production.[4][5][6] This document provides detailed protocols for the production of ²¹¹At via the most common nuclear reaction, ²⁰⁹Bi(α,2n)²¹¹At, and outlines the principal methods for its subsequent purification from the bulk bismuth target material. The efficiency and speed of these processes are critical to maximize the usable quantity of the isotope.[1][7]
Section 1: Astatine-211 Production via Cyclotron
Principle
The most common and efficient method for producing Astatine-211 is by bombarding a natural bismuth-209 (²⁰⁹Bi) target with alpha (α) particles in a cyclotron.[5][8][9] The desired nuclear reaction is ²⁰⁹Bi(α,2n)²¹¹At. The threshold for this reaction is approximately 20 MeV, with the cross-section peaking around 31 MeV.[8]
A critical consideration is the co-production of the undesirable isotope Astatine-210 (²¹⁰At) through the competing ²⁰⁹Bi(α,3n)²¹⁰At reaction.[8] ²¹⁰At is problematic due to its long-lived alpha-emitting daughter, Polonium-210 (²¹⁰Po).[8][10] To minimize this impurity, the incident alpha particle energy is carefully controlled, typically kept just below or slightly above the ~28.4 MeV threshold of the (α,3n) reaction.[8] Most production facilities operate in the 28-29.5 MeV range.[4][8]
Caption: High-level workflow for the cyclotron production of Astatine-211.
Protocol 1: Cyclotron Production of ²¹¹At
Materials & Equipment:
-
High-purity (99.999%) natural bismuth metal.[11]
-
Medium-energy cyclotron capable of delivering a ≥28 MeV alpha particle beam at sufficient intensity (e.g., 10-100 µA).[4][5]
-
Target station and remote handling tools for target mounting and retrieval.
Procedure:
-
Target Preparation: A layer of bismuth metal is deposited onto the backing plate. A common method involves melting the bismuth into a machined cavity on the aluminum target body on a hot plate at approximately 330°C.[11] The thickness of the bismuth is a critical parameter, often around 80-200 µm.[8][12]
-
Target Mounting: The prepared target is securely mounted onto the cyclotron's target holder, which often includes a water-cooling system to dissipate the heat generated during irradiation.
-
Irradiation: The target is bombarded with an alpha particle beam. The key parameters must be carefully controlled:
-
Incident Alpha Energy: Set to 28-29 MeV to maximize ²¹¹At yield while minimizing ²¹⁰At production.[4]
-
Beam Current: Typically ranges from 10 µA to over 60 µA, depending on the cyclotron's capability and target design.[8][12][13]
-
Irradiation Duration: Can range from 1.5 to 9 hours, depending on the desired activity.[8][13]
-
-
Cooling and Retrieval: After bombardment, the target is allowed to cool briefly to permit the decay of short-lived radionuclides produced in the aluminum backing plate (e.g., ³⁰P).[5]
-
Transport: The irradiated target is then remotely removed and transported in a shielded container to a hot cell for chemical processing.
Data Presentation: Production Parameters
Table 1: Comparison of Astatine-211 Production Parameters and Yields
| Reference / Facility | Alpha Beam Energy (MeV) | Beam Current (µA) | Irradiation Time (h) | Reported Yield (MBq/µA·h) |
|---|---|---|---|---|
| Duke University[8][12] | 28 | > 65 | 4 | 41 ± 7 |
| Duke University (Clinical Study)[8] | Not Specified | 50 - 60 | 1.5 - 4.5 | 28 ± 3 |
| Texas A&M University[13] | 28.8 | 5.3 - 6.3 | 8 - 9 | ~22 - ~25 (Calculated from total activity) |
| General Reported Range[8][12] | 28 - 29.5 | N/A | N/A | 16.3 - 41 |
Section 2: Astatine-211 Purification
Following production, the microscopic quantity of ²¹¹At must be efficiently separated from the grams of bulk bismuth target material. The short half-life of ²¹¹At necessitates rapid and high-yield purification methods.
Method A: Dry Distillation
Principle: This method leverages the relatively high volatility of astatine compared to bismuth metal. The irradiated target is heated to a high temperature (600-850°C), causing the ²¹¹At to vaporize.[3][14] An inert carrier gas transports the vaporized astatine to a cold trap where it condenses and can be collected.[3][15]
Caption: Workflow for the purification of Astatine-211 via dry distillation.
Protocol 2: Purification by Dry Distillation
-
Equipment: High-temperature tube furnace, quartz process tube, inert gas supply (e.g., Argon) with flow controller, cold trap (e.g., PEEK or Teflon capillary cooled with ice water), collection vial, solvent for elution.[14][15]
-
Procedure:
-
Remotely place the irradiated bismuth target into the quartz tube inside the furnace.
-
Connect the system, ensuring the outlet is directed through the cold trap.
-
Begin a steady, low flow of inert gas (e.g., argon).
-
Rapidly heat the furnace to 650-850°C to volatilize the ²¹¹At. The distillation can be completed in as little as 1-2 minutes.[15][16]
-
The carrier gas transports the astatine vapor to the cold trap, where it condenses as a dry residue.[15]
-
After the distillation is complete (monitored by radiation detectors), cool the system.
-
Rinse (elute) the cold trap with a small volume of a suitable solvent (e.g., methanol, chloroform, or high-purity water) to recover the purified ²¹¹At.[3][14]
-
Method B: Wet Chemistry (Solvent Extraction)
Principle: This liquid-phase method involves dissolving the entire target in acid and then using liquid-liquid extraction to separate the astatine from bismuth based on their different affinities for aqueous and organic solvents.[17][18]
Caption: Step-by-step workflow for wet chemistry purification of Astatine-211.
Protocol 3: Purification by Solvent Extraction
-
Reagents: Concentrated nitric acid (HNO₃), 8 M hydrochloric acid (HCl), diisopropyl ether (DIPE), ~4 M sodium hydroxide (NaOH).[19][20]
-
Procedure:
-
Place the irradiated target in a reaction vessel and dissolve it in concentrated HNO₃. This step transfers over 99% of the activity into the solution.[18]
-
Gently heat the vessel to distill away the HNO₃, leaving a residue of bismuth salts containing the ²¹¹At.[18][20]
-
Transfer the HCl solution to a separation funnel and add an equal volume of DIPE. Mix vigorously to extract the ²¹¹At into the organic DIPE phase, leaving the bulk bismuth in the aqueous HCl phase.[11][17]
-
Separate and discard the lower aqueous phase.
-
Wash the DIPE phase multiple times with fresh 8 M HCl to remove any remaining bismuth impurities.[2][11]
-
Finally, back-extract the purified ²¹¹At from the DIPE phase into a small volume of an aqueous solution, such as dilute NaOH. The resulting solution can then be neutralized for subsequent radiolabeling.[2][20]
-
Method C: Extraction Chromatography
Principle: This is a rapid "wet" chemistry technique that uses a solid-phase extraction column to selectively bind astatine while allowing the dissolved bismuth target material to pass through.[1][7]
Caption: Rapid purification of Astatine-211 using extraction chromatography.
Protocol 4: Purification by Extraction Chromatography
-
Reagents & Equipment: Nitric acid (HNO₃), high-purity water, ethanol, chromatography column packed with a suitable resin (e.g., porous beads impregnated with 3-octanone).[1][21]
-
Procedure:
-
Dissolve the irradiated bismuth target in nitric acid.[1][7]
-
Directly load the resulting solution onto the pre-conditioned chromatography column. No adjustment of volume or acidity is typically needed.[21]
-
The astatine binds to the column material, while the bismuth ions do not and pass through.[1][7]
-
Wash the column with additional nitric acid and then water to remove all traces of bismuth and other impurities.[21]
-
Elute the highly purified ²¹¹At from the column using a small volume of ethanol.[21] This entire process can be completed in 10-20 minutes and is highly amenable to automation.[1][22]
-
Data Presentation: Purification Methods
Table 2: Comparison of Astatine-211 Purification Methods
| Method | Typical Processing Time | Recovery Yield (%) | Purity / Decontamination | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|
| Dry Distillation | 1-2 min (distillation); ~30 min (total)[15] | 79 - 92%[15] | High | Very fast, minimal chemical reagents.[3][15] | Yield can be variable, safety concerns with high temps. |
| Solvent Extraction | ~1-2.5 hours[2][17] | ~90%[17] | High | Robust, reproducible high yields.[17] | Time-consuming, uses hazardous organic solvents.[19] |
| Extraction Chromatography | 10 - 20 minutes[1][7][22] | ≥ 95%[13][22] | Excellent (Bi DF ≥ 100,000)[13] | Extremely fast, high yield, easily automated.[1][13][22] | Requires specific column materials. |
Section 3: Quality Control
For research and especially for clinical applications, rigorous quality control (QC) of the final ²¹¹At product is mandatory.
-
Radionuclidic Purity: The final product is analyzed using gamma-ray spectrometry with a high-purity germanium (HPGe) detector to identify and quantify any gamma-emitting impurities. The primary concern is the absence of the 245.31 keV peak from ²¹⁰At.[23][24]
-
Radiochemical Purity: The chemical form and purity of the astatine are assessed, typically using radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (HPLC).[2][25] For [²¹¹At]NaAt, purity should be >95%.
-
Chemical Purity: The concentration of residual bulk target material (bismuth) is measured, often by Inductively Coupled Plasma Mass Spectrometry (ICP-MS), and must be below specified limits (e.g., < 9 ng/mL).[23]
-
Clinical Grade QC: For products intended for human use, additional tests for pH, sterility, and bacterial endotoxins are required to meet Good Manufacturing Practice (GMP) standards.[23]
References
- 1. Researchers report fastest purification of astatine-211 needed for targeted cancer therapy -- ANS / Nuclear Newswire [ans.org]
- 2. isotopes.gov [isotopes.gov]
- 3. proceedings.jacow.org [proceedings.jacow.org]
- 4. isotopes.gov [isotopes.gov]
- 5. Production, Purification and Availability of 211At: Near Term Steps Towards Global Access - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scholars@Duke publication: Astatine-211: production and availability. [scholars.duke.edu]
- 7. Researchers report fastest purification of astatine-211 needed for targeted cancer therapy | Texas A&M University Engineering [engineering.tamu.edu]
- 8. Astatine-211: Production and Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. osti.gov [osti.gov]
- 13. cyclotron.tamu.edu [cyclotron.tamu.edu]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Dry-distillation of astatine-211 from irradiated bismuth targets: a time-saving procedure with high recovery yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Production of [211At]-Astatinated Radiopharmaceuticals and Applications in Targeted α-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Development of an autonomous solvent extraction system to isolate astatine-211 from dissolved cyclotron bombarded bismuth targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Automation of Nuclear Chemistry Processes Leads to More Efficient Production of Astatine for Cancer Therapy | Department of Energy [energy.gov]
- 23. Production of [211At]NaAt solution under GMP compliance for investigator-initiated clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 24. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for Radiolabeling Monoclonal Antibodies with Astatine-211
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted Alpha Therapy (TAT) represents a promising frontier in oncology, delivering highly cytotoxic alpha-particle emitters directly to cancer cells while minimizing damage to surrounding healthy tissue.[1][2] Astatine-211 (²¹¹At) is a leading candidate for TAT due to its optimal decay characteristics.[1] With a half-life of 7.2 hours, it is long enough for radiolabeling and administration but short enough to avoid long-term radioactivity risks.[1] Each decay of ²¹¹At releases a high-energy alpha particle, which travels only a few cell diameters (50-100 µm), depositing a large amount of energy (high Linear Energy Transfer, LET) that causes irreparable double-strand DNA breaks in target cells.[1][3][4]
Monoclonal antibodies (mAbs), with their high specificity for tumor-associated antigens, are ideal vectors for delivering ²¹¹At to cancer cells.[5] This document provides detailed application notes and protocols for the radiolabeling of monoclonal antibodies with Astatine-211, focusing on the prevalent method utilizing an N-succinimidyl 3-(trimethylstannyl)benzoate linker.
Principles of Labeling
Directly labeling proteins with astatine can lead to unstable products. Therefore, a common and more robust strategy involves a two-step or direct "one-pot" approach using a bifunctional coupling agent, or linker.[6][7] The most widely used agent is N-succinimidyl 3-(trimethylstannyl)benzoate (m-MeATE).
The general process involves:
-
Conjugation: The m-MeATE linker is first conjugated to the monoclonal antibody. The N-succinimidyl (NHS) ester end of the linker reacts with primary amines (e.g., on lysine residues) on the antibody surface, forming a stable amide bond.
-
Astatodestannylation: Astatine-211, activated by an oxidizing agent, is then attached to the conjugated antibody by replacing the trimethylstannyl group on the linker. This electrophilic substitution reaction forms a stable carbon-astatine bond on the benzoate ring.
This method has been shown to produce ²¹¹At-labeled mAbs with high radiochemical purity and preserved immunoreactivity.[6][7]
Experimental Protocols
Production and Purification of Astatine-211
Astatine-211 is typically produced in a cyclotron via the 209Bi(α,2n)211At nuclear reaction, where a stable bismuth target is irradiated with alpha particles.[8][9]
-
Irradiation: A bismuth target is irradiated with ~28-29 MeV alpha particles.[8][9]
-
Isolation (Dry Distillation): After irradiation, the target is heated in a furnace. ²¹¹At, being volatile, is distilled from the bismuth target and collected in a cold trap, often a cooled capillary tube.[8] The collected ²¹¹At is then eluted from the trap using a solvent like methanol.
Protocol: Direct Labeling of Trastuzumab with ²¹¹At
This protocol is adapted from a direct, high-yield astatination procedure.[6][7] This method combines the conjugation and astatination steps into a more streamlined process.
Materials:
-
Trastuzumab (or other mAb of interest)
-
N-succinimidyl-3-(trimethylstannyl)benzoate (m-MeATE)
-
Astatine-211 in methanol
-
N-iodosuccinimide (NIS) or N-chlorosuccinimide (NCS)[10]
-
Sodium acetate buffer (0.1 M, pH 5.5)
-
NAP-5 size-exclusion columns (GE Healthcare)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Antibody Conjugation:
-
Activation of Astatine-211:
-
Radiolabeling Reaction:
-
Purification:
-
After the reaction, purify the ²¹¹At-labeled antibody from unreacted astatine and other small molecules using a NAP-5 size-exclusion column pre-equilibrated with PBS.[8]
-
Collect the protein fraction, which contains the purified ²¹¹At-mAb.
-
Quality Control
-
Radiochemical Purity (RCP): Determine the RCP using radio-thin-layer chromatography (radio-TLC) or size-exclusion high-performance liquid chromatography (SE-HPLC). The RCP for this method typically exceeds 95%.[8]
-
Immunoreactive Fraction: Assess the binding ability of the ²¹¹At-mAb to its target antigen using a cell-based binding assay (e.g., Lindmo assay).[10] This ensures that the labeling process did not significantly compromise the antibody's function. Immunoreactive fractions of over 90% have been achieved.[10]
-
Stability: Evaluate the stability of the final product in PBS and serum at 37°C over time (e.g., up to 24 hours) to check for de-astatination.[8]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the radiolabeling of monoclonal antibodies and nanobodies with Astatine-211 using tin-based precursors.
Table 1: Labeling Efficiency and Product Quality
| Parameter | Value | Reference |
| Radiochemical Labeling Yield | 68% - 81% | [6][7] |
| Radiochemical Purity (Post-Purification) | > 95% | [8] |
| Specific Radioactivity | Up to 1 GBq/mg | [6][7] |
| Immunoreactive Fraction | ~ 92% | [10] |
Table 2: In Vitro Stability of ²¹¹At-Conjugates (24 hours)
| Condition | Remaining Intact Conjugate | Reference |
| PBS at Room Temperature | > 95% | [8] |
| PBS at 37°C | ~ 80% - 95% | [8] |
| Serum at 37°C | > 94% | [8] |
Table 3: In Vivo Tumor Uptake
| Targeting Vector | Tumor Uptake (1h post-injection) | Mouse Model | Reference |
| Anti-HER2 Nanobody (2Rs15d) | > 8% ID/g | SKOV-3 Xenograft | [8] |
| Chimeric mAb 81C6 (anti-tenascin) | Peak at 16h | D-54 MG Glioma Xenograft | [11] |
Visualizations
Workflow and Mechanism Diagrams
The following diagrams illustrate the experimental workflow for producing ²¹¹At-labeled antibodies and the mechanism of action of alpha-particle therapy.
Caption: Experimental workflow for the production and quality control of Astatine-211 labeled monoclonal antibodies.
Caption: Mechanism of action for targeted alpha therapy using Astatine-211 labeled monoclonal antibodies.
References
- 1. openmedscience.com [openmedscience.com]
- 2. perceptive.com [perceptive.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Alpha Therapy with 211At - Accelerate.eu [ihi-accelerate.eu]
- 5. nishina.riken.jp [nishina.riken.jp]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Direct procedure for the production of 211At-labeled antibodies with an epsilon-lysyl-3-(trimethylstannyl)benzamide immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Production of [211At]-Astatinated Radiopharmaceuticals and Applications in Targeted α-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Labeling Monoclonal Antibody with α-emitting 211At at High Activity Levels via a Tin Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted α-Particle Radiotherapy with 211At-labeled Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Cytotoxicity Assays for ²¹¹At-Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astatine-211 (²¹¹At) is a promising radionuclide for targeted alpha therapy (TAT) due to its high linear energy transfer (LET) and short-range alpha-particle emissions, which induce highly localized and potent cytotoxicity in targeted cancer cells.[1][2] The high LET of ²¹¹At alpha particles is significantly more effective at causing complex, irreparable double-strand DNA breaks compared to beta-emitters, leading to efficient cell killing.[3][4][5] Preclinical evaluation of ²¹¹At-labeled compounds, such as monoclonal antibodies, peptides, and small molecules, necessitates robust and reproducible in vitro cytotoxicity assays to determine their efficacy and mechanism of action.[6][7]
These application notes provide detailed protocols for the most common cytotoxicity assays adapted for ²¹¹At-labeled compounds, guidance on data interpretation, and essential safety considerations for handling this alpha-emitter in a laboratory setting.
Key Concepts in ²¹¹At Radiobiology
The primary mechanism of cytotoxicity for ²¹¹At is the induction of complex DNA double-strand breaks (DSBs) by its alpha-particle emissions.[3] Unlike the sparse ionization events from low-LET radiation (e.g., gamma or beta radiation), the dense ionization track of an alpha particle can cause multiple lesions within a few nanometers of the DNA helix, overwhelming the cellular repair machinery.[4] This leads to various modes of cell death, including apoptosis, mitotic catastrophe, and necrosis.[1] Understanding the cellular response to such damage is crucial for interpreting cytotoxicity data.
Data Presentation: Comparative Cytotoxicity of ²¹¹At-Labeled Compounds
The following tables summarize quantitative data from various studies on the in vitro cytotoxicity of different ²¹¹At-labeled compounds across a range of cancer cell lines. This data allows for a comparative analysis of the potency of these potential radiopharmaceuticals.
Table 1: Cytotoxicity of ²¹¹At-Labeled Small Molecules and Peptides
| Compound | Cell Line | Cancer Type | Assay Type | Cytotoxicity Metric (Value) | Reference |
| Free ²¹¹At | V79 | Chinese Hamster Lung | Clonogenic | D₀ (1.0 µCi/mL, monolayer) | [8][9] |
| Free ²¹¹At | V79 | Chinese Hamster Lung | Clonogenic | D₀ (0.60 µCi/mL, suspension) | [8][9] |
| Free ²¹¹At | LLC | Lewis Lung Carcinoma | Viability | IC₅₀ (0.125–0.25 MBq/mL) | [6] |
| Free ²¹¹At | HeLa | Cervical Cancer | Viability | IC₅₀ (0.125–0.25 MBq/mL) | [6] |
| Free ²¹¹At | AD293 | Embryonic Kidney | Viability | IC₅₀ (0.125–0.25 MBq/mL) | [6] |
| ²¹¹At-FAPI | PANC-1 | Pancreatic Cancer | Tumor Growth Inhibition | Significant inhibition at 1 MBq | [10] |
| ²¹¹At-Peptide | Glioma Cells | Glioblastoma | Apoptosis, ROS | Dose-dependent | [11] |
Table 2: Cytotoxicity of ²¹¹At-Labeled Antibodies
| Compound | Cell Line | Cancer Type | Assay Type | Cytotoxicity Metric (Value) | Reference |
| ²¹¹At-Rituximab | Non-Hodgkin's Lymphoma Cells | B-cell Lymphoma | Clonogenic | Highly specific toxicity | [12] |
| ²¹¹At-Trastuzumab | SKBr-3 | Breast Cancer | Clonogenic | Effective cytotoxic agent | [13] |
| ²¹¹At-Trastuzumab | BT-474 | Breast Cancer | Clonogenic | Effective cytotoxic agent | [13] |
| ²¹¹At-Trastuzumab | MCF7/HER2-18 | Breast Cancer | Clonogenic | Effective cytotoxic agent | [13] |
| ²¹¹At-TP-3 mAb | Osteosarcoma Cells | Osteosarcoma | Clonogenic | RBE ~3.1-7.9 | [14] |
Experimental Workflow and Signaling Pathways
Experimental Workflow
The general workflow for assessing the in vitro cytotoxicity of a novel ²¹¹At-labeled compound involves several key stages, from cell line selection to data analysis.
Caption: A generalized workflow for evaluating the in vitro cytotoxicity of ²¹¹At-labeled compounds.
Signaling Pathway: DNA Damage Response to Alpha-Particle Radiation
The high-LET nature of alpha particles from ²¹¹At induces a distinct DNA damage response (DDR) pathway, primarily aimed at repairing complex double-strand breaks.
References
- 1. Molecular Pathways: Targeted α-Particle Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. DNA Damage by Radiopharmaceuticals and Mechanisms of Cellular Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Chromatin and the Cellular Response to Particle Radiation-Induced Oxidative and Clustered DNA Damage [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The in vitro radiobiology of astatine-211 decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Demonstration of highly specific toxicity of the α-emitting radioimmunoconjugate211At-rituximab against non-Hodgkin's lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro cytotoxicity of 211At-labeled trastuzumab in human breast cancer cell lines: effect of specific activity and HER2 receptor heterogeneity on survival fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Making sure you're not a bot! [gupea.ub.gu.se]
Application Notes and Protocols for Biodistribution Studies of Astatine-211 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting biodistribution studies of Astatine-211 (²¹¹At)-labeled radiopharmaceuticals in mouse models. Astatine-211, a high-energy alpha-particle emitter with a 7.2-hour half-life, holds significant promise for targeted alpha therapy. Understanding its in vivo distribution is critical for evaluating the efficacy and safety of novel ²¹¹At-based cancer therapies.
Data Presentation: Quantitative Biodistribution Data
The following tables summarize the biodistribution of various ²¹¹At-labeled agents in different mouse models, expressed as the percentage of the injected dose per gram of tissue (%ID/g). This standardized unit allows for direct comparison of tissue uptake across different studies.
Table 1: Biodistribution of ²¹¹At-Labeled Antibodies in Tumor-Bearing Mice
| Tissue | ²¹¹At-anti-CD45[1] (Spleen-Targeting) | ²¹¹At-anti-HER2[2] (BT474 Xenograft) | ²¹¹At-anti-MICA/B (HCT116 p53-/- Xenograft) |
| 24 h post-injection | 4 h post-injection | 22 h post-injection | |
| Blood | 10.5 ± 2.1 | 1.83 ± 0.54 | ~5 |
| Heart | 3.2 ± 0.8 | 1.43 ± 0.43 | ~2 |
| Lungs | 15.3 ± 3.5 | 3.33 ± 1.03 | ~4 |
| Liver | 12.8 ± 2.2 | 3.57 ± 0.52 | ~6 |
| Spleen | 417 ± 109 | 1.55 ± 0.35 | ~3 |
| Kidneys | 8.9 ± 1.9 | 4.46 ± 0.62 | ~4 |
| Stomach | 2.1 ± 0.5 | 0.84 ± 0.21 | ~3 |
| Intestine | 3.5 ± 0.9 | 0.61 ± 0.17 | ~2 |
| Tumor | N/A | 10.21 ± 3.10 | ~10 |
| Thyroid | N/A | 0.53 ± 0.25 (%ID) | N/A |
Data are presented as mean ± standard deviation. N/A indicates data not available in the cited source.
Table 2: Biodistribution of ²¹¹At-Labeled Small Molecules in Tumor-Bearing Mice
| Tissue | ²¹¹At-PSMA-5[3] (Normal ICR Mice) | ²¹¹At-3-Lu (PSMA-Targeted)[4] (PC3 PIP Xenograft) | ²¹¹At-MABG[5] (SK-N-SH Xenograft) |
| 6 h post-injection | 4 h post-injection | 8 h post-injection | |
| Blood | ~2 | 0.11 ± 0.03 | ~1 |
| Heart | ~1 | 0.11 ± 0.04 | 6.0 ± 0.9 |
| Lungs | ~1 | 0.27 ± 0.11 | ~2 |
| Liver | ~1 | 0.09 ± 0.04 | ~2 |
| Spleen | ~1 | ~0.2 | ~2 |
| Kidneys | ~28 | ~1 | ~2 |
| Stomach | ~2 | 0.34 ± 0.20 | ~2 |
| Intestine | ~1 | ~0.1 | ~1 |
| Tumor | N/A | ~15 | 3.8 ± 0.8 |
| Thyroid | ~5 | N/A | N/A |
| Salivary Glands | ~1.5 | ~0.1 | N/A |
Data are presented as mean ± standard deviation. N/A indicates data not available in the cited source.
Experimental Protocols
Protocol 1: Radiolabeling of Antibodies with Astatine-211
This protocol describes a common method for labeling monoclonal antibodies with ²¹¹At using the N-succinimidyl 3-(trimethylstannyl)benzoate linker.
Materials:
-
Monoclonal antibody (mAb) of interest
-
Astatine-211 in a suitable solvent
-
N-succinimidyl-3-(trimethylstannyl)benzoate (m-MeATE)
-
N-iodosuccinimide (NIS)
-
Reaction buffer (e.g., 0.2 M carbonate buffer, pH 8.5)
-
Quenching solution (e.g., sodium ascorbate)
-
Size-exclusion chromatography column (e.g., NAP-5)
-
Radio-TLC system for quality control
Procedure:
-
Conjugation of mAb with m-MeATE:
-
Dissolve the mAb in the reaction buffer to a concentration of 4 mg/mL.
-
Add a 5- to 10-fold molar excess of m-MeATE to the antibody solution with vigorous agitation.
-
Allow the reaction to proceed for 30 minutes at room temperature.
-
-
Activation of Astatine-211:
-
To a dry residue of ²¹¹At (20–50 MBq), add N-iodosuccinimide (NIS) in methanol/1% acetic acid.
-
Let the activation reaction proceed for 20 minutes at room temperature.
-
-
Astatination of the Conjugated Antibody:
-
Evaporate the organic solvent from the activated astatine.
-
Add the conjugated antibody to the crude labeling mixture.
-
Allow the astatination reaction to proceed for 30 minutes.
-
-
Quenching and Purification:
-
Quench the reaction by adding sodium ascorbate.
-
Purify the ²¹¹At-labeled antibody using a size-exclusion chromatography column to remove unconjugated ²¹¹At and other small molecules.
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using a radio-TLC system.
-
Protocol 2: Ex Vivo Biodistribution Study in Mice
This protocol outlines the steps for conducting a typical ex vivo biodistribution study of an ²¹¹At-labeled radiopharmaceutical in tumor-bearing mice.[6][7]
Materials:
-
Tumor-bearing mice (e.g., BALB/c nude mice with xenografts)
-
²¹¹At-labeled radiopharmaceutical
-
Sterile saline for injection
-
Anesthesia (e.g., isoflurane)
-
Calibrated gamma counter
-
Dissection tools
-
Pre-weighed collection tubes
Procedure:
-
Animal Preparation:
-
Acclimatize tumor-bearing mice for at least one week before the study.
-
Ensure tumors have reached the desired size (e.g., 100-200 mm³).
-
-
Dose Preparation and Administration:
-
Prepare a solution of the ²¹¹At-labeled radiopharmaceutical in sterile saline.
-
Administer a known amount of the radiopharmaceutical (e.g., 0.1-0.5 MBq) to each mouse via intravenous (IV) tail vein injection.[8][9][10] The injection volume should typically not exceed 0.2 ml for mice.[8]
-
Prepare standards by diluting a small, known fraction of the injected dose for later counting.
-
-
Tissue Collection:
-
At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize the mice using an approved method.
-
Collect blood via cardiac puncture.
-
Dissect and collect organs of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and thyroid).
-
-
Sample Processing and Radioactivity Measurement:
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ using the following formula: %ID/g = (Counts per minute in organ / Weight of organ in grams) / (Total counts per minute in the injected dose) x 100
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Biodistributions, Myelosuppression and Toxicities in Mice Treated with an Anti-CD45 Antibody Labeled with the α-Emitting Radionuclides Bismuth-213 or Astatine-211 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective Treatment of Human Breast Carcinoma Xenografts with Single-Dose 211At-Labeled Anti-HER2 Single-Domain Antibody Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Evaluation of Biodistribution and Toxicity of [211At]PSMA-5 in Mice and Primates for the Targeted Alpha Therapy against Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Evaluation of meta-[211At]astatobenzylguanidine in an athymic mouse human neuroblastoma xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [helda.helsinki.fi]
- 7. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.vt.edu [research.vt.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. researchanimaltraining.com [researchanimaltraining.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Dosimetry Calculations in Astatine-211 Targeted Alpha Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astatine-211 (²¹¹At) is a promising radionuclide for Targeted Alpha Therapy (TAT) due to its emission of high-energy alpha particles with a short path length, enabling potent and localized cytotoxicity to cancer cells while minimizing damage to surrounding healthy tissues.[1] Accurate dosimetry is paramount for the clinical translation of ²¹¹At-based radiopharmaceuticals to ensure therapeutic efficacy and patient safety. These application notes provide a comprehensive overview and detailed protocols for performing dosimetry calculations for ²¹¹At targeted therapy, from preclinical biodistribution studies to clinical dose estimation.
Astatine-211 decays with a half-life of 7.214 hours via a branched pathway.[2][3] Approximately 42% of decays occur through alpha emission to Bismuth-207, while the remaining 58% proceed via electron capture to Polonium-211 (²¹¹Po), which rapidly decays by emitting a higher energy alpha particle.[2][4] This decay scheme results in the emission of one alpha particle per ²¹¹At decay.[5] Additionally, the electron capture process produces characteristic X-rays in the 77-92 keV range, which can be utilized for quantitative imaging to determine the biodistribution of the radiopharmaceutical.[2][4][6]
Core Concepts in Astatine-211 Dosimetry
Accurate dosimetry for ²¹¹At relies on a multi-step process that integrates imaging, biodistribution data, and dosimetric modeling. The general workflow involves quantifying the amount of ²¹¹At in source organs over time, calculating the total number of disintegrations, and then applying appropriate models to determine the absorbed dose in target organs.
Medical Internal Radiation Dose (MIRD) Formalism
The MIRD schema is a widely accepted methodology for calculating internal radiation doses.[7] The fundamental principle of the MIRD formalism is to calculate the mean absorbed dose to a target organ by considering the cumulative activity in all source organs. The absorbed dose is calculated by multiplying the total number of disintegrations in a source region by an "S value," which represents the absorbed dose to a target volume per disintegration in a source region.[7]
Relative Biological Effectiveness (RBE)
Alpha particles have a high linear energy transfer (LET), meaning they deposit a large amount of energy over a short distance, leading to dense ionization tracks and complex DNA damage.[7][8] Consequently, the biological effectiveness of alpha particles is significantly greater than that of beta particles or gamma rays for the same absorbed dose. The Relative Biological Effectiveness (RBE) is a factor used to account for this difference.[7] The RBE for ²¹¹At alpha particles can vary depending on the biological endpoint, cell type, and dose rate, with reported values ranging from 3 to 8.6 for cell survival.[8][9]
Preclinical Dosimetry Protocols
Preclinical studies in animal models are essential for estimating human dosimetry and evaluating the therapeutic potential of new ²¹¹At-labeled drugs.
Experimental Protocol: Murine Biodistribution Study
This protocol outlines the steps for a typical biodistribution study in tumor-bearing mice to determine the uptake and clearance of an ²¹¹At-labeled agent.
Materials:
-
²¹¹At-labeled radiopharmaceutical
-
Tumor-bearing mice (e.g., xenograft or syngeneic models)
-
Saline solution (0.9% NaCl)
-
Gamma counter with appropriate energy window settings for ²¹¹At X-rays (77-92 keV)
-
Animal balance
-
Syringes and needles
-
Dissection tools
-
Tubes for organ collection
Procedure:
-
Animal Preparation: Acclimate tumor-bearing mice to the housing conditions.
-
Dose Preparation: Prepare a solution of the ²¹¹At-labeled radiopharmaceutical in saline at a known activity concentration.
-
Injection: Administer a known activity of the radiopharmaceutical (typically 100-1000 kBq) to each mouse via intravenous (tail vein) injection.[10] Record the exact injected activity and the time of injection.
-
Time Points: Euthanize groups of mice (n=3-5 per group) at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours).
-
Organ Harvesting: Dissect the mice and carefully collect organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, thyroid, bone, and muscle).
-
Sample Measurement: Weigh each collected tissue sample and measure the radioactivity using a gamma counter. Include standards of the injected dose to enable decay correction and calculation of the percentage of injected dose per gram (%ID/g).
-
Data Analysis:
-
Calculate the %ID/g for each organ at each time point.
-
Plot the %ID/g versus time for each organ to generate time-activity curves.
-
Integrate the time-activity curves to determine the residence time (total number of disintegrations) in each source organ.
-
Quantitative Data Presentation
The biodistribution data should be summarized in a clear and structured table for easy comparison of uptake across different organs and time points.
| Organ | 1 hour (%ID/g) | 4 hours (%ID/g) | 24 hours (%ID/g) | 48 hours (%ID/g) | 72 hours (%ID/g) |
| Blood | |||||
| Tumor | |||||
| Heart | |||||
| Lungs | |||||
| Liver | |||||
| Spleen | |||||
| Kidneys | |||||
| Stomach | |||||
| Intestines | |||||
| Thyroid | |||||
| Bone | |||||
| Muscle |
Note: The values in this table are placeholders and should be populated with experimental data.
In Vivo Imaging Protocol using SPECT/CT
Quantitative imaging with Single Photon Emission Computed Tomography (SPECT) can provide non-invasive, longitudinal assessment of radiopharmaceutical biodistribution.[6][11]
Materials:
-
SPECT/CT scanner equipped with a medium-energy collimator[12]
-
Anesthesia system for small animals
-
²¹¹At-labeled radiopharmaceutical
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse.
-
Injection: Administer the ²¹¹At-radiopharmaceutical intravenously.
-
Imaging: Position the animal in the SPECT/CT scanner. Acquire whole-body SPECT images at multiple time points post-injection. The energy window should be centered around the 77-92 keV X-ray emissions of ²¹¹Po.[13] A CT scan is acquired for anatomical co-registration and attenuation correction.
-
Image Reconstruction and Analysis:
-
Reconstruct the SPECT images using an appropriate algorithm (e.g., OSEM).
-
Perform attenuation and scatter correction.[6]
-
Co-register the SPECT and CT images.
-
Draw regions of interest (ROIs) over the source organs and tumor on the fused images.
-
Quantify the activity in each ROI at each time point to generate time-activity curves.
-
Clinical Dosimetry Calculations
Dosimetry in a clinical setting builds upon preclinical data and utilizes patient-specific information.
Protocol for Human Absorbed Dose Estimation
This protocol describes the process of extrapolating preclinical biodistribution data to estimate human absorbed doses using the MIRD formalism.
Steps:
-
Data Acquisition: Obtain time-activity curves from preclinical biodistribution studies or from patient imaging data (e.g., SPECT/CT).
-
Residence Time Calculation: Integrate the time-activity curves for each source organ to determine the total number of disintegrations (residence time).
-
Human Organ Mass Adjustment: Adjust the residence times from the animal model to human-equivalent values based on organ masses.
-
S-Value Selection: Use established S-values from MIRD pamphlets or software (e.g., OLINDA/EXM) for ²¹¹At. These values provide the absorbed dose to a target organ per disintegration in a source organ for a standard human phantom.
-
Absorbed Dose Calculation: Calculate the absorbed dose (in Gy/MBq) for each target organ by summing the contributions from all source organs using the following formula: D(target) = Σ [Ã(source) × S(target ← source)] Where:
-
D(target) is the absorbed dose to the target organ.
-
Ã(source) is the time-integrated activity (residence time) in the source organ.
-
S(target ← source) is the S-value for the target organ from the source organ.
-
-
Biologically Effective Dose Calculation:
-
Multiply the absorbed dose by the RBE of alpha particles to obtain the biologically effective dose (in Sv/MBq). A conservative RBE of 5 is often used in the absence of specific data.
-
Quantitative Data Summary for Clinical Dosimetry
The estimated human absorbed doses should be presented in a tabular format.
| Target Organ | Absorbed Dose (mGy/MBq) |
| Adrenals | |
| Brain | |
| Breasts | |
| Gallbladder Wall | |
| LLI Wall | |
| Small Intestine | |
| Stomach Wall | |
| ULI Wall | |
| Heart Wall | |
| Kidneys | |
| Liver | |
| Lungs | |
| Muscle | |
| Ovaries | |
| Pancreas | |
| Red Marrow | |
| Osteogenic Cells | |
| Skin | |
| Spleen | |
| Testes | |
| Thymus | |
| Thyroid | |
| Urinary Bladder Wall | |
| Uterus | |
| Total Body |
Note: The values in this table are placeholders and should be populated with calculated data.
Visualizations
Dosimetry Calculation Workflow
Caption: Workflow for Astatine-211 dosimetry calculations.
Astatine-211 Decay Pathway
Caption: Simplified decay scheme of Astatine-211.
Conclusion
The methodologies and protocols outlined in these application notes provide a framework for conducting robust dosimetry for ²¹¹At-based targeted alpha therapies. Accurate and consistent dosimetry is critical for the successful clinical development and application of these potent anticancer agents, ensuring that their therapeutic benefits are maximized while minimizing risks to patients. As technology and our understanding of alpha-particle radiobiology evolve, these protocols may be further refined to enhance the precision of dosimetry in TAT.
References
- 1. perceptive.com [perceptive.com]
- 2. Production of [211At]-Astatinated Radiopharmaceuticals and Applications in Targeted α-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mirdsoft.org [mirdsoft.org]
- 4. The Different Strategies for the Radiolabeling of [211At]-Astatinated Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Realizing Clinical Trials with Astatine-211: The Chemistry Infrastructure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring astatine-211 distributions with SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. projects.itn.pt [projects.itn.pt]
- 8. RBE of α-particles from (211)At for complex DNA damage and cell survival in relation to cell cycle position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols: Astatine-211 Conjugation to Peptides for Tumor Targeting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astatine-211 (²¹¹At) is a promising alpha-particle emitting radionuclide for targeted alpha therapy (TAT) in oncology.[1] Its high linear energy transfer (LET) and short path length of 50-90 µm in tissue make it highly effective at eradicating microscopic tumors and disseminated cancer cells while minimizing damage to surrounding healthy tissue.[2][3][4] With a half-life of 7.2 hours, ²¹¹At is suitable for conjugation to targeting vectors like peptides that exhibit rapid tumor uptake and clearance from non-target tissues.[2][5]
These application notes provide an overview and detailed protocols for the production of Astatine-211, its conjugation to tumor-targeting peptides, and the subsequent in vitro and in vivo evaluation of the resulting radiopharmaceuticals.
Production and Purification of Astatine-211
Astatine-211 is most commonly produced via the ²⁰⁹Bi(α, 2n)²¹¹At nuclear reaction in a cyclotron.[6][7][8] The optimal energy for the alpha particle beam is around 28-29 MeV to maximize ²¹¹At yield and minimize the production of the long-lived and radiotoxic ²¹⁰At isotope.[1]
Protocol 1: Cyclotron Production and Dry Distillation of Astatine-211
This protocol outlines the general steps for producing and purifying Astatine-211.
Materials:
-
Bismuth-209 target
-
Cyclotron with an alpha particle beam
-
Dry distillation apparatus
-
Quartz tube
-
Furnace
-
Argon gas supply
-
Cold trap (e.g., liquid nitrogen)
-
Solvent for dissolution (e.g., chloroform, methanol, or aqueous solutions)
Procedure:
-
Irradiation: Irradiate the Bismuth-209 target with an alpha particle beam of approximately 28 MeV in a cyclotron.[6][7]
-
Distillation Setup: Place the irradiated bismuth target into a quartz tube within a furnace. Connect the quartz tube to a cold trap.
-
Purge: Purge the system with inert argon gas.
-
Heating and Distillation: Heat the furnace to 650-800°C to sublimate the Astatine-211, which is then carried by the argon gas stream to the cold trap.
-
Collection: The Astatine-211 is collected in the cold trap.
-
Dissolution: After the distillation is complete, the collected Astatine-211 is dissolved in a suitable solvent for subsequent radiolabeling reactions.
Astatine-211 Conjugation to Peptides
The conjugation of Astatine-211 to peptides presents challenges due to the unique chemistry of astatine, which exhibits properties of both halogens and metalloids.[6][9] The instability of the astatine-carbon bond in vivo is a significant hurdle, leading to deastatination and off-target radiation exposure, particularly to the thyroid and stomach.[10][11] Various labeling strategies have been developed to create more stable radioconjugates.
Labeling Strategies
Two primary strategies are employed for labeling peptides with Astatine-211:
-
Direct Electrophilic Astatination: This method involves the direct electrophilic substitution of astatine onto an activated aromatic ring (e.g., tyrosine or phenylalanine) within the peptide sequence. However, this approach often results in low in vivo stability.[1]
-
Prosthetic Group Labeling: This is the more common and generally more stable approach. A small molecule, or prosthetic group, is first radiolabeled with Astatine-211 and then conjugated to the peptide. This allows for the formation of a more stable astatine-aryl bond. Common precursors for these prosthetic groups are organotin or organoboron compounds.[1][12]
Protocol 2: Astatination of a Peptide via an Organotin Precursor
This protocol describes a common method for labeling a peptide using an N-succinimidyl 3-(trimethylstannyl)benzoate precursor, which is then conjugated to the peptide.
Materials:
-
Astatine-211 in a suitable solvent
-
N-succinimidyl 3-(trimethylstannyl)benzoate
-
Oxidizing agent (e.g., N-iodosuccinimide (NIS) or hydrogen peroxide)[3]
-
Tumor-targeting peptide with a free amine group (e.g., lysine residue)
-
Reaction buffer (e.g., borate buffer, pH 8.5-9.0)
-
Solid-phase extraction (SPE) cartridges or HPLC for purification
-
Thin-layer chromatography (TLC) or radio-HPLC for quality control
Procedure:
-
Astatination of the Prosthetic Group:
-
To the Astatine-211 solution, add the N-succinimidyl 3-(trimethylstannyl)benzoate precursor.
-
Add the oxidizing agent to facilitate the electrophilic destannylation reaction.
-
Incubate at room temperature for 10-15 minutes.
-
Purify the resulting astatinated prosthetic group (N-succinimidyl 3-[²¹¹At]astatobenzoate) using SPE or HPLC.
-
-
Conjugation to the Peptide:
-
Dissolve the tumor-targeting peptide in the reaction buffer.
-
Add the purified astatinated prosthetic group to the peptide solution.
-
Incubate for 15-30 minutes at room temperature to allow the N-succinimidyl ester to react with a free amine on the peptide.[1]
-
-
Purification of the Radiolabeled Peptide:
-
Purify the final [²¹¹At]astato-peptide conjugate using size-exclusion chromatography or HPLC to remove unreacted prosthetic group and unlabeled peptide.
-
-
Quality Control:
-
Determine the radiochemical yield and purity using TLC or radio-HPLC.
-
In Vitro and In Vivo Evaluation
Protocol 3: In Vitro Cell Binding and Internalization Assay
Materials:
-
Tumor cell line expressing the target receptor
-
Non-target control cell line
-
[²¹¹At]astato-peptide
-
Cell culture medium and supplements
-
Binding buffer (e.g., PBS with 1% BSA)
-
Gamma counter
Procedure:
-
Cell Seeding: Seed a known number of target and control cells into multi-well plates and allow them to adhere overnight.
-
Binding Assay:
-
Wash the cells with binding buffer.
-
Add increasing concentrations of the [²¹¹At]astato-peptide to the wells.
-
For competitive binding, add a saturating concentration of the unlabeled peptide to a parallel set of wells.
-
Incubate at 4°C for 1-2 hours.
-
Wash the cells to remove unbound radioactivity.
-
Lyse the cells and measure the radioactivity using a gamma counter.
-
-
Internalization Assay:
-
Follow the binding assay procedure, but incubate at 37°C to allow for internalization.
-
After incubation, treat the cells with an acid wash (e.g., glycine buffer, pH 2.5) to strip surface-bound radioactivity.
-
Measure the radioactivity in the acid wash (surface-bound) and the cell lysate (internalized).
-
Protocol 4: In Vivo Biodistribution in Tumor-Bearing Mice
Materials:
-
Tumor-bearing mice (e.g., xenograft or syngeneic models)
-
[²¹¹At]astato-peptide
-
Saline for injection
-
Anesthesia
-
Gamma counter
Procedure:
-
Injection: Inject a known activity of the [²¹¹At]astato-peptide intravenously into the tail vein of the tumor-bearing mice.
-
Time Points: At various time points post-injection (e.g., 1, 4, 24 hours), euthanize a cohort of mice.
-
Organ Harvesting: Dissect and collect major organs (tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, thyroid, muscle, and bone).
-
Measurement: Weigh each organ and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Quantitative Data Summary
The following tables summarize representative quantitative data for Astatine-211 labeled peptides from various studies.
| Peptide/Target | Labeling Method | Radiochemical Yield (%) | Radiochemical Purity (%) | Reference |
| Poly-L-lysine | Prosthetic group (NIS oxidant) | 84.8 - 85.4 | >97 | [3][11] |
| RGD Peptide | Organotin precursor | 63 | >96 | [13] |
| Sigma Receptor Ligand | Halogenation reaction | 91 | 98 | [4] |
| FAPI Inhibitors | Dihydroxyboryl precursor | 78 - 100 | - | [8] |
| Peptide/Target | Tumor Model | Time Post-Injection (h) | Tumor Uptake (%ID/g) | Key Organ Uptake (%ID/g) | Reference |
| PSMA-targeting vector | PC-3 PIP xenograft | 3 | 16.9 ± 8.45 | Stomach: 1.74 ± 0.39, Thyroid: 0.55 ± 0.33 | |
| RGD Peptide | U-87 MG xenograft | 1 | 4.8 ± 0.5 | Kidney: 15.3 ± 2.6, Liver: 1.1 ± 0.1 | [13] |
| 5 nm AuNPs@mPEG | Pancreatic cancer model | 3 | 2.25 ± 0.67 | Liver: 17.83 ± 8.54 | [14] |
| iso-[211At]SAGMB-5F7 | - | - | 23.4 ± 2.2 | - |
Visualizations
References
- 1. Astatine-211 radiolabelling chemistry: from basics to advanced biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. perceptive.com [perceptive.com]
- 3. mdpi.com [mdpi.com]
- 4. Preparation and evaluation of an astatine-211-labeled sigma receptor ligand for alpha radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Astatine‐211—Towards In Vivo Stable Astatine‐211 Labeled Radiopharmaceuticals and Their (Pre)Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of [211At]-Astatinated Radiopharmaceuticals and Applications in Targeted α-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. New Understanding of Astatine’s Chemical Properties Will Aid Targeted Alpha Therapy for Cancer | Department of Energy [energy.gov]
- 10. Evaluation of astatine-211-labeled benzoate derivatives for improved in vivo stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo evaluation of a tetrazine-conjugated poly-L-lysine effector molecule labeled with astatine-211 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Astatine-211-Labeled Gold Nanoparticles for Targeted Alpha-Particle Therapy via Intravenous Injection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clinical Trial Design of Astatine-211 Based Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the design and implementation of clinical trials involving Astatine-211 (²¹¹At) based therapies. Astatine-211, a promising alpha-emitting radionuclide, offers a high linear energy transfer (LET) and a short path length, making it a potent and precise tool for targeted alpha therapy (TAT).[1][2] This document outlines the critical steps from radiopharmaceutical production to preclinical evaluation and clinical trial design, ensuring a thorough understanding for researchers, scientists, and drug development professionals.
Introduction to Astatine-211 Targeted Alpha Therapy
Astatine-211 is a halogen with a half-life of 7.2 hours, decaying via alpha emission (41.8%) to Bismuth-207 or by electron capture (58.2%) to Polonium-211, which then rapidly decays via alpha emission to stable Lead-207.[3][4] This decay scheme results in the emission of a single alpha particle per decay, which simplifies dosimetry calculations compared to other alpha emitters with longer decay chains.[3][5][6] The high energy and short range of these alpha particles (50-80 µm) allow for the targeted destruction of cancer cells while minimizing damage to surrounding healthy tissues.[1]
Clinical trials are exploring the use of ²¹¹At-based radiopharmaceuticals for various cancers, including differentiated thyroid cancer, malignant pheochromocytoma, ovarian cancer, recurrent brain tumors, and multiple myeloma.[5][7] These therapies involve linking ²¹¹At to a targeting molecule, such as a monoclonal antibody or a small molecule, that specifically binds to cancer cells.
Production and Quality Control of Astatine-211 Radiopharmaceuticals
The production of ²¹¹At for clinical use is a critical and challenging step due to its short half-life and the need for specialized facilities.
Production of Astatine-211
Astatine-211 is typically produced in a cyclotron via the ²⁰⁹Bi(α,2n)²¹¹At nuclear reaction, where a natural bismuth target is bombarded with alpha particles.[8][9] The production process requires careful control of beam energy and current to maximize ²¹¹At yield and minimize the production of the longer-lived impurity, ²¹⁰At. Following irradiation, the ²¹¹At is separated from the bismuth target, commonly through dry distillation.[10]
Quality Control of Astatine-211
Before its use in radiolabeling, the purified ²¹¹At solution must undergo rigorous quality control to ensure its suitability for clinical applications.
| Parameter | Specification | Method |
| Radionuclidic Purity | ²¹⁰At < 0.1% | Gamma Spectroscopy |
| Radiochemical Purity | Dependent on chemical form | High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) |
| Chemical Purity | Bismuth < 9 ng/mL | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
| pH | 7.9 - 8.6 (for [²¹¹At]NaAt) | pH meter |
| Sterility | Sterile | Sterility testing (e.g., direct inoculation or membrane filtration) |
| Endotoxins | < specified limit | Limulus Amebocyte Lysate (LAL) test |
Table 1: Quality Control Specifications for Astatine-211.[8][10]
Experimental Protocols
Protocol for Radiolabeling of a Monoclonal Antibody with Astatine-211
This protocol describes a common method for labeling a monoclonal antibody (mAb) with ²¹¹At using a bifunctional chelating agent.
Materials:
-
Astatine-211 in a suitable solvent (e.g., chloroform)
-
Monoclonal antibody (mAb) solution in phosphate-buffered saline (PBS)
-
N-succinimidyl 3-(trimethylstannyl)benzoate (m-MeATE)
-
N-iodosuccinimide (NIS)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Reaction vials and appropriate shielding
Procedure:
-
Conjugation of mAb with m-MeATE:
-
React the mAb with a molar excess of m-MeATE in PBS at room temperature for 1-2 hours.
-
Purify the resulting mAb-m-MeATE conjugate using an SEC column to remove unconjugated m-MeATE.
-
-
Radiolabeling:
-
To a solution of the mAb-m-MeATE conjugate, add the ²¹¹At solution.
-
Initiate the radioiodination reaction by adding a solution of NIS.
-
Allow the reaction to proceed at room temperature for 15-30 minutes.
-
-
Purification:
-
Purify the ²¹¹At-labeled mAb from unreacted ²¹¹At and other reagents using an SEC column.
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using HPLC or TLC.
-
Assess the immunoreactivity of the radiolabeled mAb using a cell-binding assay.
-
Protocol for Synthesis and Quality Control of [²¹¹At]MABG
This protocol outlines the synthesis of meta-[²¹¹At]astatobenzylguanidine ([²¹¹At]MABG), a small molecule targeting the norepinephrine transporter.[8][11]
Materials:
-
Astatine-211 in methanol
-
meta-trimethylsilylbenzylguanidine hemisulfate (precursor)
-
N-chlorosuccinimide (NCS)
-
Trifluoroacetic acid (TFA)
-
C18 solid-phase extraction (SPE) cartridge
-
HPLC system for quality control
Procedure:
-
Radiolabeling:
-
Dissolve the precursor and NCS in trifluoroacetic acid.
-
Add the ²¹¹At in methanol and heat the mixture at 70°C for 10 minutes.[9]
-
-
Purification:
-
After cooling, pass the reaction mixture through a C18 SPE cartridge.
-
Wash the cartridge with water to remove unreacted reagents.
-
Elute the [²¹¹At]MABG with a mixture of ethanol and water.
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using reversed-phase HPLC. The radiochemical purity should be >90%.[11]
-
Perform sterility and endotoxin testing as described in Table 1.
-
Preclinical Evaluation
Before advancing to human trials, rigorous preclinical studies are necessary to establish the safety and efficacy of the ²¹¹At-based therapy.
Biodistribution and Dosimetry Studies
Objective: To determine the distribution of the radiopharmaceutical in a living organism and calculate the radiation absorbed dose to various organs.
Methodology:
-
Administer the ²¹¹At-labeled compound to a relevant animal model (e.g., mice bearing human tumor xenografts).
-
At various time points post-injection, euthanize groups of animals and collect major organs and tumors.
-
Measure the radioactivity in each tissue using a gamma counter.
-
Calculate the percent injected dose per gram (%ID/g) for each tissue at each time point.
-
Use the biodistribution data to calculate the absorbed radiation dose to each organ using the Medical Internal Radiation Dose (MIRD) formalism.[12][13]
Preclinical Toxicity Studies
Objective: To evaluate the safety profile of the radiopharmaceutical and determine the maximum tolerated dose (MTD).
Methodology:
-
Administer escalating doses of the ²¹¹At-labeled compound to healthy animals (e.g., mice or non-human primates).
-
Monitor the animals for clinical signs of toxicity, including changes in body weight, behavior, and complete blood counts.
-
Perform histopathological examination of major organs at the end of the study to identify any tissue damage.
-
The MTD is defined as the highest dose that does not cause unacceptable toxicity.
| Parameter | Observation |
| General Health | Body weight, food/water consumption, clinical signs |
| Hematology | Complete blood count (WBC, RBC, platelets) |
| Serum Chemistry | Liver and kidney function tests |
| Histopathology | Microscopic examination of major organs |
Table 2: Parameters for Preclinical Toxicity Assessment.
Clinical Trial Design
The design of clinical trials for ²¹¹At-based therapies follows a phased approach to systematically evaluate their safety and efficacy in humans.
Phase I Trials
Primary Objective: To determine the safety, tolerability, and recommended Phase II dose (RP2D) of the ²¹¹At-radiopharmaceutical.
Design: Typically, a dose-escalation study (e.g., 3+3 design) is employed.[7] Small cohorts of patients receive escalating doses of the therapy, and dose-limiting toxicities (DLTs) are monitored.
Patient Population: Patients with advanced or metastatic cancer who have failed standard therapies.
Endpoints:
-
Primary: Incidence of DLTs, determination of the MTD.
-
Secondary: Pharmacokinetics, biodistribution (via imaging if possible), preliminary anti-tumor activity.
Phase II Trials
Primary Objective: To evaluate the preliminary efficacy of the ²¹¹At-radiopharmaceutical at the RP2D.
Design: Single-arm or randomized studies comparing the new therapy to a standard of care or placebo.
Patient Population: A more specific patient population with a particular cancer type and stage.
Endpoints:
-
Primary: Objective response rate (ORR), progression-free survival (PFS).
-
Secondary: Overall survival (OS), duration of response (DoR), quality of life.
Phase III Trials
Primary Objective: To confirm the efficacy and safety of the ²¹¹At-radiopharmaceutical in a larger patient population and compare it to the current standard of care.
Design: Large, randomized, multi-center trials.
Patient Population: A broad and well-defined patient population.
Endpoints:
-
Primary: Overall survival (OS) or another clinically meaningful endpoint.
-
Secondary: PFS, ORR, safety, quality of life.
Visualizations
References
- 1. perceptive.com [perceptive.com]
- 2. Astatine-211 based radionuclide therapy: Current clinical trial landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Astatine‐211—Towards In Vivo Stable Astatine‐211 Labeled Radiopharmaceuticals and Their (Pre)Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Astatine-211 radiolabelling chemistry: from basics to advanced biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Astatine-211 based radionuclide therapy: Current clinical trial landscape [frontiersin.org]
- 8. A Kit Method for the High Level Synthesis of [211At]MABG - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Different Strategies for the Radiolabeling of [211At]-Astatinated Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of [211At]NaAt solution under GMP compliance for investigator-initiated clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biomedres.us [biomedres.us]
- 13. A Review of Organ Dose Calculation Methods and Tools for Patients Undergoing Diagnostic Nuclear Medicine Procedures [jrpr.org]
Troubleshooting & Optimization
Technical Support Center: Astatine-211 Labeled Antibodies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Astatine-211 (²¹¹At) labeled antibodies. Our goal is to help you improve the stability and performance of your radiolabeled conjugates in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge affecting the stability of ²¹¹At-labeled antibodies?
A1: The main challenge is in vivo deastatination, which is the loss of the ²¹¹At from the antibody after administration. This instability is primarily due to the relatively weak carbon-astatine (C-At) bond compared to other halogen bonds.[1] Released astatide can accumulate in organs like the stomach, thyroid, and spleen, leading to off-target toxicity and reduced therapeutic efficacy at the tumor site.[2]
Q2: What are the most common methods for labeling antibodies with Astatine-211?
A2: The most common methods involve the use of bifunctional coupling agents to form a more stable bond between the astatine and the antibody. These methods include:
-
Electrophilic Astatodestannylation: This is a widely used method that involves reacting an organotin precursor with an electrophilic form of astatine. A common reagent for this is N-succinimidyl 3-(trimethylstannyl)benzoate, which is used to create N-succinimidyl-3-[²¹¹At]astatobenzoate ([²¹¹At]SAB).[3] This activated reagent then reacts with amine groups on the antibody.
-
Boron Cage Chemistry: This approach utilizes boron clusters, such as closo-decaborate, to form a stable bond with astatine. These boron cages can be conjugated to antibodies and subsequently labeled with ²¹¹At, showing improved in vivo stability compared to some aryl-astatine bonds.[4][5][6]
-
Guanidinomethyl Derivatives: Reagents like N-succinimidyl 4-(1,2-bis-tert-butoxycarbonyl)guanidinomethyl-3-(trimethylstannyl)benzoate (Boc₂-SGMTB) have been developed to enhance the stability and cellular retention of the radiolabel.[7]
Q3: How does the timing of radiolabeling after ²¹¹At purification affect the final product?
A3: The time between the purification of ²¹¹At and the radiolabeling reaction is critical. Due to its short half-life of 7.2 hours and the effects of radiolysis, a delay can lead to a significant decrease in radiochemical yield, especially at low precursor concentrations.[8] For optimal results, it is recommended to perform the radiolabeling as soon as possible after purification of the astatine.[8]
Q4: What are the key quality control parameters to assess for a newly prepared ²¹¹At-labeled antibody?
A4: The key quality control parameters include:
-
Radiochemical Purity: This determines the percentage of radioactivity associated with the desired labeled antibody. It is typically assessed using techniques like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
-
Immunoreactivity: This measures the ability of the radiolabeled antibody to bind to its target antigen. It is a crucial parameter to ensure that the labeling process has not damaged the antibody's binding site.[9][10]
-
In Vitro Stability: The stability of the radiolabeled antibody can be initially assessed in vitro by incubation in serum at 37°C and measuring the amount of free ²¹¹At over time.
-
Specific Activity: This is the amount of radioactivity per unit mass of the antibody (e.g., mCi/mg). High specific activity is often desirable for therapeutic efficacy.
Q5: What causes the uptake of free ²¹¹At in the stomach and thyroid?
A5: Astatine is a halogen, and like iodine, the astatide anion (At⁻) is taken up by the sodium/iodide symporter (NIS), which is expressed in the thyroid gland and gastric mucosa.[2] Therefore, the detection of radioactivity in these organs is a strong indicator of in vivo deastatination of your labeled antibody.
Troubleshooting Guides
Issue 1: Low Radiochemical Yield
| Possible Cause | Suggestion |
| Degradation of unbound ²¹¹At | Minimize the time between ²¹¹At purification and the labeling reaction.[8] |
| Suboptimal reaction conditions | Optimize pH, temperature, and incubation time for your specific labeling reagent and antibody. |
| Low precursor concentration | Increase the concentration of the labeling precursor. Low precursor amounts can lead to lower yields.[8] |
| Oxidation state of Astatine | Ensure the correct oxidation state of astatine for the chosen labeling chemistry. For electrophilic substitutions, an oxidizing agent is required. The addition of ascorbic acid can help stabilize the oxidative state of ²¹¹At for certain applications.[2] |
| Impure reagents | Use high-quality, purified reagents and antibodies. |
Issue 2: Poor In Vivo Stability (High uptake in stomach and thyroid)
| Possible Cause | Suggestion |
| Instability of the C-At bond | Consider using alternative labeling strategies known for higher in vivo stability, such as those employing closo-boron cages or guanidinomethyl-functionalized linkers.[4][6][11] |
| Metabolism of the linker | The linker connecting the astatine to the antibody may be susceptible to enzymatic degradation. Evaluate different linker chemistries. |
| Oxidative dehalogenation | The in vivo environment can promote oxidative loss of astatine. Using deactivated aromatic rings in the linker may help to stabilize the C-At bond.[11] |
| Rapidly metabolized antibody fragment | Smaller antibody fragments (e.g., Fab') can be metabolized more quickly, potentially leading to faster deastatination.[5] The choice of labeling chemistry is particularly critical for these smaller vectors. |
Issue 3: Loss of Immunoreactivity
| Possible Cause | Suggestion |
| Harsh labeling conditions | High temperatures or extreme pH during labeling can denature the antibody. Optimize reaction conditions to be as mild as possible. |
| Modification of critical amino acids | The labeling reagent may be reacting with amino acids in the antibody's antigen-binding site. Consider site-specific conjugation methods if random labeling proves problematic. |
| Radiolysis | High levels of radioactivity can damage the antibody. Minimize the duration of the labeling reaction and consider the use of radioprotectants. |
Data Presentation: Comparison of Labeling Reagent Performance
| Labeling Reagent/Method | Typical Radiochemical Yield (RCY) | In Vivo Stability Notes | Key Advantages | Key Disadvantages |
| N-succinimidyl-3-[²¹¹At]astatobenzoate ([²¹¹At]SAB) | 25-40% (two-step) | Susceptible to in vivo deastatination, especially with rapidly metabolized antibodies.[5] | Well-established method. | Can show significant in vivo instability. |
| closo-Decaborate(2-) derivatives | 58-75% (direct labeling) | High in vivo stability against deastatination.[5] | Excellent stability.[4][6] | May cause some retention of radioactivity in the liver.[5] |
| closo-Dodecaborate(2-) derivatives | ~53% | High in vivo stability against deastatination.[6] | High stability. | Can lead to high kidney retention depending on the specific derivative.[6] |
| N-[²¹¹At]succinimidylastatobenzoate ([²¹¹At]SAGMB) | >98% purity | Improved intracellular retention compared to some other linkers.[12][13] | High radiochemical purity and good immunoreactivity. | Stability can still be a concern depending on the antibody and target. |
Experimental Protocols
Protocol 1: Two-Step Labeling of Antibodies using N-succinimidyl 3-(trimethylstannyl)benzoate
This protocol is a generalized procedure and may require optimization for specific antibodies.
Materials:
-
Astatine-211 in chloroform
-
N-succinimidyl 3-(trimethylstannyl)benzoate (m-MeATE)
-
N-chlorosuccinimide (NCS) in methanol/acetic acid
-
Antibody in a suitable buffer (e.g., borate buffer, pH 8.5)
-
Sodium ascorbate solution
-
Size-exclusion chromatography column (e.g., NAP-5)
Procedure:
-
Preparation of [²¹¹At]SAB:
-
Evaporate the ²¹¹At-chloroform solution to dryness under a gentle stream of nitrogen.
-
Add the m-MeATE precursor solution.
-
Add the NCS solution to initiate the electrophilic destannylation reaction.
-
Incubate at room temperature for 10-15 minutes.
-
-
Conjugation to Antibody:
-
Add the prepared [²¹¹At]SAB solution to the antibody solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Quenching:
-
Add sodium ascorbate solution to quench the reaction.
-
-
Purification:
-
Purify the ²¹¹At-labeled antibody from unreacted [²¹¹At]SAB and other small molecules using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
-
Quality Control:
-
Determine the radiochemical purity using ITLC or HPLC.
-
Measure the immunoreactive fraction using a cell-binding assay.
-
Protocol 2: Direct Labeling of Antibodies using a closo-Decaborate(2-) Conjugate
This protocol outlines a direct labeling approach after the antibody has been pre-conjugated with a boron cage derivative.
Materials:
-
Antibody pre-conjugated with a maleimido-closo-decaborate(2-) derivative
-
Astatine-211 in a suitable solvent
-
Oxidizing agent (e.g., N-chlorosuccinimide)
-
Quenching agent (e.g., sodium metabisulfite)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Astatination Reaction:
-
To the solution of the boron-conjugated antibody, add the Astatine-211.
-
Add the oxidizing agent to facilitate the reaction between the astatine and the boron cage.
-
Incubate for a specified time (e.g., 5-10 minutes) at room temperature.
-
-
Quenching:
-
Add the quenching agent to stop the reaction.
-
-
Purification:
-
Purify the ²¹¹At-labeled antibody conjugate using size-exclusion chromatography.
-
-
Quality Control:
-
Perform radiochemical purity and immunoreactivity assessments as described in Protocol 1.
-
Visualizations
Caption: General experimental workflow for preparing ²¹¹At-labeled antibodies.
Caption: Simplified signaling pathway of cellular response to ²¹¹At-induced DNA damage.
References
- 1. Targeted α-Particle Radiotherapy with 211At-labeled Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Astatine-211 based radionuclide therapy: Current clinical trial landscape [frontiersin.org]
- 3. Astatine-211 radiolabelling chemistry: from basics to advanced biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reagents for Astatination of Biomolecules. 3. Comparison of closo-Decaborate(2-) and closo-Dodecaborate(2-) Moieties as Reactive Groups for Labeling with Astatine-211 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reagents for astatination of biomolecules. 2. Conjugation of anionic boron cage pendant groups to a protein provides a method for direct labeling that is stable to in vivo deastatination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reagents for astatination of biomolecules. 3. Comparison of closo-decaborate(2-) and closo-dodecaborate(2-) moieties as reactive groups for labeling with astatine-211 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimizing Astatine-211 Radiolabeling: New Research Highlights the Importance of Timing - Atley Solutions [atley.com]
- 9. Labeling monoclonal antibodies and F(ab')2 fragments with the alpha-particle-emitting nuclide astatine-211: preservation of immunoreactivity and in vivo localizing capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Labeling monoclonal antibodies and F(ab')2 fragments with the alpha-particle-emitting nuclide astatine-211: preservation of immunoreactivity and in vivo localizing capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Astatine-211 labeled anti-HER2 5F7 single domain antibody fragment conjugates: radiolabeling and preliminary evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
Reducing off-target toxicity of Astatine-211 therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to reduce the off-target toxicity of Astatine-211 (²¹¹At) targeted alpha therapies.
Frequently Asked Questions (FAQs)
Q1: What are the primary organs at risk for off-target toxicity from ²¹¹At and why?
The primary organs at risk are those that express the sodium-iodide symporter (NIS), including the thyroid gland, salivary glands, and stomach.[1][2][3] The main cause of off-target toxicity is the release of free astatide (²¹¹At⁻) into circulation, which occurs when the bond between astatine and the targeting molecule breaks (in vivo de-astatination).[4][5] Because astatine is a halogen, its chemical properties are similar to iodine, allowing the free astatide to be actively transported by NIS into these tissues, leading to localized alpha-particle radiation damage.[1][6]
Q2: What chemical and biological factors contribute to the in vivo de-astatination of radioconjugates?
The carbon-astatine (C-At) bond is inherently less stable than the carbon-iodine (C-I) bond, making it susceptible to cleavage in vivo.[5] A key mechanism for this is oxidative dehalogenation.[7][8] Biological compartments, such as lysosomes, can have oxidative and acidic conditions that promote the breaking of the C-At bond, especially after a radiolabeled antibody or molecule is internalized by a cell.[7] This releases free ²¹¹At, which can then enter circulation and accumulate in NIS-expressing tissues.
Q3: How can I prevent the uptake of free ²¹¹At in the thyroid and other sensitive tissues?
Uptake of free ²¹¹At can be significantly reduced by administering a blocking agent that competitively inhibits the sodium-iodide symporter (NIS).[9] The most common agents used are potassium perchlorate (KClO₄) and stable (non-radioactive) potassium iodide (KI).[10][11][12] These agents are given to the subject before and sometimes after the administration of the ²¹¹At-radiopharmaceutical to saturate the NIS transporters, thereby preventing them from taking up the radioactive astatide.[9] In clinical trials, patients typically receive agents like potassium perchlorate to block thyroid uptake.[9]
Q4: What is the impact of different labeling chemistries on the stability of ²¹¹At-radiopharmaceuticals?
The choice of labeling chemistry is critical for in vivo stability. Traditional methods using reagents like N-succinimidyl 3-[²¹¹At]astatobenzoate ([²¹¹At]SAB) can result in significant de-astatination, especially with antibody fragments.[13] To address this, more stable conjugation strategies have been developed, including:
-
Boron Cages: Using closo-decaborate derivatives has been shown to significantly decrease the accumulation of ²¹¹At in the thyroid, stomach, and spleen compared to conventional methods.[13][14]
-
Guanidinomethyl Benzoate Derivatives: Prosthetic groups like N-succinimidyl 4-astato-guanidinomethyl benzoate have been developed to trap the astatinated catabolites inside the tumor cell after internalization.[13]
-
Gold Nanoparticles: These can be labeled with ²¹¹At at high yields and serve as stable carriers.[6]
Troubleshooting Guides
Problem: High accumulation of radioactivity in the thyroid and stomach during biodistribution studies.
This is a common and critical issue indicating the presence of free ²¹¹At in vivo.
Possible Cause 1: Poor in vivo stability of the radioconjugate. The C-At bond on your targeting molecule is likely breaking after administration, releasing free astatide that is then sequestered by NIS-expressing tissues.
-
Solution A: Enhance Radiochemical Stability. Consider re-engineering your radiopharmaceutical with a more stable labeling strategy. The choice depends on your targeting vector (antibody, peptide, small molecule) and whether it internalizes into cells. Recent advances have shown improved stability over standard astatobenzoate linkers.
Data Presentation: Comparison of Labeling Strategies
| Labeling Strategy | Targeting Molecule | Tumor Uptake (%ID/g) | Thyroid Uptake (%ID/g) | Stomach Uptake (%ID/g) | Key Finding |
| Standard Aromatic Linker ([²¹¹At]SAB) | Antibody Fragment (Fab') | ~5% | >20% | >10% | High de-astatination observed with fragments.[13] |
| Boron Cage (closo-decaborate) | Antibody Fragment (Fab') | ~6% | <5% | <3% | Significantly lower uptake in off-target organs.[13] |
| PSMA Ligand ([²¹¹At]PSMA-5) | Small Molecule | ~15% (at 1h) | ~5% (at 1h) | ~1% (at 1h) | Demonstrated high tumor uptake with manageable off-target signal.[15] |
| Guanidinium Linker ([²¹¹At]SAGMB) | Nanobody | ~8% (at 1h) | ~1.5% (at 1h) | ~0.5% (at 1h) | Showed low uptake in normal tissues.[16] |
-
Solution B: Implement a NIS Blocking Protocol. Even with stable compounds, administering a blocking agent is a crucial safety measure to mitigate the effects of any potential de-astatination.
Experimental Protocols: Example Protocol for NIS Blocking in Mice This is a general guideline; optimal dosage and timing may need to be determined empirically.
-
Agent Preparation: Prepare a solution of potassium perchlorate (KClO₄) in sterile water or saline.
-
Pre-treatment: 24 hours prior to injection of the ²¹¹At-radiopharmaceutical, provide the mice with drinking water containing KClO₄. Alternatively, administer a direct dose (e.g., via oral gavage or intraperitoneal injection) of KClO₄ or potassium iodide (KI) 30-60 minutes before the radiopharmaceutical injection.[10][12]
-
Co-administration: In some protocols, the blocking agent is administered concurrently with the radiotracer.
-
Post-treatment: Continue providing the blocking agent in the drinking water for at least 48 hours post-injection to clear any released astatide.
-
Justification: Perchlorate is a potent competitive inhibitor of NIS, effectively blocking the uptake of astatide ions.[11]
-
Possible Cause 2: Presence of free ²¹¹At in the injectate. The initial radiolabeling reaction may have been incomplete, or the purification step may have been insufficient to remove all unbound ²¹¹At.
-
Solution: Optimize Radiolabeling and Purification. Ensure your radiolabeling and purification protocols are robust. Always perform quality control on the final product immediately before injection.
Experimental Protocols: General Protocol for Two-Step Antibody Labeling with [²¹¹At]SAGMB This protocol is adapted from methodologies used for labeling antibodies and nanobodies.[16][17]
-
Precursor Synthesis: Synthesize the tin precursor, N-succinimidyl 4-(1,2-bis-tert-butoxycarbonyl)guanidinomethyl-3-(trimethylstannyl)benzoate (Boc₂-SGMTB).
-
Astatination of Precursor:
-
Deprotection:
-
Remove the Boc protecting groups by adding trifluoroacetic acid (TFA).
-
Evaporate the TFA, often with additions of ethyl acetate to facilitate removal.[16]
-
-
Conjugation to Antibody:
-
Add a stabilizing agent like ascorbic acid.
-
Add the antibody (e.g., 200 µg) prepared in a suitable buffer (e.g., 0.05 M carbonate buffer, pH 8.5).
-
Incubate for 20 minutes at room temperature to allow the succinimidyl ester of the now-astatinated prosthetic group ([²¹¹At]SAGMB) to react with lysine residues on the antibody.
-
-
Purification:
-
Purify the resulting radiolabeled antibody ([²¹¹At]SAGMB-Ab) using a size-exclusion chromatography column (e.g., PD-10) to separate the large antibody conjugate from smaller, unreacted components.[17]
-
-
Quality Control:
-
Assess radiochemical purity (RCP) using methods like radio-SEC (Size-Exclusion Chromatography) or radio-TLC (Thin-Layer Chromatography) to ensure >95% of the radioactivity is bound to the antibody.[16]
-
-
Visualizations
Diagrams of Key Processes and Logic
Caption: Mechanism of off-target ²¹¹At toxicity and mitigation points.
Caption: Experimental workflow for ²¹¹At radiopharmaceutical synthesis.
References
- 1. Establishment of radioactive astatine and iodine uptake in cancer cell lines expressing the human sodium/iodide symporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of 211At Uptake via the Sodium Iodide Symporter by the Addition of Ascorbic Acid in Targeted α-Therapy of Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Frontiers | Astatine-211 based radionuclide therapy: Current clinical trial landscape [frontiersin.org]
- 5. Astatine‐211—Towards In Vivo Stable Astatine‐211 Labeled Radiopharmaceuticals and Their (Pre)Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Targeted radionuclide therapy with astatine-211: Oxidative dehalogenation of astatobenzoate conjugates | Semantic Scholar [semanticscholar.org]
- 9. Astatine-211 based radionuclide therapy: Current clinical trial landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pre-clinical investigation of astatine-211-parthanatine for high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Perchlorate, iodine and the thyroid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comparison of thyroidal protection by iodine and perchlorate against radioiodine exposure in Caucasians and Japanese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Preclinical Evaluation of Biodistribution and Toxicity of [211At]PSMA-5 in Mice and Primates for the Targeted Alpha Therapy against Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Astatine-211 Labeled Anti-HER2 5F7 Single Domain Antibody Fragment Conjugates: Radiolabeling and Preliminary Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Tumor Penetration of ²¹¹At-Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the tumor penetration of Astatine-211 (²¹¹At)-conjugated radiopharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers limiting the penetration of ²¹¹At-conjugates into solid tumors?
A1: The primary barriers include:
-
High Interstitial Fluid Pressure (IFP): The elevated pressure within the tumor interstitium impedes the convective transport of large molecules like antibody-conjugates from the vasculature into the tumor mass.
-
Dense Extracellular Matrix (ECM): A network of collagen, hyaluronic acid, and other macromolecules creates a physical barrier, hindering the diffusion of conjugates.
-
Binding Site Barrier (BSB): High-affinity binding of the conjugate to antigens on tumor cells near blood vessels can limit its ability to penetrate deeper into the tumor and reach more distant cells. This is a significant challenge for high-affinity antibodies.
-
Aberrant Tumor Vasculature: Tumor blood vessels are often disorganized and leaky, which can lead to non-uniform distribution of the conjugate.
Q2: What are the common strategies to improve the tumor penetration of ²¹¹At-conjugates?
A2: Common strategies focus on overcoming the barriers mentioned above and can be broadly categorized as:
-
Modifying the Conjugate:
-
Using smaller targeting moieties like antibody fragments (e.g., F(ab')₂, Fab, scFv) or nanobodies, which have better diffusion properties than full-sized antibodies.
-
Optimizing the affinity of the targeting molecule; a slightly lower affinity may reduce the binding site barrier effect and allow for deeper penetration.
-
-
Altering the Tumor Microenvironment:
-
Using enzymes like hyaluronidase to degrade components of the ECM.
-
Employing agents that normalize tumor vasculature.
-
-
Co-administration Strategies:
-
Intratumoral Administration:
-
Direct injection of the ²¹¹At-conjugate into the tumor can bypass systemic barriers, although this is only feasible for accessible tumors.
-
Q3: How does the stability of the ²¹¹At-conjugate affect tumor penetration and efficacy?
A3: The stability of the Carbon-Astatine (C-²¹¹At) bond is crucial. In vivo deastatination, or the premature loss of ²¹¹At from the targeting molecule, leads to off-target accumulation of free ²¹¹At, particularly in the thyroid, stomach, and spleen.[4][5] This not only reduces the therapeutic dose delivered to the tumor but also increases toxicity to healthy tissues. Ensuring high in vivo stability is a prerequisite for effective tumor penetration and therapeutic efficacy.[6][7]
Troubleshooting Guides
Problem 1: Low Tumor Uptake and/or High Off-Target Accumulation in Biodistribution Studies
| Possible Cause | Suggested Solution |
| In vivo deastatination of the ²¹¹At-conjugate. | - Verify the in vitro stability of the conjugate in serum before in vivo experiments.[5]- Consider using more stable labeling chemistries, such as those involving decaborane cages or modifying the linker to shield the C-²¹¹At bond.[4]- Add antioxidants like sodium ascorbate to the formulation to protect the conjugate from radiolysis, which can lead to instability.[8][9] |
| Poor extravasation from tumor blood vessels. | - Evaluate the use of smaller targeting fragments (e.g., nanobodies, scFv) which may extravasate more efficiently.[10][11]- Investigate co-administration with agents that can transiently increase vascular permeability. |
| Rapid clearance of the conjugate from circulation. | - For smaller conjugates, consider adding an albumin-binding domain to increase the circulatory half-life.[11][12]- Verify the integrity of the conjugate post-injection to ensure it is not being rapidly metabolized. |
| Suboptimal targeting moiety. | - Confirm the high and specific expression of the target antigen on the tumor cells used in the xenograft model.- Assess the affinity of the antibody or ligand to its target; extremely high affinity can sometimes hinder penetration due to the binding site barrier.[2][3] |
Problem 2: Heterogeneous Distribution of Radioactivity within the Tumor on Autoradiography
| Possible Cause | Suggested Solution |
| Binding Site Barrier (BSB). | - Co-administer a dose of unlabeled antibody to saturate binding sites on the tumor periphery, allowing the ²¹¹At-conjugate to penetrate deeper.[1][2][3]- Experiment with a lower-affinity version of the targeting antibody.[12]- Use smaller targeting fragments that can diffuse more readily through the tumor interstitium.[11][12] |
| Dense Extracellular Matrix (ECM). | - Pre-treat with ECM-degrading enzymes like hyaluronidase.[13]- Investigate the use of agents that inhibit collagen cross-linking. |
| High Interstitial Fluid Pressure (IFP). | - Consider therapies that can reduce IFP, such as those targeting the tumor vasculature. |
| Uneven tumor perfusion. | - Use imaging techniques like DCE-MRI to assess tumor perfusion and correlate with autoradiography results.- Employ agents that can normalize tumor vasculature. |
Problem 3: Low Tumor-to-Background Ratio in SPECT Imaging
| Possible Cause | Suggested Solution |
| High background signal from circulating conjugate. | - Optimize the imaging time point to allow for clearance of the conjugate from the blood while maintaining sufficient tumor uptake.- For smaller conjugates, rapid renal clearance might be an issue; consider strategies to prolong circulation as mentioned in Problem 1. |
| Off-target accumulation of free ²¹¹At. | - This points to in vivo instability. Refer to the solutions for deastatination in Problem 1.[6][7]- Ensure proper thyroid blocking with potassium iodide in animal models to reduce thyroid uptake of free astatide. |
| Poor tumor penetration leading to low overall tumor signal. | - Implement strategies to enhance tumor penetration as detailed in the FAQs and the solution to Problem 2. |
| Image reconstruction artifacts. | - Ensure appropriate attenuation and scatter correction methods are used during image reconstruction.[14][15]- Use a well-characterized imaging protocol with optimized parameters for ²¹¹At.[16][17] |
Quantitative Data Summary
Table 1: Effect of Co-administration of Unlabeled Trastuzumab on T-DM1 Tumor Penetration
| Treatment Group (T-DM1 dose: 3.6 mg/kg) | Trastuzumab to T-DM1 Ratio | Improvement in Median Survival | Reference |
| T-DM1 alone | 0:1 | Baseline | [12] |
| T-DM1 + Trastuzumab | 3:1 | 2x improvement | [12] |
| T-DM1 + Trastuzumab | 8:1 | 2x improvement | [12] |
Table 2: In Vivo Stability of ²¹¹At-Conjugates with Different Labeling Chemistries
| Labeling Moiety | % Injected Dose/gram in Thyroid (4h post-injection) | % Injected Dose/gram in Stomach (4h post-injection) | Reference |
| Astatobenzoate | ~15% | ~10% | [5] |
| Astatohippuric acid derivative with ortho-substituent | <5% | <5% | [5] |
Experimental Protocols
Protocol 1: In Vitro Cellular Uptake and Internalization Assay
Objective: To quantify the binding and internalization of a ²¹¹At-conjugate in tumor cells.
Materials:
-
Tumor cell line expressing the target antigen
-
Complete cell culture medium
-
²¹¹At-conjugate
-
Unlabeled conjugate (for determining non-specific binding)
-
Phosphate-buffered saline (PBS)
-
Acid wash buffer (e.g., 0.2 M glycine, pH 2.5)
-
Cell lysis buffer (e.g., 1 M NaOH)
-
Gamma counter
-
Multi-well cell culture plates (e.g., 24-well)
Procedure:
-
Cell Plating: Seed cells in 24-well plates at a density that will result in a near-confluent monolayer on the day of the experiment. Incubate overnight.
-
Preparation: On the day of the assay, prepare serial dilutions of the ²¹¹At-conjugate in cold binding buffer (e.g., serum-free media).
-
Binding:
-
Aspirate the culture medium from the wells and wash the cells once with cold PBS.
-
Add the ²¹¹At-conjugate dilutions to the wells. For non-specific binding control, add a large excess (e.g., 100-fold) of unlabeled conjugate along with the radiolabeled compound.
-
Incubate at 4°C for a predetermined time (e.g., 1-2 hours) to allow binding but minimize internalization.
-
-
Washing: Aspirate the radioactive medium and wash the cells three times with cold PBS to remove unbound conjugate.
-
Surface-Bound vs. Internalized:
-
To measure the internalized fraction, add cold acid wash buffer to the cells for 5-10 minutes at 4°C to strip off surface-bound radioactivity. Collect the supernatant (surface-bound fraction).
-
Wash the cells again with PBS.
-
Lyse the cells with cell lysis buffer and collect the lysate (internalized fraction).
-
-
Quantification: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
-
Data Analysis: Calculate the percentage of bound and internalized radioactivity relative to the total radioactivity added. Specific binding is determined by subtracting the non-specific binding from the total binding.
Protocol 2: Ex Vivo Tumor Autoradiography
Objective: To visualize the spatial distribution of a ²¹¹At-conjugate within a tumor section.
Materials:
-
Tumor-bearing animal model previously injected with the ²¹¹At-conjugate
-
Cryostat
-
Microscope slides
-
Phosphor imaging screen or X-ray film
-
Imaging system for phosphor screens or film developer
Procedure:
-
Tumor Excision: At a predetermined time point after injection of the ²¹¹At-conjugate, euthanize the animal and carefully excise the tumor.
-
Freezing: Immediately snap-freeze the tumor in an appropriate medium (e.g., OCT compound) using liquid nitrogen or isopentane cooled on dry ice.
-
Sectioning: Using a cryostat, cut thin sections (e.g., 10-20 µm) of the frozen tumor and mount them onto microscope slides.
-
Exposure:
-
Place the slides in a light-tight cassette.
-
Appose the slides directly to a phosphor imaging screen or X-ray film.
-
Expose for a duration determined by the amount of radioactivity in the tissue (this may range from hours to days). Store at -80°C to minimize diffusion.
-
-
Imaging:
-
After exposure, scan the phosphor screen using a phosphor imager or develop the X-ray film.
-
-
Analysis:
-
Analyze the resulting image to assess the distribution of radioactivity. A heterogeneous "rim" staining around the tumor periphery may indicate a binding site barrier.
-
The tissue sections can be subsequently stained (e.g., with H&E) to correlate the radioactivity distribution with tumor morphology.[18][19][20]
-
Visualizations
Caption: Workflow for assessing the tumor penetration of ²¹¹At-conjugates.
Caption: Troubleshooting logic for low tumor uptake of ²¹¹At-conjugates.
Caption: Signaling pathways in CAFs contributing to ECM barriers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Antibody Coadministration as a Strategy to Overcome Binding-Site Barrier for ADCs: a Quantitative Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo stability of 211At-radiopharmaceuticals: on the impact of halogen bond formation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Enhancing the Stability of 211At Radiopharmaceuticals: Insights from Ortho-Substituent Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stabilization of an 211At-Labeled Antibody with Sodium Ascorbate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. techbullion.com [techbullion.com]
- 11. researchgate.net [researchgate.net]
- 12. Increased Tumor Penetration of Single-Domain Antibody Drug Conjugates Improves In Vivo Efficacy in Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extracellular Matrix in the Tumor Microenvironment and Its Impact on Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Influence of Photon Attenuation on Tumor-to-Background and Signal-to-Noise Ratios for SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Influence of Photon Attenuation on Tumor-to-Background and Signal-to-Noise Ratios for SPECT Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative Accuracy of Low-Count SPECT Imaging in Phantom and In Vivo Mouse Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of SPECT/CT imaging protocols for quantitative and qualitative 99mTc SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Use of whole-body autoradiography in cancer targeting with radiolabeled antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
- 20. repositorium.meduniwien.ac.at [repositorium.meduniwien.ac.at]
Technical Support Center: Optimization of ²¹¹At Conjugation Chemistry
Welcome to the technical support center for the optimization of Astatine-211 (²¹¹At) conjugation chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the handling and conjugation of ²¹¹At.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during ²¹¹At conjugation experiments.
Issue 1: Low Radiochemical Yield (RCY)
Q: My radiochemical yield is consistently low. What are the potential causes and how can I improve it?
A: Low radiochemical yield is a frequent challenge in ²¹¹At chemistry. Several factors can contribute to this issue. Consider the following troubleshooting steps:
-
Timing of Radiolabeling: The time elapsed between the purification of ²¹¹At and the radiolabeling reaction is critical. Studies have shown a negative exponential correlation between the time ²¹¹At is stored in an unbound state and the resulting radiochemical yield, particularly at low precursor concentrations.[1] To maximize yield, it is recommended to perform the radiolabeling as soon as possible after purification.[1]
-
Precursor Concentration: Low concentrations of the precursor molecule can lead to reduced yields.[1] If possible, increasing the precursor concentration may improve the reaction kinetics and overall yield.
-
Reaction Conditions: The choice of solvent, temperature, and oxidizing or reducing agents can significantly impact the efficiency of the labeling reaction.[2][3] For instance, in electrophilic astatination of arylboron precursors, the use of KI as a redox agent has been shown to yield better results than N-bromosuccinimide (NBS), potentially by stabilizing At(I) species.[2]
-
Purity of ²¹¹At: The purity of the starting ²¹¹At solution is paramount. Impurities can interfere with the labeling reaction. Ensure that the purification method, such as dry distillation, is efficient in removing contaminants.[1]
-
Activation of Astatine: For certain direct labeling procedures, activation of the nuclide may be necessary. For example, using N-iodosuccinimide to activate astatine before conjugation to an antibody has been shown to result in high radiochemical yields of 68%-81%.[4]
Issue 2: In Vivo Instability and Deastatination
Q: I'm observing significant uptake of free ²¹¹At in the thyroid and stomach in my in vivo studies, suggesting deastatination. How can I improve the stability of my astatinated compound?
A: The limited in vivo stability of the astatine-biomolecule bond is a major obstacle in the development of ²¹¹At radiopharmaceuticals.[3][5][6] The release of free [²¹¹At]astatide can lead to off-target toxicity.[5][7] Here are some strategies to enhance in vivo stability:
-
Choice of Bifunctional Coupling Agent: The chemistry used to attach ²¹¹At to the targeting molecule is crucial.
-
Aryl-tin and Aryl-boron Precursors: The use of organometallic precursors to form a carbon-astatine bond is a common strategy.[2][8] While effective, the stability of the C-At bond can be an issue.[8] Arylboron chemistry is being explored as a less toxic alternative to organotin agents.[3]
-
Boron Cage Moieties: Forming a boron-astatine (B-At) bond using anionic aromatic boron cage moieties, such as nido- and closo-carboranes, has been shown to increase in vivo stability.[6][7][8]
-
-
Metabolism of the Carrier Molecule: The rate of metabolism of the carrier molecule is a major factor in the stability of the astatinated compound.[7] For rapidly metabolized molecules, deastatination can be more pronounced.[9] Using non-metabolizable components, such as D-amino acids, may improve stability.[7]
-
Use of Antioxidants/Reducing Agents: Radiolysis can lead to the formation of reactive oxygen species (ROS) that can damage the labeled antibody and contribute to instability. The addition of reducing agents like sodium ascorbate (SA) or L-cysteine can protect the astatinated antibody and maintain its stability and binding activity.[10] A minimum concentration of 6 x 10⁻² mg/mL of SA has been shown to be effective.[10]
Issue 3: Product Degradation and Loss of Affinity
Q: My purified astatinated antibody shows reduced binding affinity to its target. What could be the cause and how can I prevent it?
A: Loss of binding affinity can occur due to the harsh conditions of the labeling reaction or radiolysis.
-
Reaction Conditions: Ensure that the labeling conditions (e.g., temperature, pH) are not denaturing the antibody or targeting molecule.[3]
-
Radiolysis: High levels of radioactivity can cause radiolysis of the labeled compound, leading to degradation. The use of antioxidants like sodium ascorbate can mitigate this effect.[10]
-
Purification Method: The purification method used after labeling is important to remove any damaged product. Gel filtration chromatography is a common method for purifying labeled proteins.[2]
-
Conjugation Site: The site of conjugation on the biomolecule can affect its function. Site-specific conjugation methods, such as targeting cysteine residues, can help to create a more homogeneous and functional product compared to random conjugation to lysine residues.[11][12]
Data Presentation: Comparison of ²¹¹At Conjugation Methods
The following tables summarize quantitative data for different ²¹¹At conjugation strategies.
Table 1: Comparison of Radiolabeling Yields for Different Precursors
| Precursor Type | Labeling Method | Oxidant/Catalyst | Radiochemical Yield (RCY) | Reference |
| N-succinimidyl 3-(trimethylstannyl)benzoate | Electrophilic Destannylation | N-iodosuccinimide | 68% - 81% | [4] |
| Trimethylsilicon Precursor | Electrophilic Desilylation | Acid and Oxidant | 85% | [2] |
| 4-borono-L-phenylalanine (BPA) | Electrophilic Deboronation | KI | >95% | [2][3] |
| 5-(trimethylstannyl)-2'-deoxyuridine (TMSUdR) | Electrophilic Destannylation | H₂O₂ | 85% - 90% | [2] |
Table 2: In Vitro Stability of ²¹¹At-Labeled Nanobodies
| Coupling Reagent | Conjugate | Stability in PBS (24h, 37°C) | Stability in Serum (24h, 37°C) | Reference |
| Boc₂-SGMTB | [²¹¹At]SAGMB-2Rs15d | >95% | >95% | [12] |
| m-MeATE | [²¹¹At]SAB-2Rs15d | >95% | >95% | [12] |
| MSB | [²¹¹At]MSB-2Rs15d | 80% | 94% | [12] |
Experimental Protocols
Protocol 1: Two-Step Labeling of Antibodies using N-succinimidyl-[²¹¹At]astatobenzoate ([²¹¹At]SAB)
This protocol is a landmark approach for achieving stable ²¹¹At-labeled conjugates.[2]
-
Preparation of [²¹¹At]SAB:
-
The organotin precursor, N-succinimidyl-3-(trimethylstannyl)benzoate, is reacted with ²¹¹At via an electrophilic destannylation reaction.[2]
-
The reaction is typically carried out in the presence of an oxidizing agent.
-
-
Purification of [²¹¹At]SAB:
-
The crude reaction mixture is purified using high-performance liquid chromatography (HPLC) or solid-phase extraction (SPE).[2]
-
-
Conjugation to Antibody:
-
The purified [²¹¹At]SAB is then conjugated to the lysine residues of the antibody.[2]
-
-
Final Purification:
-
The final astatinated antibody is purified using gel filtration chromatography with phosphate-buffered saline (PBS) as the mobile phase.[2]
-
Protocol 2: Direct Labeling of a Trastuzumab Immunoconjugate
This method provides a more direct and rapid approach for producing clinical-grade astatinated antibodies.[4]
-
Preparation of the Immunoconjugate:
-
The monoclonal antibody (e.g., trastuzumab) is first conjugated with the reagent N-succinimidyl-3-(trimethylstannyl)benzoate.[4]
-
-
Activation of ²¹¹At:
-
Prior to astatination, the ²¹¹At nuclide is activated with N-iodosuccinimide.[4]
-
-
Astatination Reaction:
-
The activated ²¹¹At is then directly reacted with the immunoconjugate. The reaction is nearly instantaneous.[4]
-
-
Quality Control:
-
The quality of the astatinated antibody is assessed through in vitro analysis and biodistribution studies.[4]
-
Visualizations
Caption: Workflow for the two-step labeling of antibodies using a prosthetic group.
Caption: Troubleshooting logic for addressing low radiochemical yield.
Caption: Strategies to improve the in vivo stability of astatinated compounds.
References
- 1. Optimizing Astatine-211 Radiolabeling: New Research Highlights the Importance of Timing - Atley Solutions [atley.com]
- 2. Astatine-211 radiolabelling chemistry: from basics to advanced biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Different Strategies for the Radiolabeling of [211At]-Astatinated Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct procedure for the production of 211At-labeled antibodies with an epsilon-lysyl-3-(trimethylstannyl)benzamide immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Production of [211At]-Astatinated Radiopharmaceuticals and Applications in Targeted α-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Realizing Clinical Trials with Astatine-211: The Chemistry Infrastructure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research.regionh.dk [research.regionh.dk]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Targeted Alpha Therapy with Astatine-211
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing the therapeutic window of Astatine-211 (²¹¹At).
Frequently Asked Questions (FAQs)
Q1: What is the "therapeutic window" and why is it a critical consideration for ²¹¹At-based therapies?
A1: The therapeutic window refers to the range of doses of a drug that produces a therapeutic effect without causing unacceptable toxicity. For Astatine-211 (²¹¹At), a potent alpha-emitting radionuclide, a wide therapeutic window is crucial. Its high-energy, short-range alpha particles can effectively kill cancer cells but can also damage healthy tissues if the radiopharmaceutical is not precisely targeted.[1][2][3] A key challenge is to maximize the radiation dose to the tumor while minimizing exposure to healthy organs to reduce side effects.
Q2: What are the primary challenges that limit the therapeutic window of ²¹¹At?
A2: The main obstacles to widening the therapeutic window of ²¹¹At include:
-
In vivo deastatination: The carbon-astatine bond can be unstable in the body, leading to the release of free ²¹¹At.[1][2][4][5][6]
-
Off-target accumulation: Free ²¹¹At can accumulate in healthy tissues, particularly the thyroid, stomach, lungs, and spleen, causing toxicity.[3][4]
-
Suboptimal pharmacokinetics: The targeting molecule's circulation time may not be well-matched with the 7.2-hour half-life of ²¹¹At, leading to either premature decay or prolonged exposure of healthy tissues.[7]
-
Radionuclide-induced denaturation (radiolysis): The high energy of ²¹¹At can damage the targeting molecule itself, impairing its ability to bind to the tumor.[8]
-
Limited availability and production: As a rare element that must be produced in a cyclotron, the logistics of obtaining and using ²¹¹At can be challenging.[4][9][10]
Q3: What are the most promising strategies to improve the in vivo stability of ²¹¹At-labeled compounds?
A3: Significant research has focused on enhancing the stability of the astatine-carbon bond. Key strategies include:
-
Advanced Radiolabeling Chemistry: Moving beyond simple electrophilic substitution, methods using aryl organo-tin groups, boronic acid leaving groups, and iodonium salts have shown improved stability.[4]
-
Structural Modifications: Introducing neighboring (ortho) substituents on the aromatic ring to which astatine is attached can sterically hinder enzymatic deastatination.[1][2] The development of novel structures, such as the "NpG structure" (a neopentyl derivative with two hydroxyl groups), has demonstrated the ability to stably retain ²¹¹At in vivo.[5][11]
-
Use of Nanocarriers: Encapsulating or attaching ²¹¹At to nanoparticles, like gold nanoparticles (AuNPs), can shield the radionuclide and improve its stability and tumor accumulation through the enhanced permeability and retention (EPR) effect.[12][13]
Q4: How can off-target toxicity, particularly to the thyroid, be minimized?
A4: Reducing the accumulation of free ²¹¹At in healthy organs is critical. Effective methods include:
-
Blocking Agents: Administering potassium perchlorate before and after the ²¹¹At-radiopharmaceutical can block the sodium-iodide symporter (NIS) in the thyroid, reducing its uptake of free astatide.[4]
-
Stabilizing Agents: Adding antioxidants like ascorbic acid to the ²¹¹At solution can help maintain its stable oxidative state, improving radiochemical purity and reducing the amount of free astatide available for off-target uptake.[4]
-
Regional Administration and Flushing: For localized tumors, such as in the peritoneal cavity, intraperitoneal administration followed by accelerated fluid evacuation and peritoneal flushing can significantly decrease the absorbed dose in normal tissues.[9]
Q5: What types of targeting vectors are being used with ²¹¹At, and what are their pros and cons?
A5: The choice of targeting vector is crucial for selective delivery. A variety of vectors have been labeled with ²¹¹At:[2][4]
| Targeting Vector | Advantages | Disadvantages |
| Monoclonal Antibodies (mAbs) | High specificity and affinity for tumor antigens. | Long circulation time may not match ²¹¹At's half-life, leading to non-optimal dosimetry. Potential for radiolysis.[7] |
| Antibody Fragments (e.g., F(ab')2) | Faster clearance from the body, which can be better matched with ²¹¹At's half-life, potentially improving the tumor-to-blood ratio.[14] | May have lower tumor retention compared to full-sized mAbs. |
| Peptides (e.g., RGD peptides) | Small size allows for rapid tumor penetration and clearance from non-target tissues.[15][16] | Can have lower binding affinity and shorter tumor retention times than antibodies. |
| Small Molecules | Excellent tumor penetration and rapid clearance. | Often have lower specificity and affinity compared to larger biologics. |
| Nanoparticles (e.g., AuNPs) | Can carry a high payload of ²¹¹At. Accumulate in tumors via the EPR effect. Surface can be functionalized for active targeting.[12][13] | Can have complex biodistribution and potential for long-term toxicity. |
Q6: Can combination therapies enhance the therapeutic window of ²¹¹At?
A6: Yes, combination therapies are a promising approach. Combining ²¹¹At-targeted alpha therapy (TAT) with immunotherapy, such as immune checkpoint inhibitors (e.g., anti-CTLA-4 antibodies), has been shown to significantly enhance tumor growth inhibition and prolong survival in preclinical models.[15][16] The rationale is that the radiation from ²¹¹At can induce an anti-tumor immune response, which is then amplified by the immunotherapy.[15] Combinations with chemotherapy or other targeted agents are also under investigation to achieve synergistic effects.[17][18]
Troubleshooting Guides
Problem 1: High uptake of ²¹¹At in the thyroid and stomach in biodistribution studies, suggesting in vivo deastatination.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Unstable Carbon-Astatine Bond | 1. Modify the labeling chemistry: Evaluate alternative labeling precursors such as those with ortho-substituents or neopentyl glycol structures to sterically hinder deastatination.[1][5][11] 2. Change the conjugation site: If using a bifunctional chelator, ensure the astatination site is in a chemically stable position. | Protocol 1: Comparative Stability Assay. Synthesize the ²¹¹At-radiopharmaceutical using both the current and a modified (e.g., ortho-substituted) precursor. Administer each to separate cohorts of tumor-bearing mice. At various time points (e.g., 1, 4, 24 hours), perform biodistribution studies, quantifying radioactivity in the tumor, blood, thyroid, and stomach. Compare the thyroid/stomach uptake between the two groups to assess the improvement in stability. |
| Presence of Free ²¹¹At in the Injectate | 1. Improve radiochemical purity: Add 1% ascorbic acid to the final ²¹¹At solution to stabilize its oxidative state.[4] 2. Optimize purification: Ensure post-labeling purification methods (e.g., HPLC, solid-phase extraction) are effectively removing any unreacted ²¹¹At. | Protocol 2: Quality Control of Injectate. Before injection, analyze the radiochemical purity of the final product using radio-TLC or radio-HPLC. The purity should be >95%. If lower, re-optimize the purification step. |
| Ineffective Thyroid Blocking | 1. Verify blocking agent administration: Confirm that the potassium perchlorate or other blocking agent was administered at the correct dose and time relative to the radiopharmaceutical injection. | Protocol 3: Thyroid Blocking Efficacy Study. Include a control group of mice that receives the ²¹¹At-radiopharmaceutical without the thyroid blocking agent. Compare the thyroid uptake in this group to the group that received the blocking agent to confirm its effectiveness. |
Problem 2: Low tumor accumulation and retention of the ²¹¹At-radiopharmaceutical.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Mismatch between Radionuclide Half-life and Vector Pharmacokinetics | 1. Switch to a faster-clearing vector: If using a full-sized antibody, consider using a smaller fragment like a F(ab')2 or a peptide which may have a biological half-life better suited to the 7.2-hour physical half-life of ²¹¹At.[7][14] | Protocol 4: Head-to-Head Vector Comparison. Radiolabel both the full-sized antibody and its fragment (or a relevant peptide) with ²¹¹At. Administer each to different groups of tumor-bearing mice. Conduct biodistribution studies at multiple time points to compare tumor uptake (%ID/g) and tumor-to-blood ratios. |
| Radiolysis of the Targeting Vector | 1. Add radioprotectants: During the labeling reaction and in the final formulation, include a radioprotectant like sodium ascorbate to protect the targeting molecule from damage.[8] | Protocol 5: In Vitro Binding Assay Post-Labeling. After radiolabeling (with and without a radioprotectant), perform a cell binding assay using tumor cells that express the target antigen. Compare the binding affinity of the radiolabeled vector to the non-radiolabeled vector to assess if there is a loss of function due to radiolysis. |
| Low Target Antigen Expression | 1. Confirm target expression: Use immunohistochemistry (IHC) or flow cytometry to confirm high and homogeneous expression of the target antigen on the tumor cells used in the xenograft model. | Protocol 6: Target Expression Analysis. Before initiating in vivo studies, excise a tumor from the animal model and perform IHC staining for the target antigen. Quantify the percentage of positive cells and the staining intensity to ensure the model is appropriate. |
Problem 3: Limited therapeutic efficacy despite good tumor targeting.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Insufficient Radiation Dose to the Tumor | 1. Dose Escalation: Carefully escalate the administered activity of the ²¹¹At-radiopharmaceutical in a dose-response study to determine the maximum tolerated dose (MTD).[9] 2. Fractionated Dosing: While initial studies have not shown a clear benefit, exploring a fractionated dosing schedule might improve the therapeutic index in some models.[14] | Protocol 7: Dose Escalation and Efficacy Study. Establish cohorts of tumor-bearing mice and administer escalating single doses of the ²¹¹At-radiopharmaceutical (e.g., 50, 100, 200 kBq). Monitor tumor growth and animal weight (as a measure of toxicity). Identify the dose that provides the best tumor control without causing significant weight loss. |
| Tumor Resistance Mechanisms | 1. Combine with Immunotherapy: Administer an immune checkpoint inhibitor (e.g., anti-CTLA-4 or anti-PD-1 antibody) in combination with the ²¹¹At-radiopharmaceutical.[15][16] | Protocol 8: Combination Therapy Study. Design a study with four arms: (1) Vehicle control, (2) ²¹¹At-radiopharmaceutical alone, (3) Immune checkpoint inhibitor alone, and (4) Combination of both. Compare tumor growth inhibition and overall survival across all groups. |
| Inaccurate Dosimetry | 1. Perform detailed dosimetry: Use imaging techniques (if available for a surrogate isotope) and biodistribution data to calculate the absorbed radiation dose in the tumor and critical organs.[3][19] | Protocol 9: Dosimetry Calculation. Collect biodistribution data at multiple time points. Calculate the time-integrated activity for each organ. Use a dosimetry software package (e.g., OLINDA/EXM) to estimate the absorbed doses in Gy/MBq. This will help correlate the administered activity with the actual dose delivered to the tumor.[20] |
Experimental Protocols
Protocol 1: Comparative Stability Assay
-
Synthesis: Prepare two batches of the radiopharmaceutical: one using the standard precursor and one using a precursor with enhanced stability features (e.g., ortho-substitution).
-
Animal Model: Use a relevant tumor-bearing mouse model (e.g., subcutaneous xenograft).
-
Administration: Inject a known activity (e.g., 100 kBq) of each radiopharmaceutical intravenously into separate cohorts of mice (n=4-5 per time point).
-
Biodistribution: At 1, 4, and 24 hours post-injection, euthanize the mice.
-
Organ Harvesting: Dissect and weigh the tumor, blood, thyroid, stomach, liver, spleen, kidneys, and lungs.
-
Radioactivity Measurement: Count the radioactivity in each organ using a gamma counter.
-
Data Analysis: Calculate the percent injected dose per gram of tissue (%ID/g) for each organ. Compare the %ID/g in the thyroid and stomach between the two groups to determine if the modified precursor led to lower off-target accumulation.
Protocol 8: Combination Therapy Study
-
Animal Model: Inoculate mice with tumor cells. Once tumors reach a palpable size (e.g., 100 mm³), randomize them into four treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., saline).
-
Group 2: ²¹¹At-radiopharmaceutical at a predetermined therapeutic dose.
-
Group 3: Immune checkpoint inhibitor (e.g., anti-CTLA-4 antibody) at its standard dose and schedule.
-
Group 4: Combination of the ²¹¹At-radiopharmaceutical and the immune checkpoint inhibitor.
-
-
Monitoring: Measure tumor volume with calipers twice weekly. Monitor animal body weight as an indicator of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a set duration to assess survival.
-
Data Analysis: Plot tumor growth curves for each group. Perform statistical analysis (e.g., ANOVA) to compare tumor growth inhibition. Generate Kaplan-Meier survival curves and perform a log-rank test to compare survival between groups.
Visualizations
Caption: Logical relationship between challenges and strategies.
Caption: Troubleshooting workflow for high off-target uptake.
Caption: Synergistic pathway of TAT and immunotherapy.
References
- 1. Enhancing the Stability of 211At Radiopharmaceuticals: Insights from Ortho-Substituent Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Human dosimetry of free 211At and meta-[211At]astatobenzylguanidine (211At-MABG) estimated using preclinical biodistribution from normal mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Astatine-211 based radionuclide therapy: Current clinical trial landscape [frontiersin.org]
- 5. news-medical.net [news-medical.net]
- 6. The Different Strategies for the Radiolabeling of [211At]-Astatinated Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Astatine‐211—Towards In Vivo Stable Astatine‐211 Labeled Radiopharmaceuticals and Their (Pre)Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Astatine-211 based radionuclide therapy: Current clinical trial landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Researchers report fastest purification of astatine-211 needed for targeted cancer therapy | Texas A&M Engineering Experiment Station [tees.tamu.edu]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. researchgate.net [researchgate.net]
- 13. Astatine-211-Labeled Gold Nanoparticles for Targeted Alpha-Particle Therapy via Intravenous Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Production of [211At]-Astatinated Radiopharmaceuticals and Applications in Targeted α-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boosting cancer treatment: enhanced effectiveness of At-211-labeled agent achieved through combination with immunotherapy - ecancer [ecancer.org]
- 16. Combination therapy of an 211At-labeled RGD peptide and immune checkpoint blockade to enhance antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. mdpi.com [mdpi.com]
- 20. The pre-clinical characterization of an alpha-emitting sigma-2 receptor targeted radiotherapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Astatine-211 and Beta Emitters in Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted radionuclide therapy is rapidly evolving, with alpha-emitting isotopes like Astatine-211 (²¹¹At) and various beta-emitting radionuclides at the forefront of innovative cancer treatments. This guide provides an objective comparison of their performance, supported by preclinical experimental data, to aid researchers and drug development professionals in their evaluation of these therapeutic platforms.
Executive Summary
Astatine-211, an alpha emitter, and beta emitters, such as Lutetium-177 (¹⁷⁷Lu), offer distinct advantages and disadvantages in radiotherapy. The fundamental difference lies in their particle emissions. Alpha particles from ²¹¹At are highly energetic and have a very short range, leading to dense ionization and complex, difficult-to-repair DNA double-strand breaks in target cells.[1] This makes ²¹¹At particularly potent for treating microscopic tumors and single cancer cells.[2] In contrast, beta particles have a longer range and lower energy transfer, resulting in more sparsely distributed DNA single-strand breaks.[3] This "crossfire" effect can be advantageous for treating larger, more heterogeneous tumors where not every cell may be targeted directly by the radiopharmaceutical.[4]
Physical and Radiobiological Properties
A clear distinction in the physical and radiobiological characteristics of Astatine-211 and common beta emitters underpins their differential therapeutic applications.
| Property | Astatine-211 (Alpha Emitter) | Common Beta Emitters (e.g., ¹⁷⁷Lu, ⁹⁰Y) |
| Emitted Particle | Alpha particle (²He nucleus) | Beta particle (electron) |
| Half-life | 7.2 hours[5] | ¹⁷⁷Lu: 6.7 days, ⁹⁰Y: 64.1 hours |
| Energy | 5.9 MeV (average)[6] | ¹⁷⁷Lu: 0.5 MeV (max), ⁹⁰Y: 2.28 MeV (max) |
| Linear Energy Transfer (LET) | High (~100 keV/µm)[7] | Low (~0.2-1.0 keV/µm)[3] |
| Path Length in Tissue | Short (50-80 µm)[1] | Longer (0.5-12 mm)[3] |
| Mechanism of DNA Damage | Complex, clustered double-strand breaks (DSBs)[8] | Primarily single-strand breaks (SSBs) and isolated DSBs[3] |
| Cellular Repair | Difficult to repair[8] | More readily repaired[3] |
| Crossfire Effect | Minimal | Significant |
| Relative Biological Effectiveness | High | Low |
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies comparing Astatine-211 and beta emitters are limited. However, by examining data from various studies using similar targeting moieties, a comparative picture of their therapeutic potential can be formed.
Tumor Growth Inhibition and Survival
Astatine-211:
-
Prostate Cancer: A single administration of 0.4 MBq of [²¹¹At]PSMA-5 significantly suppressed the growth of LNCaP xenografts in mice.[2]
-
Neuroblastoma: In patient-derived xenograft (PDX) models of high-risk neuroblastoma, a fractionated regimen of [²¹¹At]PTT at the maximum tolerated dose (36 MBq/kg/fraction x4) resulted in a complete tumor response in 81.8% of tumors.[9]
-
Multiple Myeloma: In a syngeneic mouse model of multiple myeloma minimal residual disease, treatment with 740 kBq of ²¹¹At-9E7.4 anti-CD138 antibody resulted in a 65% overall survival at 150 days, compared to a median survival of 45 days in untreated mice.[10]
Beta Emitters (Lutetium-177):
-
Prostate Cancer: In a preclinical study, a single 30 MBq dose of ¹⁷⁷Lu-rhPSMA-7.3 demonstrated a significantly greater tumor size reduction in C4-2 tumor-bearing mice compared to ¹⁷⁷Lu-PSMA I&T.[6] In the TheraP trial, ¹⁷⁷Lu-PSMA resulted in a higher PSA decline (>50%) compared to cabazitaxel (66% vs. 37%) in patients with metastatic castration-resistant prostate cancer.[11]
Cytotoxicity
-
In Vitro Comparison: In a comparative study on CAR T cells, radiation from Actinium-225 (another alpha emitter) was found to be more toxic than that from Lutetium-177 at similar doses.[12] This highlights the higher cytotoxic potential of alpha emitters. For instance, 1 and 2 Gy of radiation from ²²⁵Ac reduced CAR T cell viability to 34% and 5% respectively, while the same doses from ¹⁷⁷Lu resulted in viabilities of 87% and 72%.[12]
Normal Tissue Toxicity
A critical aspect of radiotherapy is minimizing damage to healthy tissues. The distinct physical properties of alpha and beta emitters lead to different normal tissue toxicity profiles.
Astatine-211:
-
In an extended single-dose toxicity study of [²¹¹At]NaAt in mice, high doses (50 MBq/kg) resulted in transient weight loss, bone marrow suppression (decreased white blood cell and platelet counts), and pathological changes in the testes.[13]
-
In a study with [²¹¹At]PTT in a healthy mouse model, reversible hematological and marrow toxicity was observed 72 hours post-treatment at the maximum tolerated dose, with full recovery by 4 weeks.[9]
Beta Emitters (Lutetium-177):
-
The primary dose-limiting toxicities for ¹⁷⁷Lu-PSMA therapy in clinical trials are dry mouth (xerostomia) and hematologic toxicity, particularly thrombocytopenia.[11]
-
In the TheraP trial, grade 3 or 4 thrombocytopenia was observed more frequently in the ¹⁷⁷Lu-PSMA group compared to the cabazitaxel group (11% vs. 0%).[11]
Signaling Pathways and Experimental Workflows
DNA Damage and Repair Pathways
The differential induction of DNA damage by alpha and beta particles triggers distinct cellular repair mechanisms.
Caption: DNA damage and repair pathways for alpha and beta emitters.
General Experimental Workflow for Preclinical Evaluation
The preclinical assessment of novel radiopharmaceuticals follows a standardized workflow to evaluate their efficacy and safety.
Caption: General workflow for preclinical radiopharmaceutical evaluation.
Detailed Experimental Protocols
Clonogenic Survival Assay
This assay is fundamental for determining the cytotoxic effect of radiation on cancer cells.
Objective: To assess the ability of single cells to form colonies after irradiation, thereby quantifying cell reproductive death.
Protocol:
-
Cell Preparation:
-
Culture adherent cancer cells to ~80% confluency.
-
Trypsinize the cells to create a single-cell suspension.
-
Count the cells using a hemocytometer or automated cell counter.
-
-
Irradiation:
-
For plating before irradiation: Plate a known number of cells in petri dishes or multi-well plates and allow them to attach. Irradiate the cells with graded doses of the radiopharmaceutical (e.g., ²¹¹At-antibody or ¹⁷⁷Lu-antibody) or an external radiation source.
-
For plating after irradiation: Treat a suspension of a known number of cells with the radiopharmaceutical for a defined period. After treatment, wash the cells to remove the radioactive medium.
-
-
Plating:
-
Plate the irradiated cells (or control cells) in appropriate dilutions into fresh culture dishes. The number of cells plated should be adjusted based on the expected survival fraction to yield a countable number of colonies (50-150).
-
-
Incubation:
-
Incubate the plates for 1-3 weeks at 37°C in a humidified 5% CO₂ incubator, allowing colonies to form. A colony is typically defined as a cluster of at least 50 cells.
-
-
Fixation and Staining:
-
Remove the culture medium and gently wash the colonies with phosphate-buffered saline (PBS).
-
Fix the colonies with a solution of 6% glutaraldehyde for at least 30 minutes.
-
Stain the fixed colonies with 0.5% crystal violet solution for at least 30 minutes.
-
-
Colony Counting and Analysis:
-
Carefully rinse the plates with water and allow them to air dry.
-
Count the number of colonies containing ≥50 cells.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each radiation dose.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated cells / PE of control cells
-
-
γ-H2AX Immunofluorescence Staining for DNA Double-Strand Breaks
This method is used to visualize and quantify DNA double-strand breaks, a hallmark of radiation-induced cytotoxicity.
Objective: To detect and quantify γ-H2AX foci, which form at the sites of DNA DSBs, as a measure of DNA damage.
Protocol:
-
Cell Culture and Irradiation:
-
Grow cells on coverslips in a multi-well plate.
-
Expose the cells to the radiopharmaceutical or external radiation source for a specified time and at various doses.
-
Allow for a recovery period (e.g., 30 minutes to 24 hours) for the formation of γ-H2AX foci.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 30 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes at room temperature to allow antibody penetration.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in 5% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Incubate the cells with a primary antibody against γ-H2AX (e.g., anti-phospho-histone H2A.X, Ser139) diluted in 5% BSA/PBS overnight at 4°C.
-
-
Secondary Antibody Incubation and Counterstaining:
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in PBS for 2 hours at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium containing a nuclear counterstain like DAPI.
-
Acquire images using a fluorescence microscope.
-
-
Image Analysis:
-
Use image analysis software (e.g., Fiji/ImageJ) to count the number of γ-H2AX foci per nucleus. The DAPI signal is used to define the nuclear area.
-
Conclusion
Astatine-211 and beta emitters represent two powerful, yet distinct, modalities in targeted radionuclide therapy. The high LET and short range of Astatine-211's alpha particles offer a highly potent and localized cytotoxic effect, ideal for eradicating micrometastases and single tumor cells, potentially overcoming radioresistance.[8][14] Beta emitters, with their longer path length and crossfire effect, are well-suited for treating larger, more heterogeneous solid tumors.[15] The choice between these radionuclides will depend on the specific clinical indication, including tumor size, location, and antigen expression heterogeneity. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of these promising therapeutic agents and to define their optimal applications in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 5. The advent of Astatine-211 in targeted radionuclide therapy in prostate cancer: will it come to true fruition? | Semantic Scholar [semanticscholar.org]
- 6. Comparative Preclinical Biodistribution, Dosimetry, and Endoradiotherapy in Metastatic Castration-Resistant Prostate Cancer Using 19F/177Lu-rhPSMA-7.3 and 177Lu-PSMA I&T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow Cytometry-Based Gamma-H2AX Assay for Radiation Biodosimetry [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Pre-clinical investigation of astatine-211-parthanatine for high-risk neuroblastoma (Journal Article) | OSTI.GOV [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. Advances in 177Lu-PSMA and 225Ac-PSMA Radionuclide Therapy for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Extended single-dose toxicity study of [211At]NaAt in mice for the first-in-human clinical trial of targeted alpha therapy for differentiated thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Validating Novel Targeting Ligands for Astatine-211
For Researchers, Scientists, and Drug Development Professionals
The development of novel targeting ligands for Astatine-211 (²¹¹At), a potent alpha-emitting radionuclide, is a critical area of research in targeted alpha therapy (TAT). The short half-life of 7.2 hours and high linear energy transfer of its emitted alpha particles make ²¹¹At a promising candidate for treating various cancers. However, the unique chemistry of astatine, particularly the challenge of maintaining a stable in vivo bond between the radionuclide and the targeting ligand, necessitates rigorous preclinical validation. This guide provides a comparative overview of established and novel targeting ligands for ²¹¹At, presenting key experimental data, detailed protocols, and visual workflows to aid researchers in the validation process.
Data Presentation: A Comparative Look at Astatine-211 Ligands
The selection of a suitable targeting ligand is paramount for the successful clinical translation of an ²¹¹At-based radiopharmaceutical. Below is a compilation of quantitative data from preclinical and clinical studies on various classes of ²¹¹At-labeled targeting ligands, including small molecules, antibody fragments, and monoclonal antibodies.
Small Molecule Ligands: Targeting Prostate-Specific Membrane Antigen (PSMA) and the Norepinephrine Transporter
Small molecules offer the advantage of rapid tumor penetration and clearance from non-target tissues. Prostate-Specific Membrane Antigen (PSMA) inhibitors are a key area of investigation for prostate cancer therapy.
Table 1: Comparison of ²¹¹At-Labeled PSMA Ligands
| Ligand | Radiochemical Yield (RCY) | Tumor Uptake (%ID/g at 3h) | Tumor Uptake (%ID/g at 24h) | Reference |
| [²¹¹At]PSMA1 | >60% | 12.4 ± 4.8 | 8.7 ± 3.5 | [1] |
| [²¹¹At]PSMA5 | >60% | 30.6 ± 17.8 | 40.7 ± 2.6 | [1] |
| [²¹¹At]PSMA6 | >60% | 19.1 ± 4.5 | 18.1 ± 2.2 | [1] |
| [²¹¹At]-3-Lu | 17.8% ± 8.2% | ~30-60 (at 1h) | Not Reported | [2] |
Note: %ID/g = percentage of injected dose per gram of tissue. Data for [²¹¹At]PSMA1, 5, and 6 were obtained from studies in LNCaP xenograft mice.[1] Data for [²¹¹At]-3-Lu was from PSMA+ PC3 PIP tumor xenografts.[2]
Meta-[²¹¹At]astatobenzylguanidine ([²¹¹At]MABG) is another small molecule that targets the norepinephrine transporter, which is overexpressed in neuroendocrine tumors.
Table 2: Performance of [²¹¹At]MABG
| Parameter | Value | Reference |
| Radiochemical Yield (Kit Method) | 63 ± 9% | [3] |
| Radiochemical Purity | >90% | [3] |
Antibody Fragments: Anti-HER2 Single-Domain Antibody
Single-domain antibody fragments (sdAbs) are smaller than full antibodies, allowing for better tumor penetration. The following table compares two different labeling strategies for an anti-HER2 5F7 sdAb.
Table 3: Comparison of ²¹¹At-Labeled Anti-HER2 sdAb Conjugates
| Ligand Conjugate | Peak Tumor Uptake (%ID/g) | Time of Peak Uptake | Reference |
| [²¹¹At]SAGMB-5F7 | 15-16 | 1-4 h | [4] |
| iso-[²¹¹At]SAGMB-5F7 | 23.4 ± 2.2 | 4 h | [4][5][6] |
Note: Data was obtained from studies in SCID mice with subcutaneous BT474M1 breast carcinoma xenografts.[4]
Monoclonal Antibodies: Targeting Tenascin in Brain Tumors
Full-length monoclonal antibodies have a longer circulation time, which can be advantageous for targeting certain tumor types.
Table 4: Clinical Data for ²¹¹At-ch81C6 in Recurrent Brain Tumor Patients
| Parameter | Value | Reference |
| Retention in Surgical Cavity | 96.7% ± 3.6% of decays | [7][8] |
| Blood-Pool % Injected Dose | ≤0.3% | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of novel ligands. Below are representative methodologies for key experiments.
Radiolabeling of a Small Molecule: [²¹¹At]MABG Synthesis (Kit Method)
This protocol is adapted from a method developed to facilitate the clinical evaluation of [²¹¹At]MABG.[3]
-
Preparation of the Precursor: A tin precursor is anchored to a solid-support resin.
-
Astatination Reaction:
-
Treat 10 mg of the precursor resin with a methanolic solution of ²¹¹At.
-
Add a mixture of H₂O₂/HOAc as the oxidant.
-
Allow the reaction to proceed for 10-15 minutes at room temperature.
-
-
Purification:
-
Isolate [²¹¹At]MABG using a cation exchange resin cartridge. This method avoids the loss of radioactivity associated with the evaporation of methanolic solutions that can occur with C-18 solid-phase extraction.[3]
-
-
Quality Control:
-
Determine radiochemical purity using high-performance liquid chromatography (HPLC).
-
Ensure the final product is sterile and apyrogenic.
-
In Vitro Stability Assay
Assessing the stability of the astatine-ligand bond is critical to prevent off-target radiation effects from free ²¹¹At.
-
Incubation: Incubate the ²¹¹At-labeled ligand in human or murine serum at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 1, 4, 24 hours).
-
Analysis: Analyze the samples by radio-thin-layer chromatography (radio-TLC) or radio-HPLC to quantify the percentage of intact radiolabeled ligand versus released ²¹¹At.
In Vivo Biodistribution Study
Biodistribution studies are essential to determine the uptake and retention of the radiopharmaceutical in the tumor and other organs.
-
Animal Model: Use tumor-bearing mice (e.g., xenograft models with human cancer cell lines).
-
Injection: Administer a known amount of the ²¹¹At-labeled ligand intravenously.
-
Time Points: Euthanize groups of mice at different time points post-injection (e.g., 1, 4, 24, 48 hours).
-
Organ Harvesting and Counting:
-
Dissect major organs and the tumor.
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
-
Data Calculation: Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
Mandatory Visualizations
Diagrams are provided to illustrate key pathways and workflows relevant to the validation of ²¹¹At-targeting ligands.
Caption: A generalized workflow for the preclinical validation of novel Astatine-211 targeting ligands.
Caption: A simplified representation of the PSMA-mediated PI3K-AKT signaling pathway.[9]
Caption: The logical progression of key validation criteria for a successful Astatine-211 radiopharmaceutical.
References
- 1. Targeted α-therapy using astatine (211At)-labeled PSMA1, 5, and 6: a preclinical evaluation as a novel compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. A kit method for the high level synthesis of [211At]MABG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Astatine-211 Labeled Anti-HER2 5F7 Single Domain Antibody Fragment Conjugates: Radiolabeling and Preliminary Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 6. Astatine-211 labeled anti-HER2 5F7 single domain antibody fragment conjugates: radiolabeling and preliminary evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical experience with alpha-particle emitting 211At: treatment of recurrent brain tumor patients with 211At-labeled chimeric antitenascin monoclonal antibody 81C6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Experience with α-Particle–Emitting 211At: Treatment of Recurrent Brain Tumor Patients with 211At-Labeled Chimeric Antitenascin Monoclonal Antibody 81C6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Astatine-211 Labeling Strategies for Targeted Alpha Therapy
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Astatine-211 (²¹¹At), a high-energy alpha-emitting radionuclide, holds immense promise for targeted alpha therapy (TAT) in oncology. Its potent and localized cytotoxicity makes it an ideal candidate for eliminating micrometastatic disease while sparing healthy tissues. However, the clinical translation of ²¹¹At-based radiopharmaceuticals has been significantly hampered by the inherent instability of the astatine-biomolecule bond, leading to premature deastatination in vivo. This guide provides a detailed, head-to-head comparison of the leading strategies developed to achieve stable labeling of targeting molecules with ²¹¹At, supported by experimental data from peer-reviewed literature.
The challenge in ²¹¹At radiochemistry lies in its unique nature as a heavy halogen with emergent metallic properties. Consequently, traditional chelation chemistry, effective for radiometals, has proven largely unsuccessful for astatine. Research has instead pivoted towards the formation of stable, covalent bonds. This comparison focuses on the three most promising approaches: the formation of astatine-aryl bonds, the use of boron cage structures, and the adsorption onto gold nanoparticles. We will delve into their radiolabeling efficiency, in vitro and in vivo stability, and the experimental protocols that underpin these findings.
Comparative Performance of ²¹¹At Labeling Strategies
The selection of an appropriate labeling strategy is critical for the development of a successful ²¹¹At radiopharmaceutical. The following tables summarize the key quantitative performance metrics for the major approaches, providing a clear comparison of radiochemical yield (RCY), stability, and biodistribution characteristics.
Table 1: Comparison of Radiolabeling Efficiency and In Vitro Stability
| Labeling Strategy | Precursor/Reagent | Radiolabeling Conditions | Radiochemical Yield (RCY) | In Vitro Stability (Serum) |
| Aryl-Astatine (Electrophilic) | N-succinimidyl 3-(trimethylstannyl)benzoate | Oxidizing agent (e.g., NCS), room temp. | High (up to 4 mCi/mg specific activity) | Variable, prone to deastatination |
| Aryl-Astatine (Guanidinomethyl) | N-succinimidyl 3-[²¹¹At]astato-4-guanidinomethyl benzoate ([²¹¹At]SAGMB) | Via stannyl precursor | 62.6 ± 2.3% | >95% stable up to 24 h |
| Aryl-Astatine (iso-Guanidinomethyl) | N-succinimidyl 3-[²¹¹At]astato-5-guanidinomethyl benzoate (iso-[²¹¹At]SAGMB) | Via stannyl precursor | 66.8 ± 2.4% | High |
| Aryl-Astatine (Nucleophilic) | Aryliodonium salts | Reducing agent (e.g., Na₂SO₃), 60°C, 30 min | >95% | High |
| Boron Cages | closo-decaborate(2-) derivatives | Oxidizing agent (e.g., Chloramine-T), PBS | 58-84% | High |
| closo-dodecaborate(2-) derivatives | Oxidizing agent (e.g., Chloramine-T), PBS | ~53% | High | |
| Gold Nanoparticles (AuNPs) | PEG-coated AuNPs (25-50 nm) | Non-specific surface adsorption, mixing | >99% | >95% stable after 4 h |
Table 2: Comparative In Vivo Biodistribution Data in Tumor-Bearing Mice
| Labeled Compound | Tumor Model | Tumor Uptake (%ID/g) | Thyroid Uptake (%ID/g) | Stomach Uptake (%ID/g) | Key Findings |
| [²¹¹At]SAGMB-2Rs15d (Nanobody) | SKOV-3 xenograft | 8.6-8.9% at 1 h | Low | Elevated, indicating some deastatination | Rapid clearance from healthy organs.[1] |
| iso-[²¹¹At]SAGMB-5F7 (sdAb) | B474M1 breast cancer | 23.4 ± 2.2% at 4 h | ~2-fold lower than [²¹¹At]SAGMB-5F7 | ~2-fold lower than [²¹¹At]SAGMB-5F7 | Improved in vivo stability and higher tumor uptake compared to the non-iso counterpart.[2] |
| ²¹¹At-AuNPs (PEG-coated) | Pancreatic cancer model | 2.25% at 3 h | Low | Low | Long retention in tumor; low uptake in hallmark organs for free ²¹¹At.[3][4] |
| ²¹¹At-labeled closo-decaborate(2-) | Not specified | Not specified | Low | Low | High stability to in vivo deastatination.[5][6] |
| [²¹¹At]SAB-2Rs15d (Nanobody) | SKOV-3 xenograft | 8.6-8.9% at 1 h | Higher than SAGMB | Higher than SAGMB | Indicates lower in vivo stability compared to SAGMB.[1] |
Experimental Methodologies and Workflows
Detailed and reproducible experimental protocols are fundamental for the successful development and evaluation of ²¹¹At radiopharmaceuticals. Below are summaries of key experimental procedures.
General Protocol for Electrophilic Astatodestannylation of an Antibody
This two-step procedure is a widely used method for labeling proteins with ²¹¹At.
-
Synthesis of the Prosthetic Group: The precursor, N-succinimidyl 3-(trimethylstannyl)benzoate, is reacted with ²¹¹At in the presence of an oxidizing agent like N-chlorosuccinimide (NCS). The resulting N-succinimidyl 3-[²¹¹At]astatobenzoate ([²¹¹At]SAB) is purified, typically by HPLC.
-
Conjugation to the Antibody: The purified [²¹¹At]SAB is then incubated with the antibody in a suitable buffer (e.g., borate buffer, pH 8.5) to allow the N-hydroxysuccinimide (NHS) ester to react with primary amines (e.g., lysine residues) on the protein surface.
-
Purification: The final ²¹¹At-labeled antibody is purified from unconjugated prosthetic group and other reactants, usually by size exclusion chromatography (e.g., NAP-10 column).
Caption: Workflow for a two-step electrophilic astatination of an antibody.
Protocol for In Vitro Serum Stability Assay
Assessing the stability of the radiolabel in a biologically relevant medium is a critical step.
-
Incubation: The ²¹¹At-labeled compound is incubated in fresh mouse or human serum at 37°C. Aliquots are taken at various time points (e.g., 1, 4, 24 hours).
-
Analysis: The percentage of intact, radiolabeled compound is determined using a suitable analytical method. Instant thin-layer chromatography (iTLC) is commonly used, where the intact conjugate remains at the origin while released ²¹¹At moves with the solvent front.[1]
-
Quantification: The radioactivity in different sections of the chromatogram is measured using a gamma counter or phosphor imager to calculate the percentage of intact conjugate over time.
General Protocol for In Vivo Biodistribution Studies
Animal models are essential to evaluate the tumor-targeting efficacy and in vivo stability of the radiopharmaceutical.
-
Animal Model: Tumor models are established by subcutaneously or orthotopically implanting human cancer cells into immunocompromised mice.
-
Injection: A known amount of the ²¹¹At-labeled compound is injected intravenously into the tumor-bearing mice.
-
Tissue Harvesting: At predefined time points (e.g., 1, 4, 24, 48 hours post-injection), mice are euthanized. Tumors, blood, and major organs (thyroid, stomach, liver, spleen, kidneys, etc.) are collected and weighed.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter, and the results are expressed as the percentage of the injected dose per gram of tissue (%ID/g). High uptake in the thyroid and stomach is indicative of deastatination.[2]
Signaling Pathways and Logical Relationships
The primary goal of these advanced labeling strategies is to prevent the in vivo release of free ²¹¹At, which would otherwise lead to off-target radiation toxicity, particularly to the thyroid and stomach, where iodide/astatide accumulates. The diagram below illustrates the desired pathway versus the pathway resulting from an unstable conjugate.
Caption: Desired vs. undesired biological pathways for ²¹¹At radiopharmaceuticals.
Conclusion and Future Directions
The development of stable ²¹¹At-labeled radiopharmaceuticals is a critical step towards unlocking the full therapeutic potential of this potent alpha-emitter. While traditional aryl-astatine bonds formed via reagents like SAB have shown utility, they often suffer from insufficient in vivo stability.
Key takeaways from this comparison are:
-
Modified Aryl Linkers: The introduction of guanidinomethyl groups, as seen in [²¹¹At]SAGMB and its isomer, significantly enhances in vivo stability compared to the simpler [²¹¹At]SAB, leading to lower off-target uptake and improved tumor-to-normal tissue ratios.[2]
-
Boron Cages: Closo-decaborate(2-) moieties represent a highly promising alternative, demonstrating excellent stability to in vivo deastatination and high radiolabeling yields.[5][6] Further optimization of their pharmacokinetic properties is an active area of research.
-
Nanoparticle Platforms: Gold nanoparticles offer a unique and highly stable platform for ²¹¹At delivery, with the advantage of extremely high labeling efficiency.[3][7] This approach decouples the stability from a specific chemical bond and relies on strong surface adsorption.
Future research will likely focus on the continued refinement of these leading strategies. For aryl-astatine bonds, further exploration of ortho-substituents to sterically and electronically shield the C-At bond is warranted.[8] For boron cages, optimizing the linker chemistry to improve clearance from non-target organs like the kidneys will be crucial. The translation of these advanced labeling methods from preclinical models to clinical trials will be the ultimate determinant of their success in bringing the power of targeted alpha therapy with astatine-211 to cancer patients.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Astatine-211 Labeled Anti-HER2 5F7 Single Domain Antibody Fragment Conjugates: Radiolabeling and Preliminary Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Astatine-211-Labeled Gold Nanoparticles for Targeted Alpha-Particle Therapy via Intravenous Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reagents for Astatination of Biomolecules. 3. Comparison of closo-Decaborate(2-) and closo-Dodecaborate(2-) Moieties as Reactive Groups for Labeling with Astatine-211 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reagents for astatination of biomolecules. 2. Conjugation of anionic boron cage pendant groups to a protein provides a method for direct labeling that is stable to in vivo deastatination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. Enhancing the Stability of 211At Radiopharmaceuticals: Insights from Ortho-Substituent Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of ²¹¹At-MABG in Preclinical Pheochromocytoma Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Astatine-211-meta-astatobenzylguanidine (²¹¹At-MABG) with alternative therapies in preclinical pheochromocytoma models. The data presented is based on available experimental studies and aims to inform future research and development in the treatment of this rare neuroendocrine tumor.
Executive Summary
Targeted radionuclide therapy with ²¹¹At-MABG, an alpha-emitting agent, has demonstrated significant tumor growth suppression in preclinical models of pheochromocytoma. This guide summarizes the available data, comparing its efficacy against the established beta-emitting radiopharmaceutical, ¹³¹I-meta-iodobenzylguanidine (¹³¹I-MIBG), and provides context with other treatment modalities such as ¹⁷⁷Lu-DOTATATE and the cyclophosphamide, vincristine, and dacarbazine (CVD) chemotherapy regimen. Preclinical evidence suggests that the high linear energy transfer of alpha particles from ²¹¹At-MABG results in potent and localized cytotoxicity, offering a promising therapeutic avenue.
Data Presentation: Quantitative Comparison of Therapeutic Efficacy
The following tables summarize the quantitative data from preclinical and clinical studies to facilitate a comparative assessment of ²¹¹At-MABG and alternative treatments.
| Therapeutic Agent | Pheochromocytoma Model | Key Efficacy Endpoint | Result | Citation |
| ²¹¹At-MABG | PC-12 Xenograft (Mouse) | Tumor Volume Change at Day 14 | No significant change from baseline | [1] |
| ¹³¹I-MIBG | PC-12 Xenograft (Mouse) | Tumor Volume Change at Day 14 | No significant change from baseline | [1] |
| Control (Vehicle) | PC-12 Xenograft (Mouse) | Tumor Volume Change at Day 14 | Significant increase from baseline | [1] |
| Therapeutic Agent | Study Type | Metric | Value | Citation |
| ²¹¹At-MABG | Preclinical (Mouse Model) | Percentage Tumor Volume Change at 14 days | -5.0 ± 15.99% | [1] |
| ¹³¹I-MIBG | Preclinical (Mouse Model) | Percentage Tumor Volume Change at 14 days | -34.33 ± 21.39% | [1] |
| Control (Vehicle) | Preclinical (Mouse Model) | Percentage Tumor Volume Change at 14 days | +1043.83 ± 320.79% | [1] |
| ¹³¹I-MIBG (High-Specific-Activity) | Clinical Trial (Phase 2) | Objective Response Rate (Partial Response + Stable Disease) | 92% | [2] |
| ¹³¹I-MIBG (High-Specific-Activity) | Clinical Trial (Phase 2) | Median Overall Survival | 36.7 months | [2] |
| ¹⁷⁷Lu-DOTATATE | Clinical Trial (Phase 2, Interim Analysis) | Progression-Free Survival Rate at 6 months | 86.1% | [3] |
| ¹⁷⁷Lu-DOTATATE | Clinical Trial (Phase 2, Interim Analysis) | Median Progression-Free Survival | 19.9 months | [3] |
| CVD Chemotherapy | Retrospective Clinical Study | Complete + Partial Tumor Response Rate | 55% | [4] |
| CVD Chemotherapy | Meta-analysis of Clinical Studies | Pooled Partial Tumor Response Rate | 37% | [5] |
Experimental Protocols
In Vivo Efficacy Study of ²¹¹At-MABG in a Pheochromocytoma Mouse Model
This protocol provides a summary of the methodology used in preclinical studies to evaluate the in vivo efficacy of ²¹¹At-MABG.
-
Cell Line: Rat pheochromocytoma (PC-12) cells are utilized. These cells are known to express the norepinephrine transporter (NET), which is the target for MABG uptake.
-
Animal Model: Male BALB/c nu/nu nude mice are typically used. Their immunocompromised state allows for the growth of xenograft tumors.
-
Tumor Implantation: PC-12 cells are harvested and suspended in a suitable medium. A specific number of cells (e.g., 1 x 10⁷ cells) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions (length and width) with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once the tumors reach a predetermined size (e.g., approximately 300 mm³), the mice are randomized into treatment and control groups. ²¹¹At-MABG, ¹³¹I-MIBG, or a vehicle control is administered intravenously via the tail vein.
-
Efficacy Assessment: Tumor volumes are measured at regular intervals (e.g., three times per week) for a specified duration (e.g., 14 days). The primary endpoint is often the change in tumor volume from baseline.
-
Biodistribution Studies: In separate cohorts of tumor-bearing mice, the biodistribution of the radiopharmaceutical is assessed at various time points post-injection. This involves dissecting organs and tumors and measuring the radioactivity in each tissue to determine the percentage of injected activity per gram (%IA/g).
In Vitro Cytotoxicity and DNA Damage Assessment of ²¹¹At-MABG
This protocol outlines the in vitro experiments conducted to understand the cellular effects of ²¹¹At-MABG.
-
Cell Culture: PC-12 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are treated with varying concentrations of ²¹¹At-MABG.
-
Cytotoxicity Assay: Cell viability is assessed at different time points post-treatment using standard assays such as the MTT or WST-8 assay.
-
DNA Damage Analysis: To evaluate the induction of DNA double-strand breaks (DSBs), a hallmark of alpha-particle radiation damage, immunofluorescence staining for γ-H2AX foci is performed. Cells are fixed, permeabilized, and incubated with an anti-γ-H2AX antibody, followed by a fluorescently labeled secondary antibody. The number of foci per cell nucleus is then quantified using fluorescence microscopy.
Mechanism of Action and Signaling Pathways
²¹¹At-MABG is a targeted radiopharmaceutical that leverages the biology of pheochromocytoma cells. These cells often overexpress the norepinephrine transporter (NET). ²¹¹At-MABG, being a norepinephrine analog, is actively transported into the tumor cells via NET. Once inside the cell, the emitted high-energy, short-range alpha particles from the Astatine-211 radionuclide induce complex and lethal double-strand DNA breaks.
The cellular response to this extensive DNA damage involves the activation of DNA damage response (DDR) pathways. A key player in this response is the p53 signaling pathway. Upon sensing DNA damage, p53 is activated and can trigger cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, induce apoptosis (programmed cell death).
References
- 1. researchgate.net [researchgate.net]
- 2. esmo.org [esmo.org]
- 3. Treatment of Malignant Pheochromocytoma/Paraganglioma With Cyclophosphamide, Vincristine, and Dacarbazine: Recommendation From a 22-Year Follow-up of 18 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemotherapy with cyclophosphamide, vincristine and dacarbazine for malignant paraganglioma and pheochromocytoma: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human dosimetry of free 211At and meta-[211At]astatobenzylguanidine (211At-MABG) estimated using preclinical biodistribution from normal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of ²¹¹At-Labeled Antibodies and Small Molecules for Targeted Alpha Therapy
A new frontier in cancer treatment, targeted alpha therapy (TAT), is harnessing the potent, short-range power of alpha-emitting radionuclides to selectively destroy cancer cells while minimizing damage to surrounding healthy tissues. Among the most promising alpha emitters is Astatine-211 (²¹¹At), owing to its favorable decay characteristics. This guide provides a comparative analysis of two primary platforms for delivering ²¹¹At to tumors: large, antigen-binding monoclonal antibodies and agile, small-molecule agents. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits and performance of these two approaches, supported by experimental data.
Targeted alpha therapy leverages the high linear energy transfer (LET) and short path length of alpha particles, which induce complex, difficult-to-repair double-strand DNA breaks in target cells, leading to potent cytotoxicity. The choice of delivery vector—antibody or small molecule—profoundly influences the pharmacokinetics, tumor penetration, and overall therapeutic efficacy of the ²¹¹At radiopharmaceutical.
Performance Comparison: ²¹¹At-Antibodies vs. ²¹¹At-Small Molecules
The fundamental differences in size, biological clearance rates, and tumor penetration capabilities between antibodies and small molecules dictate their respective advantages and disadvantages as delivery vehicles for ²¹¹At. Antibodies, with their high specificity and long circulation times, can lead to significant tumor accumulation over time. However, their slow pharmacokinetics may not be ideally matched with the 7.2-hour half-life of ²¹¹At, and their large size can limit penetration into dense solid tumors. In contrast, small molecules exhibit rapid tumor uptake and clearance from non-target tissues, which aligns well with ²¹¹At's half-life, but they can also be subject to faster clearance from the tumor itself and may exhibit different off-target toxicities.
The following tables summarize key quantitative data from preclinical studies to facilitate a direct comparison of these two platforms.
| Parameter | ²¹¹At-Labeled Antibodies | ²¹¹At-Labeled Small Molecules | Key Considerations |
| Molecular Weight | ~150 kDa | < 1 kDa | Size impacts tissue penetration, pharmacokinetics, and clearance. |
| Tumor Targeting | High specificity to cell surface antigens. | High specificity to receptors or enzymes. | Target expression and accessibility are crucial for both. |
| Pharmacokinetics | Long circulation half-life (days). | Short circulation half-life (minutes to hours). | Mismatch between antibody circulation time and ²¹¹At half-life can be a challenge. |
| Tumor Penetration | Limited in dense, poorly vascularized tumors. | Generally better penetration into tumor tissue. | Important for treating solid tumors versus disseminated disease. |
| Off-Target Toxicity | Potential for bone marrow suppression due to long circulation. | Off-target accumulation can occur in organs like kidneys, salivary glands, and stomach.[1][2] | Dependent on the specific targeting molecule and its clearance pathways. |
Table 1. General characteristics of ²¹¹At-labeled antibodies and small molecules.
Quantitative Biodistribution and Efficacy Data
The tables below present specific data from preclinical studies on the biodistribution and therapeutic efficacy of representative ²¹¹At-labeled antibodies and small molecules.
| Compound | Tumor Model | Tumor Uptake (%ID/g at time) | Key Off-Target Uptake (%ID/g at time) | Reference |
| ²¹¹At-SAGMB-5F7 (sdAb) | BT474M1 breast carcinoma | 15-16% at 1-4h; 9.49% at 21h | Kidney: ~10% at 1h, decreasing over time | [3] |
| ²¹¹At-MX35 F(ab')₂ | Ovarian Cancer | Not specified | Low accumulation in investigated organs | [4][5] |
| ²¹¹At-Trastuzumab | HER2-positive cancers | Specific tumor accumulation demonstrated | Stomach and thyroid uptake due to free ²¹¹At | [6] |
Table 2. Preclinical biodistribution of ²¹¹At-labeled antibodies. %ID/g = percentage of injected dose per gram of tissue.
| Compound | Tumor Model | Tumor Uptake (%ID/g at time) | Key Off-Target Uptake (%ID/g at time) | Reference |
| [²¹¹At]MABG | Neuroblastoma | Significant accumulation and retention at 4h and 24h | Thyroid and stomach (as free astatide) | [7] |
| [²¹¹At]PSMA5 | LNCaP prostate cancer | ~30.6% at 3h | Kidney, Salivary Glands | [1][8] |
| [²¹¹At]YF-2 (PSMA inhibitor) | PC-3 PIP prostate cancer | 16.16% at 24h | Kidney | [9] |
| [²¹¹At]PSAt-3-Ga | LNCaP prostate cancer | 19% at 1h; 7.6% at 24h | Thyroid: 2.0%, Spleen: 3.0%, Stomach: 2.0% (all at 1h) | [10] |
Table 3. Preclinical biodistribution of ²¹¹At-labeled small molecules. %ID/g = percentage of injected dose per gram of tissue.
| Compound | Tumor Model | Therapeutic Effect | Reference |
| ²¹¹At-MX35 F(ab')₂ | Ovarian Cancer | Increased tumor-free fraction (0.90 vs 0.20 in control) | [4][5] |
| ²¹¹At-9E7.4 (anti-CD138) | Multiple Myeloma | 65% overall survival at 150 days with 740 kBq dose | [11] |
| [²¹¹At]MABG | Neuroblastoma | Marked tumor regression with single or fractionated dosing | [7] |
| [²¹¹At]PSMA5 | LNCaP prostate cancer | Excellent tumor growth suppression | [8] |
| [²¹¹At]YF-2 (PSMA inhibitor) | PC-3 PIP prostate cancer | Median survival of 50 days (2.2 MBq) vs 14 days (control) | [9] |
Table 4. Therapeutic efficacy of ²¹¹At-labeled antibodies and small molecules in preclinical models.
Experimental Protocols and Methodologies
The development and evaluation of ²¹¹At-labeled radiopharmaceuticals involve a series of critical experimental procedures. Below are overviews of the key methodologies.
Radiolabeling of Antibodies and Small Molecules with ²¹¹At
The covalent attachment of ²¹¹At to targeting molecules is a crucial step that can impact the stability and biological activity of the final product. Given that astatine chemistry resembles that of iodine, many labeling strategies have been adapted from radioiodination techniques.[12]
Antibody Radiolabeling: A common method for labeling antibodies with ²¹¹At is through the use of a bifunctional coupling agent. A widely used reagent is N-succinimidyl 3-(trimethylstannyl)benzoate, which is first astatinated and then conjugated to the antibody. The general workflow is as follows:
-
Production of ²¹¹At: Astatine-211 is typically produced via the ²⁰⁹Bi(α,2n)²¹¹At nuclear reaction in a cyclotron.[13]
-
Isolation of ²¹¹At: The radionuclide is separated from the bismuth target, often through dry distillation.[3][13]
-
Synthesis of the Prosthetic Group: The isolated ²¹¹At is reacted with a tin precursor, such as N-succinimidyl 3-(trimethylstannyl)benzoate, to form an activated astatobenzoate ester.
-
Conjugation to the Antibody: The ²¹¹At-labeled prosthetic group is then reacted with the antibody, typically targeting primary amines on lysine residues.
-
Purification: The radiolabeled antibody is purified from unreacted components using methods like size-exclusion chromatography.
Small Molecule Radiolabeling: Small molecules are often labeled via a substitution reaction where a precursor molecule containing a leaving group (e.g., a trialkylstannyl or boronic acid group) is replaced by ²¹¹At.
-
Precursor Synthesis: A suitable precursor molecule with a reactive site for astatination is synthesized.
-
Astatination Reaction: The precursor is reacted with ²¹¹At in the presence of an oxidizing agent (e.g., N-chlorosuccinimide) to facilitate electrophilic substitution.[14]
-
Purification: The final ²¹¹At-labeled small molecule is purified, often using high-performance liquid chromatography (HPLC).[15]
In Vitro and In Vivo Evaluation
Cellular Uptake and Internalization: To assess the targeting specificity and cellular fate of the radiolabeled compounds, in vitro studies are conducted using cancer cell lines that express the target of interest. Cells are incubated with the ²¹¹At-labeled agent, and at various time points, the amount of radioactivity associated with the cell surface and within the cell is measured.[3]
Biodistribution Studies: Animal models, typically mice bearing human tumor xenografts, are used to evaluate the in vivo distribution of the radiolabeled compounds. The agent is administered (e.g., intravenously), and at different time points, organs and tumors are harvested to quantify the radioactivity concentration, usually expressed as the percentage of the injected dose per gram of tissue (%ID/g).[3][7][16]
Therapeutic Efficacy Studies: The antitumor effects of the ²¹¹At-labeled agents are evaluated in tumor-bearing animal models. Animals are treated with varying doses of the radiopharmaceutical, and tumor growth is monitored over time. Key endpoints include tumor growth inhibition and overall survival.[7][9]
Visualizing the Mechanisms of Action and Experimental Design
To better illustrate the biological and experimental frameworks discussed, the following diagrams were generated using the DOT language.
Caption: General experimental workflow for the development of ²¹¹At-radiopharmaceuticals.
Caption: Logical comparison of ²¹¹At-labeled antibodies and small molecules.
Caption: Simplified HER2 signaling pathway and the action of ²¹¹At-Trastuzumab.
Caption: Simplified PSMA signaling pathway and the action of ²¹¹At-PSMA inhibitors.
Conclusion
The choice between an antibody and a small molecule for delivering ²¹¹At is highly dependent on the specific cancer type, its location, and the characteristics of the target antigen or receptor. Antibodies offer the potential for high tumor accumulation due to their long circulation times, making them suitable for certain hematological malignancies or well-vascularized solid tumors.[11] However, their large size and slow kinetics pose challenges for treating dense tumors and for optimal pairing with the 7.2-hour half-life of ²¹¹At.
Small molecules, with their rapid tumor penetration and clearance, are well-suited to the physical properties of ²¹¹At and may be more effective for solid tumors.[8][9] The ongoing development of novel small-molecule inhibitors with high affinity and specificity continues to make this a promising avenue for targeted alpha therapy.
Ultimately, the continued preclinical and clinical evaluation of both ²¹¹At-labeled antibodies and small molecules will be essential to fully realize the therapeutic potential of this powerful radionuclide in the fight against cancer.[14] Future research will likely focus on optimizing the in vivo stability of these conjugates, identifying new molecular targets, and exploring combination therapies to further enhance their efficacy.
References
- 1. Preclinical Evaluation of Biodistribution and Toxicity of [211At]PSMA-5 in Mice and Primates for the Targeted Alpha Therapy against Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of Biodistribution and Toxicity of [211At]PSMA-5 in Mice and Primates for the Targeted Alpha Therapy against Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Astatine-211 Labeled Anti-HER2 5F7 Single Domain Antibody Fragment Conjugates: Radiolabeling and Preliminary Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of therapeutic efficacy and biodistribution of 213Bi- and 211At-labeled monoclonal antibody MX35 in an ovarian cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trastuzumab Increases HER2 Uptake and Cross-Presentation by Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Development of [211At]meta- astatobenzylguanidine ([211At]MABG) as an Alpha Particle Radiopharmaceutical Therapy for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nishina.riken.jp [nishina.riken.jp]
- 9. [211At]YF-2, a PSMA-targeted therapy with excellent preclinical efficacy | BioWorld [bioworld.com]
- 10. Development and Preclinical Evaluation of [211At]PSAt-3-Ga: An Inhibitor for Targeted α-Therapy of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. d-nb.info [d-nb.info]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling Anticancer agent 211
Disclaimer: As "Anticancer Agent 211" is a designated placeholder, this document provides comprehensive safety and handling guidelines based on established protocols for potent cytotoxic and antineoplastic drugs, such as those outlined by NIOSH and USP <800>.[1][2][3] Researchers must consult the specific Safety Data Sheet (SDS) for their compound and adhere to all institutional and regulatory standards.
The handling of potent anticancer agents presents significant health risks, including carcinogenicity, mutagenicity, and reproductive toxicity.[4][5] Occupational exposure can occur via skin contact, inhalation of aerosols, or accidental ingestion.[4] Therefore, strict adherence to personal protective equipment (PPE) protocols is mandatory to ensure the safety of all laboratory personnel.
Risk Assessment and PPE Selection
The level of PPE required is dictated by the specific task being performed. A thorough risk assessment must be conducted before any handling activity.[1] This involves evaluating the drug's properties, the quantity being handled, and the potential for generating aerosols or spills.[1] The following table summarizes the minimum PPE requirements for various laboratory activities involving this compound.
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection | Shoe Covers |
| Receiving/Unpacking | Double, Chemo-rated (ASTM D6978) | Not required unless package is compromised | Safety glasses | PAPR if breakage is suspected | Single pair |
| Weighing/Compounding (Powder) | Double, Chemo-rated (ASTM D6978)[1] | Impermeable, disposable, back-closing[5][6] | Goggles and face shield[7][8] | NIOSH-certified N95 respirator within a C-PEC[6][7] | Two pairs[6][7] |
| Handling Solutions | Double, Chemo-rated (ASTM D6978) | Impermeable, disposable, back-closing | Goggles or face shield[4] | Not required if handled within a C-PEC | Two pairs |
| Administering to Cultures/Animals | Double, Chemo-rated (ASTM D6978) | Impermeable, disposable, back-closing | Goggles and face shield | Surgical mask (minimum)[9] | Two pairs |
| Waste Disposal | Double, Chemo-rated (ASTM D6978) | Impermeable, disposable, back-closing | Goggles or face shield | N95 if aerosolization is possible | Two pairs |
| Spill Cleanup | Double, Heavy-duty, Chemo-rated | Impermeable, disposable, back-closing | Goggles and face shield | Full-facepiece respirator (PAPR for large spills)[7][8] | Two pairs, outer pair disposable |
*C-PEC: Containment Primary Engineering Control, such as a Class II Biological Safety Cabinet or Compounding Aseptic Containment Isolator (CACI).[10]
Procedural Workflows
Visual guides for procedural workflows are critical for ensuring compliance and minimizing errors. The following diagrams outline the mandatory sequences for donning, doffing, and disposing of contaminated PPE.
The doffing (removal) process is critical for preventing self-contamination and must be performed in a specific order.[11][12]
Spill Management Protocol
In the event of a spill, a clear and immediate response is crucial to contain the hazardous agent and protect personnel.
Immediate Actions:
-
Alert: Immediately notify all personnel in the area.
-
Isolate: Secure and restrict access to the spill area.
-
Evacuate: All non-essential personnel must leave the immediate vicinity.
Cleanup Procedure:
-
Don PPE: Before approaching the spill, don the appropriate spill cleanup PPE as detailed in the table above, including a respirator.[13]
-
Contain: Use a designated chemotherapy spill kit. Cover the spill with absorbent, plastic-backed pads, working from the outside in.
-
Decontaminate: Clean the spill area three times using a deactivating agent (e.g., sodium hypochlorite), followed by a neutralizing agent, and finally sterile water.
-
Dispose: All cleanup materials, including used pads and contaminated PPE, are considered hazardous waste and must be placed in a designated "Bulk Chemotherapy Waste" container.[10][14]
Waste Disposal Plan
Proper segregation and disposal of waste contaminated with this compound is a critical final step to prevent environmental contamination and secondary exposure.[15][16] All disposable PPE worn when handling the agent is considered contaminated.[8]
Waste Stream Definitions:
-
Trace Chemotherapy Waste: Items that are not visibly contaminated but have come into contact with the agent, such as used gloves, gowns, and empty vials.[14] These are typically disposed of in yellow containers.[17]
-
Bulk Chemotherapy Waste: Materials that are saturated with the anticancer agent, such as spill cleanup debris or partially used vials.[14] This waste is regulated as hazardous chemical waste and must be disposed of in black containers.[14][15]
-
Contaminated Sharps: Needles, syringes, and glassware contaminated with the agent must be placed in a puncture-resistant yellow sharps container labeled for chemotherapy waste.[17]
References
- 1. 503pharma.com [503pharma.com]
- 2. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 3. rpharmy.com [rpharmy.com]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. labproinc.com [labproinc.com]
- 6. ivcompoundingtraining.com [ivcompoundingtraining.com]
- 7. halyardhealth.com [halyardhealth.com]
- 8. halyardhealth.com [halyardhealth.com]
- 9. england.nhs.uk [england.nhs.uk]
- 10. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 11. healthcare.contecinc.com [healthcare.contecinc.com]
- 12. Donning and Doffing PPE: Proper Wearing, Removal, and Disposal [cdc.gov]
- 13. epcc.edu [epcc.edu]
- 14. stericycle.com [stericycle.com]
- 15. web.uri.edu [web.uri.edu]
- 16. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 17. hsrm.umn.edu [hsrm.umn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
